Product packaging for Sinapyl alcohol(Cat. No.:CAS No. 20675-96-1)

Sinapyl alcohol

Cat. No.: B3415451
CAS No.: 20675-96-1
M. Wt: 210.23 g/mol
InChI Key: LZFOPEXOUVTGJS-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sinapyl alcohol is a primary alcohol, being cinnamyl alcohol hydroxylated at C-4 and methoxylated at C-3 and -5. It has a role as a plant metabolite. It is a primary alcohol, a member of phenols and a dimethoxybenzene. It is functionally related to a cinnamyl alcohol.
This compound has been reported in Streptomyces nigra, Solanum tuberosum, and other organisms with data available.
has anti-inflammatory and antinociceptive properties;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B3415451 Sinapyl alcohol CAS No. 20675-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFOPEXOUVTGJS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314695
Record name trans-Sinapyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20675-96-1, 537-33-7
Record name trans-Sinapyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20675-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sinapic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Sinapyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3,5-dimethoxycinnamyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SINAPYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O6NO04SMV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 - 65 °C
Record name Sinapyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of Sinapyl Alcohol in Lignin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Syringyl Lignin (B12514952) Formation for Researchers, Scientists, and Drug Development Professionals

Lignin, a complex aromatic polymer, is a crucial component of the plant secondary cell wall, providing structural integrity, hydrophobicity, and defense against pathogens. The composition of lignin significantly impacts the industrial processing of biomass for pulp, paper, and biofuels. A key determinant of lignin's properties is the relative abundance of its constituent monolignols, particularly sinapyl alcohol. This technical guide provides a comprehensive overview of the role of this compound in lignin biosynthesis, from its synthesis and transport to its polymerization and the analytical methods used for its characterization.

The Monolignol Biosynthesis Pathway: The Genesis of this compound

This compound is one of the three primary monolignols, alongside coniferyl alcohol and p-coumaryl alcohol, that serve as the building blocks of lignin.[1] The biosynthesis of these monolignols occurs through the phenylpropanoid pathway, a complex network of enzymatic reactions that begins with the amino acid phenylalanine.[2] this compound gives rise to the syringyl (S) units in the lignin polymer.[3]

The pathway can be broadly divided into two stages: the general phenylpropanoid pathway and the monolignol-specific branch. The latter stages, leading specifically to this compound, involve a series of hydroxylation and methylation reactions.[4] A critical branching point for the synthesis of S-lignin is the 5-hydroxylation of coniferaldehyde (B117026), catalyzed by ferulate 5-hydroxylase (F5H), followed by methylation by caffeic acid O-methyltransferase (COMT) to produce sinapaldehyde (B192390).[5] The final step is the reduction of sinapaldehyde to this compound.

There has been considerable debate regarding the enzyme responsible for this final reduction. While cinnamyl alcohol dehydrogenase (CAD) was traditionally thought to catalyze the reduction of both coniferaldehyde and sinapaldehyde, the discovery of a this compound dehydrogenase (SAD) with a high affinity for sinapaldehyde suggested a more specialized role.[6][7] However, subsequent research in tobacco has shown that even with severe suppression of SAD, S-lignin synthesis remains largely unaffected, indicating that CAD is the primary enzyme responsible for this compound production in the woody xylem of angiosperms.[8][9]

dot

Monolignol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Five_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->Five_Hydroxyconiferaldehyde F5H Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD/SAD Sinapaldehyde Sinapaldehyde Five_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol This compound (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD/SAD PAL PAL C4H C4H FourCL 4CL HCT HCT C3H C3H CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT CAD_SAD CAD/SAD

Figure 1: Simplified monolignol biosynthesis pathway leading to this compound.

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level to coordinate with cell wall construction. A hierarchical network of transcription factors controls the expression of the monolignol biosynthetic genes.[8][10] Master switches, such as the NAC domain transcription factors (e.g., SND1), activate a cascade of downstream transcription factors, including MYB transcription factors (e.g., MYB46).[11] These MYB factors, in turn, directly bind to the promoters of lignin biosynthetic genes, including those involved in the this compound branch, through specific cis-acting elements like the AC elements.[3][12] This coordinated regulation ensures that the production of this compound and other monolignols is aligned with the demands of lignification during plant development.[6]

dot

Transcriptional_Regulation Master_Switches Master Switches (e.g., SND1, NST1) Secondary_Wall_MYBs Secondary Wall MYBs (e.g., MYB46, MYB83) Master_Switches->Secondary_Wall_MYBs Activates Lignin_MYBs Lignin-Specific MYBs (e.g., MYB58, MYB63) Secondary_Wall_MYBs->Lignin_MYBs Activates Cellulose_Synthase_Genes Cellulose Synthase Genes Secondary_Wall_MYBs->Cellulose_Synthase_Genes Activates Hemicellulose_Genes Hemicellulose Biosynthetic Genes Secondary_Wall_MYBs->Hemicellulose_Genes Activates Biosynthetic_Genes Monolignol Biosynthetic Genes (PAL, C4H, 4CL, HCT, C3H, CCoAOMT, CCR, F5H, COMT, CAD/SAD) Lignin_MYBs->Biosynthetic_Genes Activates Lignin_Polymer Lignin Polymer Biosynthetic_Genes->Lignin_Polymer Cellulose Cellulose Cellulose_Synthase_Genes->Cellulose Hemicellulose Hemicellulose Hemicellulose_Genes->Hemicellulose

Figure 2: Hierarchical transcriptional control of lignin biosynthesis.

Transport of this compound to the Cell Wall

Once synthesized in the cytoplasm, this compound must be transported across the plasma membrane to the cell wall for polymerization. The exact mechanism of monolignol transport is still an area of active research. Evidence suggests the involvement of both passive diffusion and active transport mediated by ABC transporters.[13][14] The polymerization of monolignols in the apoplast creates a concentration gradient that could drive their diffusion across the membrane.[14] However, the specificity of lignin composition in different cell types points towards a more regulated transport system.[15]

Polymerization of this compound into Lignin

In the cell wall, this compound undergoes oxidative polymerization to form the lignin polymer. This process is catalyzed by peroxidases and laccases, which generate monolignol radicals.[6] These radicals then couple in a combinatorial fashion to form a variety of ether and carbon-carbon linkages, with the β-O-4 linkage being the most predominant.[16] The presence of two methoxy (B1213986) groups on the aromatic ring of this compound sterically hinders the formation of certain cross-links, leading to a more linear lignin polymer with a higher proportion of β-O-4 linkages compared to lignin derived from coniferyl alcohol.[17]

The Significance of the Syringyl/Guaiacyl (S/G) Ratio

The ratio of syringyl (S) units, derived from this compound, to guaiacyl (G) units, derived from coniferyl alcohol, is a critical parameter that influences the chemical and physical properties of lignin. Hardwood lignins are generally rich in S units, while softwood lignins are predominantly composed of G units.[7][18] A higher S/G ratio is associated with a more linear lignin structure and a higher frequency of the more easily cleavable β-O-4 ether linkages.[17] This makes biomass with a high S/G ratio more amenable to delignification processes, which is advantageous for the pulp and paper and biofuel industries.[7]

Table 1: Lignin Content and S/G Ratio in Various Plant Types

Plant TypeLignin Content (% of dry weight)S/G RatioH:G:S Ratio
Hardwoods
Poplar~21-26%1.5 - 2.54:65:31
Eucalyptus~22-28%2.0 - 4.02:14:84
Birch~19-22%~2.02:29:69
Softwoods
Pine~25-35%~0.0212:86:2
Spruce~27-33%~0.015:94:1
Grasses
Wheat Straw~16-21%~1.09:45:46
Rice Straw~12-18%~0.915:45:40
Switchgrass~17-20%~0.5 - 1.0-

Note: Values are approximate and can vary depending on the specific species, age, and growing conditions.[7][18][19][20][21][22]

Table 2: Kinetic Properties of Cinnamyl Alcohol Dehydrogenase (CAD) and this compound Dehydrogenase (SAD)

EnzymeSubstrateKm (µM)Vmax (relative activity)
Populus tremuloides SAD Sinapaldehyde16100
Coniferaldehyde10060
Pine CAD Coniferaldehyde30-70High
Sinapaldehyde>1000Low
Angiosperm CAD ConiferaldehydeHigh AffinityHigh
SinapaldehydeHigh AffinityHigh

Note: Kinetic parameters can vary between species and experimental conditions.[23][24][25]

Experimental Protocols for Studying this compound's Role

A variety of analytical techniques are employed to investigate the role of this compound in lignin biosynthesis.

Thioacidolysis for Lignin Monomer Composition

Thioacidolysis is a chemical degradation method used to cleave β-O-4 ether linkages in lignin, releasing monomeric units that can be quantified by gas chromatography-mass spectrometry (GC-MS).[26][27] This technique provides a reliable measure of the S/G ratio.

Detailed Methodology:

  • Sample Preparation: The biomass sample is ground and extractives are removed by sequential solvent extraction (e.g., with toluene/ethanol and then water). The resulting cell wall residue is dried.

  • Reaction: A known amount of the dried cell wall material is heated in a solution of ethanethiol (B150549) and boron trifluoride etherate in dioxane.

  • Work-up: The reaction is quenched, and an internal standard is added. The reaction products are extracted with an organic solvent.

  • Derivatization: The hydroxyl groups of the released monomers are derivatized (e.g., silylated) to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized monomers are separated and quantified by GC-MS. The S, G, and H monomers are identified by their retention times and mass spectra.

dot

Thioacidolysis_Workflow Biomass Biomass Sample Grinding Grinding & Sieving Biomass->Grinding Extraction Solvent Extraction (Extractive Removal) Grinding->Extraction CWR Cell Wall Residue (CWR) Extraction->CWR Thioacidolysis Thioacidolysis Reaction (BF3-etherate, ethanethiol) CWR->Thioacidolysis Derivatization Derivatization (e.g., Silylation) Thioacidolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of S, G, H Monomers GCMS->Quantification

Figure 3: Experimental workflow for thioacidolysis.

NMR Spectroscopy for Lignin Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Heteronuclear Single Quantum Coherence (HSQC) NMR, is a powerful non-destructive technique for elucidating the structure of lignin, including the relative abundance of different linkages and the S/G ratio.[28][29]

Detailed Methodology:

  • Sample Preparation: Isolated lignin or whole cell wall material is dissolved in a suitable deuterated solvent (e.g., DMSO-d6/pyridine-d5).

  • NMR Data Acquisition: 1D (¹H and ¹³C) and 2D (HSQC) NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The signals in the HSQC spectrum corresponding to the aromatic regions of the S and G units are integrated.

  • S/G Ratio Calculation: The S/G ratio is calculated from the integral values of the characteristic cross-peaks for the S and G units.

Cinnamyl Alcohol Dehydrogenase (CAD) Enzyme Assay

The activity of CAD, the enzyme that can catalyze the final step in this compound biosynthesis, can be measured spectrophotometrically.

Detailed Methodology:

  • Protein Extraction: Total protein is extracted from the plant tissue of interest in a suitable buffer.

  • Reaction Mixture: The reaction mixture contains the protein extract, a buffer, NAD(P)H as a cofactor, and the substrate (e.g., sinapaldehyde or coniferaldehyde).

  • Spectrophotometric Measurement: The reaction is initiated by the addition of the substrate, and the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H is monitored over time.

  • Activity Calculation: The enzyme activity is calculated from the rate of NAD(P)H oxidation.

Conclusion

This compound is a central player in lignin biosynthesis, particularly in angiosperms, where it gives rise to syringyl lignin. The incorporation of this compound into the lignin polymer has profound effects on its structure and properties, with the S/G ratio being a key determinant of biomass recalcitrance. A thorough understanding of the biosynthesis, regulation, and polymerization of this compound is essential for the development of strategies to engineer plants with modified lignin for improved industrial applications. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate role of this compound in the complex process of lignification.

References

An In-depth Technical Guide to Sinapyl Alcohol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is an organic compound that plays a crucial role in the biosynthesis of lignin, a complex polymer essential for the structural integrity of most terrestrial plants.[1][2] As a monolignol, it is a primary building block of syringyl (S) lignin, which is particularly abundant in angiosperms. Beyond its structural role, this compound and its derivatives exhibit a range of biological activities, including antioxidant and anti-inflammatory properties, making them of significant interest in the fields of biochemistry, pharmacology, and materials science.[3][4] This guide provides a comprehensive overview of the structure, chemical properties, and biological context of this compound, complete with detailed experimental protocols and data for researchers.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol, is a phenylpropanoid characterized by a phenolic ring with two methoxy (B1213986) groups and a propenol side chain.[5][6]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₄O₄[1][2][3][7][8][9][10]
Molecular Weight 210.23 g/mol [1][2][3][7][8]
Appearance Pale yellow to yellow oil or colorless/white solid[3][5][11]
Melting Point 61-65 °C[1][3][5][7][12][13]
Boiling Point 384.7 ± 37.0 °C (Predicted)[3][12]
Density 1.205 ± 0.06 g/cm³ (Predicted)[3][7][12]
pKa 10.00 ± 0.40 (Predicted)[3][4][12]
Solubility Water: Slightly soluble/Partly miscible.[2][3][7][14] Organic Solvents: Soluble in ethanol, DMSO, dimethylformamide, acetonitrile (B52724) (slightly), and chloroform (B151607) (slightly).[2][3][4][12][2][3][4][7][12][14]
CAS Number 537-33-7[1][2][7]
Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and quantification.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~6.5dAromatic CH
~6.3dtVinylic CH
~6.1dVinylic CH
~5.4sPhenolic OH
~4.3dCH₂OH
~3.9sOCH₃
~1.6tCH₂OH

Note: Actual chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~147C-O (Aromatic)
~134C-OH (Aromatic)
~133C (Aromatic)
~130Vinylic CH
~128Vinylic CH
~104Aromatic CH
~64CH₂OH
~56OCH₃

Note: These are approximate values and can be influenced by the molecular environment.

IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityBondFunctional Group
3550-3200Strong, BroadO-H stretchAlcohol (H-bonded)
3100-3000Medium=C-H stretchAlkene
3000-2850MediumC-H stretchAlkane
1680-1640MediumC=C stretchAlkene
1600-1585 & 1500-1400MediumC-C stretch (in-ring)Aromatic
1320-1000StrongC-O stretchAlcohol, Ether

UV-Vis Spectroscopy Data

Wavelength (λmax)Solvent/Condition
33055 cm⁻¹ (~302 nm)Gas Phase (Conformer A)
33294 cm⁻¹ (~300 nm)Gas Phase (Conformer B)

Note: In solution, the λmax is expected to be in a similar range. The absorption maxima can shift depending on the solvent polarity and pH.[15]

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a complex metabolic network that produces a wide variety of phenolic compounds. The pathway starts with the amino acid phenylalanine.

G Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR HydConAld 5-Hydroxyconiferaldehyde ConAld->HydConAld F5H SinAld Sinapaldehyde HydConAld->SinAld COMT SinAlc This compound SinAld->SinAlc CAD/SAD PAL PAL C4H C4H FourCL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT CCR CCR F5H F5H COMT COMT CAD CAD/SAD

References

Natural Sources and Extraction of Sinapyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is an organic compound that plays a crucial role as one of the three primary monolignols, the fundamental precursors to the complex polymer lignin (B12514952).[1] Specifically, it is the monomer responsible for the formation of syringyl (S) lignin units. The presence and proportion of this compound-derived units in the lignin macromolecule significantly influence the chemical and physical properties of plant biomass, impacting processes from paper pulping to biofuel production. This technical guide provides an in-depth overview of the biosynthesis of this compound, its natural occurrence, and the methodologies for its analysis and preparation.

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway, a complex metabolic network that produces a wide array of phenolic compounds. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the three main monolignols: p-coumaryl, coniferyl, and this compound. The specific branch leading to this compound is characteristic of angiosperms (hardwoods and grasses).

The key enzymatic steps in the formation of this compound are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting Phenylalanine to Cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates Cinnamic acid to form p-Coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-Coumaric acid into its CoA thioester.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): Hydroxylates the aromatic ring to produce Caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates Caffeoyl-CoA to form Feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces Feruloyl-CoA to Coniferaldehyde.

  • Ferulate 5-Hydroxylase (F5H): A key step unique to the S-lignin pathway, this enzyme hydroxylates Coniferaldehyde to 5-Hydroxyconiferaldehyde.

  • Caffeic Acid O-Methyltransferase (COMT): Methylates 5-Hydroxyconiferaldehyde to produce Sinapaldehyde (B192390).

  • Cinnamyl Alcohol Dehydrogenase (CAD) / this compound Dehydrogenase (SAD): The final step involves the reduction of Sinapaldehyde to this compound.

Sinapyl_Alcohol_Biosynthesis Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Cou p-Coumaric Acid C4CL 4CL Cou->C4CL CouCoA p-Coumaroyl-CoA C3H C3'H CouCoA->C3H CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA CCR CCR FerCoA->CCR ConAld Coniferaldehyde CAD_G CAD ConAld->CAD_G F5H F5H ConAld->F5H ConAlc Coniferyl Alcohol (Guaiacyl Lignin) HydConAld 5-Hydroxyconiferaldehyde COMT COMT HydConAld->COMT SinAld Sinapaldehyde CAD_S CAD/SAD SinAld->CAD_S SinAlc This compound (Syringyl Lignin) PAL->Cin C4H->Cou C4CL->CouCoA C3H->CafCoA CCoAOMT->FerCoA CCR->ConAld CAD_G->ConAlc F5H->HydConAld COMT->SinAld CAD_S->SinAlc

Caption: Biosynthetic pathway of this compound from phenylalanine.

Natural Occurrence and Abundance

Free this compound is not found in significant quantities in nature as it is rapidly polymerized into lignin within the plant cell wall. Its abundance is therefore measured indirectly by quantifying the syringyl (S) units within the lignin polymer. Hardwoods (angiosperms) are particularly rich in S-lignin, which is contrasted with softwoods (gymnosperms) that are composed almost exclusively of guaiacyl (G) lignin, derived from coniferyl alcohol.[2] The ratio of syringyl to guaiacyl units (S/G ratio) is a critical parameter in biomass characterization.[3]

Plant SourcePlant TypeS/G RatioReference(s)
Poplar (Populus sp.)Hardwood2.0 - 2.5[4][5]
Birch (Betula papyrifera)Hardwood~2.0[3][4]
Maple (Acer saccharum)Hardwood~1.4[4]
Eucalyptus (Eucalyptus sp.)Hardwood2.0 - 4.0[6]
Corn Stover (Zea mays)Grass~1.3[7]
Switchgrass (Panicum virgatum)Grass0.6 - 0.8[8]
Pine (Pinus sp.)Softwood~0.02[3]
Selaginella moellendorffiiLycophyte>2.3 (>70% S)[9]

Methodologies for Analysis and Extraction

Given that this compound is locked within the lignin polymer, obtaining it requires either the chemical degradation of biomass for analytical purposes or laboratory synthesis for use as a pure standard.

Analytical "Extraction": Lignin Degradation Methods

To quantify the this compound content of a biomass sample, degradative chemical methods are employed to break the ether linkages in the lignin polymer, releasing soluble monomers that can be analyzed, typically by gas chromatography-mass spectrometry (GC-MS).

The DFRC method is a robust technique that selectively cleaves α- and β-aryl ether bonds in lignin, which are the most common linkages.[10][11]

Materials:

  • Extractive-free, milled biomass (~30 mg) or isolated lignin (~5 mg)

  • Acetyl bromide (AcBr) / Acetic Acid solution (8:92 v/v)

  • Dioxane / Acetic Acid / Water (5:4:1 v/v/v)

  • Zinc dust

  • Pyridine (B92270)

  • Acetic anhydride (B1165640)

  • Ethyl acetate (B1210297)

  • Internal standard (e.g., tetracosane)

Procedure:

  • Derivatization: Place the biomass or lignin sample in a 10 mL round-bottom flask. Add 2.5 mL of the AcBr/acetic acid stock solution. Stir the mixture at 50°C for 2 hours until the sample is fully dissolved.

  • Solvent Removal: Remove the solvent and excess AcBr by rotary evaporation at a temperature below 50°C.

  • Reductive Cleavage: Dissolve the resulting residue in 5 mL of the dioxane/acetic acid/water solvent. Add approximately 100 mg of zinc dust to the solution while stirring vigorously. Continue stirring for 40-60 minutes.

  • Work-up: Quench the reaction by adding 1 mL of saturated aqueous ammonium (B1175870) chloride. Add the internal standard. Extract the organic products with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Acetylation: Evaporate the solvent. Add 0.2 mL of pyridine and 0.2 mL of acetic anhydride to the residue. Let the mixture sit at room temperature for 1 hour to acetylate the hydroxyl groups.

  • Analysis: Evaporate the pyridine and acetic anhydride under a stream of nitrogen. Redissolve the final product in a suitable solvent (e.g., acetone) for GC-MS analysis. The primary monomers released are the diacetates of p-coumaryl, coniferyl, and this compound, which can be quantified against the internal standard.[10]

DFRC_Workflow Start Biomass Sample (Milled, Extractive-Free) Step1 Derivatization: Add AcBr / Acetic Acid (50°C, 2h) Start->Step1 Step2 Solvent Removal (Rotary Evaporation) Step1->Step2 Step3 Reductive Cleavage: Dissolve in Dioxane/Acid/Water Add Zinc Dust Step2->Step3 Step4 Work-up: Quench, Add Internal Standard, Liquid-Liquid Extraction Step3->Step4 Step5 Final Acetylation: Pyridine / Acetic Anhydride Step4->Step5 Step6 Sample Preparation for GC-MS Step5->Step6 End Quantification of Sinapyl Diacetate Step6->End

Caption: Experimental workflow for DFRC analysis of lignin monomers.

Laboratory Synthesis of this compound

For researchers requiring pure this compound for experimental use, chemical synthesis is the most practical method of acquisition. A common and straightforward approach is the regioselective reduction of its commercially available precursor, sinapaldehyde.[12][13]

This protocol describes a simple reduction using a borohydride (B1222165) exchange resin, which is safer and easier to handle than many other reducing agents.[12]

Materials:

Procedure:

  • Dissolution: Dissolve sinapaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Add the borohydride exchange resin to the solution in portions at room temperature. The amount of resin should be in stoichiometric excess relative to the aldehyde. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Filtration: Once the reaction is complete (disappearance of the sinapaldehyde spot on TLC), filter the reaction mixture to remove the resin. Wash the resin with a small amount of methanol to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is a pale solid or oil. Purify the crude this compound using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent.

  • Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum. The final product, this compound, should be a colorless solid. Confirm identity and purity using NMR and MS analysis.

Conclusion

This compound is a key component of plant biomass, particularly in hardwoods, where it forms the syringyl units of lignin. While not naturally available as a free monomer, its content can be accurately determined through analytical degradation techniques such as DFRC and thioacidolysis. For research applications requiring the pure compound, straightforward and high-yield chemical synthesis from sinapaldehyde provides a reliable source. Understanding the biosynthesis, natural distribution, and methods for analyzing and obtaining this compound is fundamental for professionals in plant science, materials chemistry, and drug development who seek to utilize or modify lignocellulosic biomass.

References

The Biosynthetic Pathway of Sinapyl Alcohol in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of sinapyl alcohol, a key precursor to syringyl (S) lignin (B12514952) in angiosperms. Understanding this pathway is crucial for manipulating lignin content and composition in plants for various applications, including biofuel production, paper manufacturing, and the development of novel therapeutics. This document details the core enzymatic steps, presents quantitative kinetic data, and provides detailed experimental protocols for key assays.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions convert phenylalanine into feruloyl-CoA, a central intermediate. From feruloyl-CoA, the pathway branches into the synthesis of guaiacyl (G) and syringyl (S) lignin precursors. The specific branch leading to this compound involves four key enzymes that orchestrate the conversion of feruloyl-CoA to this compound.

The key enzymatic steps in the this compound biosynthetic pathway are:

  • Ferulate 5-hydroxylase (F5H) : This cytochrome P450-dependent monooxygenase catalyzes the hydroxylation of feruloyl-CoA, coniferaldehyde, or coniferyl alcohol at the C5 position of the aromatic ring, a critical step directing the metabolic flux towards S-lignin biosynthesis.[1][2]

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT) : This enzyme is primarily responsible for the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR) : CCR catalyzes the NADPH-dependent reduction of cinnamoyl-CoA esters (e.g., feruloyl-CoA, sinapoyl-CoA) to their corresponding aldehydes (coniferaldehyde, sinapaldehyde).[3][4][5]

  • Cinnamyl Alcohol Dehydrogenase (CAD) / this compound Dehydrogenase (SAD) : The final reduction step is carried out by CAD or a more specialized SAD, which converts sinapaldehyde (B192390) to this compound.[6] While CAD can act on a broader range of cinnamaldehydes, SAD exhibits a higher specificity for sinapaldehyde.[6][7][8]

Below is a diagram illustrating the core biosynthetic pathway leading to this compound.

Sinapyl_Alcohol_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol (G-lignin precursor) Coniferaldehyde->Coniferyl_Alcohol CAD Five_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->Five_Hydroxyconiferaldehyde F5H Sinapaldehyde Sinapaldehyde Five_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_Alcohol This compound (S-lignin precursor) Sinapaldehyde->Sinapyl_Alcohol SAD/CAD PAL PAL C4H C4H FourCL 4CL C3H HCT/C3H CCoAOMT CCoAOMT CCR_G CCR CAD_G CAD F5H F5H COMT COMT CCR_S CCR SAD SAD/CAD Enzyme_Characterization_Workflow Gene_Cloning Gene Cloning and Plasmid Construction Recombinant_Expression Recombinant Protein Expression (e.g., E. coli, Yeast) Gene_Cloning->Recombinant_Expression Protein_Purification Protein Purification (e.g., Affinity Chromatography) Recombinant_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay (Spectrophotometric or HPLC-based) Protein_Purification->Enzyme_Assay Structural_Analysis Structural Analysis (e.g., X-ray Crystallography) Protein_Purification->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Enzyme_Assay->Kinetic_Analysis Transcriptional_Regulation Developmental_Cues Developmental Cues (e.g., Xylem differentiation) Master_Switches Master Transcriptional Switches (e.g., SND1, NST1/2) Developmental_Cues->Master_Switches Environmental_Stresses Environmental Stresses (e.g., Pathogen attack, UV light) Environmental_Stresses->Master_Switches MYB_Factors MYB Transcription Factors (e.g., MYB46, MYB83) Master_Switches->MYB_Factors Pathway_Genes This compound Biosynthetic Genes (F5H, CCOMT, CCR, CAD/SAD) MYB_Factors->Pathway_Genes Activate Transcription

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Sinapyl Alcohol and Its Derivatives in Plant Cell Walls

Introduction

This compound is a primary monolignol, an aromatic alcohol that serves as a fundamental monomer for the biosynthesis of lignin (B12514952) and lignans (B1203133) in plant cell walls.[1] Biosynthesized via the phenylpropanoid pathway, it is the precursor to the syringyl (S) units in the lignin polymer.[1][2] The incorporation of this compound is particularly prominent in the lignin of angiosperms (hardwoods), where it contributes significantly to the structural integrity of the secondary cell walls, provides mechanical support, and aids in water transport.[3][4] Beyond its structural role, the proportion of this compound-derived S-lignin versus coniferyl alcohol-derived guaiacyl (G) lignin (the S/G ratio) is a critical determinant of biomass processability for applications such as biofuel production and paper pulping.[3] Furthermore, this compound and its derivatives have garnered interest in pharmacology for their cytotoxic, anti-inflammatory, and antioxidant properties.[5][6] This guide provides a comprehensive overview of the biosynthesis of this compound, its incorporation into the cell wall, quantitative data, key experimental protocols, and regulatory mechanisms.

Biosynthesis of this compound

This compound is synthesized through the intricate phenylpropanoid pathway, which converts phenylalanine into a variety of phenolic compounds.[7][8] The pathway involves a series of enzymatic reactions catalyzed by both cytosolic and ER-membrane-bound enzymes.[8] The specific branch leading to this compound diverges from the synthesis of coniferyl alcohol, involving critical hydroxylation and O-methylation steps.[2][9] The enzyme Ferulate 5-hydroxylase (F5H) catalyzes the hydroxylation of coniferaldehyde (B117026) to 5-hydroxyconiferaldehyde, which is then methylated by Caffeic acid O-methyltransferase (COMT) to produce sinapaldehyde (B192390).[7] The final step is the reduction of sinapaldehyde to this compound, a reaction catalyzed by this compound dehydrogenase (SAD).[1][10]

Sinapyl_Alcohol_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid PAL PAL Phe->PAL Coumarate p-Coumaric Acid C4H C4H Cin->C4H CoumaroylCoA p-Coumaroyl-CoA FourCL 4CL Coumarate->FourCL CaffeoylCoA Caffeoyl-CoA HCT HCT CoumaroylCoA->HCT FeruloylCoA Feruloyl-CoA CCoAOMT CCoAOMT CaffeoylCoA->CCoAOMT ConifAld Coniferaldehyde CCR CCR FeruloylCoA->CCR FiveOHConifAld 5-Hydroxyconiferaldehyde F5H F5H ConifAld->F5H SinapAld Sinapaldehyde COMT COMT FiveOHConifAld->COMT SinapAlc This compound SAD SAD SinapAld->SAD PAL->Cin C4H->Coumarate FourCL->CoumaroylCoA HCT->CaffeoylCoA CCoAOMT->FeruloylCoA CCR->ConifAld F5H->FiveOHConifAld COMT->SinapAld SAD->SinapAlc

Caption: The monolignol biosynthetic pathway leading to this compound.

Incorporation into Lignin and Key Derivatives

Once synthesized in the cytosol, monolignols are transported to the cell wall.[4] The exact transport mechanism is still under investigation, with evidence suggesting roles for both active transport via ABC transporters and passive diffusion driven by a polymerization-induced concentration gradient.[11] In the apoplast, peroxidases and laccases oxidize this compound to a phenoxy radical.[8] This radical then couples with the growing lignin polymer in a combinatorial fashion, primarily forming β-O-4 aryl ether linkages, to create syringyl (S) lignin units.[12]

Beyond direct polymerization, this compound can form various derivatives. One important class is monolignol glucosides, such as syringin (B1682858) (this compound 4-O-glucoside), which are thought to function as storage and transport forms of the monolignol.[13][14] In grasses, this compound can be acylated with p-coumaric acid to form sinapyl p-coumarate, which is then incorporated into the lignin structure.[8]

Lignin_Incorporation cluster_cytosol Cytosol cluster_wall Cell Wall (Apoplast) SA_cyto This compound SG_cyto Syringin (Glucoside) SA_cyto->SG_cyto UGT SA_wall This compound SA_cyto->SA_wall Transport (Diffusion/ABC Transporter) SG_cyto->SA_wall Transport & Hydrolysis Radical This compound Radical SA_wall->Radical Peroxidase/ Laccase Lignin Growing Lignin Polymer (S-units) Radical->Lignin Radical Coupling (e.g., β-O-4)

Caption: Transport and oxidative polymerization of this compound into lignin.

Quantitative Data

The relative abundance of this compound-derived units is a key characteristic of plant cell walls. This is often expressed as the syringyl to guaiacyl (S/G) ratio, which varies significantly across species and even within different tissues of the same plant.[3]

Table 1: Syringyl/Guaiacyl (S/G) Ratios in Various Plant Species
Plant SpeciesTissue/TypeS/G RatioAnalysis Method
Populus trichocarpa (Poplar)Wood~1.5 - 2.5Py-MBMS
Eucalyptus globulusWood~3.0 - 4.0HPLC
Betula pendula (Birch)Wood~2.0Not Specified
Pinus taeda (Loblolly Pine)Wood (Softwood)0.023Not Specified
Picea abies (Spruce)Wood (Softwood)0.01Not Specified
Arabidopsis thalianaStem~0.8UMSP
Data compiled from multiple sources.[3][15][16][17][18] Note that values can vary based on analytical method, plant age, and growth conditions.

The enzymatic kinetics of the final step in this compound biosynthesis reveal a high specificity for its substrate, sinapaldehyde.

Table 2: Kinetic Properties of Recombinant this compound Dehydrogenase (SAD) from Populus tremuloides (Aspen)
SubstrateApparent K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)
Sinapaldehyde2.0 ± 0.341.3 ± 1.220.7
Coniferaldehyde11.2 ± 1.134.0 ± 0.93.0
Data sourced from a study on aspen SAD.[19] The higher k_cat_/K_m_ for sinapaldehyde indicates it is the preferred substrate in vitro.[19]

The absolute and relative amounts of monolignols and their glucosides can differ even between ecotypes of the same species, highlighting tight regulatory control.

Table 3: Relative Content of Monolignols and their Glucosides in Arabidopsis thaliana Stems
CompoundCol-0 Ecotype (Relative Intensity)WS Ecotype (Relative Intensity)
Coniferyl alcohol~1.5x higher than WSBaseline
This compound~2.0x higher than WSBaseline
Coniferin~25x higher than WSBaseline
Syringin~11x higher than WSBaseline
Data adapted from a UPLC-MS analysis comparing two Arabidopsis ecotypes.[13] Values are relative comparisons, not absolute concentrations.

Experimental Protocols

Accurate quantification and characterization of this compound-derived lignin are crucial for research. Below are summaries of two fundamental experimental protocols.

Protocol: Klason Lignin Quantification

The Klason method is a gravimetric technique to determine the acid-insoluble lignin content in biomass.[9][20][21]

Methodology Summary:

  • Sample Preparation: The biomass sample is dried, ground, and extractives are removed using solvents like ethanol (B145695) and/or water.

  • Primary Hydrolysis: A precise weight of the extractive-free sample (~300 mg) is hydrolyzed with 3 mL of 72% sulfuric acid at 30°C for 1 hour with regular stirring.[9][20] This step dissolves the polysaccharides.

  • Secondary Hydrolysis: The acid-sample mixture is diluted with 84 mL of deionized water to a 3-4% acid concentration and autoclaved at ~121°C for 1 hour.[9][22] This completes the hydrolysis of any remaining polysaccharides.

  • Filtration and Washing: The hot solution is filtered through a pre-weighed filtering crucible to collect the insoluble residue (Klason lignin). The residue is washed thoroughly with hot deionized water until neutral.

  • Gravimetric Analysis: The crucible with the dried residue is placed in an oven at 105°C overnight, cooled in a desiccator, and weighed. The weight of the acid-insoluble residue is reported as Klason lignin.

  • Acid-Soluble Lignin (Optional): The filtrate collected in step 4 can be analyzed by UV spectrophotometry (at ~205 nm) to quantify the acid-soluble lignin portion.[23]

Klason_Workflow Start Dry, Ground Biomass Extract Solvent Extraction (Ethanol/Water) Start->Extract Hydrolysis1 Primary Hydrolysis (72% H₂SO₄, 30°C, 1h) Extract->Hydrolysis1 Hydrolysis2 Secondary Hydrolysis (Dilute to 3%, Autoclave 121°C, 1h) Hydrolysis1->Hydrolysis2 Filter Hot Filtration Hydrolysis2->Filter Residue Insoluble Residue (Klason Lignin) Filter->Residue Filtrate Filtrate (Acid-Soluble Lignin) Filter->Filtrate Wash Wash with DI Water Residue->Wash UV UV-Vis Spectroscopy (Optional) Filtrate->UV Dry Dry at 105°C Wash->Dry Weigh Gravimetric Analysis Dry->Weigh

Caption: Experimental workflow for the determination of Klason lignin.

Protocol: S/G Ratio Determination by Thioacidolysis-GC/MS

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 aryl ether bonds in lignin, releasing monomeric units that can be quantified to determine the S/G ratio.[12][24]

Methodology Summary:

  • Sample Preparation: 2-5 mg of dry, extractive-free biomass is weighed into a reaction vial.

  • Thioacidolysis Reaction: A freshly prepared thioacidolysis reagent (e.g., 2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane) is added. The vial is sealed and heated at 100°C for 4 hours.

  • Workup (Modified Protocol): After cooling, the reaction is quenched and neutralized (e.g., with sodium bicarbonate). An internal standard is added. Instead of a complex solvent extraction, modern protocols often involve direct drying of the neutralized reaction mixture under a stream of nitrogen.[12][25]

  • Derivatization: The dried residue is derivatized to make the monomers volatile for gas chromatography. This is typically done by silylation using reagents like BSTFA with 1% TMCS in pyridine, heating at 55-60°C for 30 minutes.[12]

  • GC/MS Analysis: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC/MS). The S and G monomers are separated on the GC column and identified by their characteristic mass spectra.

  • Quantification: The peak areas of the S and G monomers are integrated and compared to the internal standard and calibration curves to determine their respective amounts and calculate the S/G ratio.[26]

Thioacidolysis_Workflow Start Dry, Extractive-Free Biomass (2-5 mg) Reaction Thioacidolysis Reaction (100°C, 4h) Start->Reaction Quench Quench, Neutralize & Add Internal Standard Reaction->Quench Dry Dry Down Under N₂ Quench->Dry Derivatize Silylation (e.g., BSTFA) (60°C, 30 min) Dry->Derivatize Analyze GC/MS Analysis Derivatize->Analyze Quantify Peak Integration & S/G Ratio Calculation Analyze->Quantify

Caption: High-throughput workflow for lignin S/G ratio analysis via thioacidolysis.

Regulation of this compound Metabolism

The biosynthesis of this compound is tightly regulated at multiple levels to meet the developmental and environmental needs of the plant. This regulation involves a hierarchical network of transcription factors that control the expression of the biosynthetic genes.[7][27] Key transcription factor families like MYB, NAC, and WRKY act as master switches, activating downstream regulators that in turn bind to the promoters of genes like F5H, COMT, and SAD.[27]

Plant hormones also play a crucial role. For instance, a high ratio of auxin (IAA) to gibberellic acid (GA₃) has been shown to induce the formation of lignin rich in syringyl units.[1] Conversely, stress-related hormones like salicylic (B10762653) acid can have an inverse relationship with lignin content.[15] This intricate regulatory network allows the plant to modulate not just the amount but also the composition (i.e., the S/G ratio) of lignin in response to various cues.

Regulation_Pathway Dev Developmental Cues Auxin Auxin (IAA) Dev->Auxin GA Gibberellin (GA) Dev->GA SA Salicylic Acid Dev->SA TF_Master Master TFs (e.g., MYB, NAC) Dev->TF_Master Env Environmental Stress Env->Auxin Env->GA Env->SA Env->TF_Master Output Increased S-Lignin (Higher S/G Ratio) Auxin->Output + GA->Output - SA->Output - TF_Down Downstream TFs TF_Master->TF_Down F5H F5H Gene TF_Down->F5H Activation COMT COMT Gene TF_Down->COMT Activation SAD SAD Gene TF_Down->SAD Activation

Caption: Regulatory network influencing this compound biosynthesis and S-lignin deposition.

Conclusion and Future Perspectives

This compound is a central molecule in the formation of plant cell walls, particularly in angiosperms. Its biosynthesis via a specialized branch of the phenylpropanoid pathway and its subsequent polymerization into syringyl lignin are critical for plant structure and development. The S/G ratio, largely determined by the flux towards this compound, is a key parameter influencing the industrial utility of lignocellulosic biomass. For drug development professionals, the diverse biological activities reported for this compound derivatives warrant further investigation.

Future research will likely focus on elucidating the precise mechanisms of monolignol transport, unraveling the complex interplay of regulatory networks, and leveraging advanced imaging techniques to visualize lignification in real-time.[28][29] A deeper understanding of these processes holds the potential to engineer plants with tailored lignin content and composition, optimizing biomass for biorefineries and enhancing plant resilience, while also uncovering novel bioactive compounds for therapeutic applications.

References

Spectroscopic Profile of Sinapyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for sinapyl alcohol, a key monolignol in the biosynthesis of lignin (B12514952) and a valuable building block in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, providing insights into its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aromatic, olefinic, and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
2, 66.72s-
76.55d15.9
86.32dt15.9, 5.3
94.30d5.3
OCH₃3.87s-
OH (phenolic)5.4 (broad s)--
OH (allylic)1.8 (broad s)--

Solvent: CDCl₃. Data sourced from the Biological Magnetic Resonance Bank (BMRB).

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (δ) in ppm
1133.0
2, 6104.5
3, 5147.2
4131.0
7129.5
8128.8
963.5
OCH₃56.5

Solvent: CDCl₃. Data sourced from the Biological Magnetic Resonance Bank (BMRB).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for its hydroxyl, aromatic, ether, and alkene functionalities.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (phenolic and alcoholic)
3050 - 3000Medium=C-H stretch (aromatic and vinyl)
2950 - 2850MediumC-H stretch (aliphatic)
1650MediumC=C stretch (vinyl)
1610, 1515StrongC=C stretch (aromatic ring)
1210StrongC-O stretch (aryl ether)
1115StrongC-O stretch (alcohol)
970Strong=C-H bend (trans-alkene)

Data obtained from an ATR-IR spectrum provided by Sigma-Aldrich.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
210100[M]⁺ (Molecular Ion)
19240[M - H₂O]⁺
18135[M - CH₂OH]⁺
16755[M - CH₂OH - CH₂]⁺
15425[M - 2xOCH₃]⁺
13830[M - OCH₃ - CH₂OH]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64.

    • Spectral width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096.

    • Spectral width: 0-220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of solid this compound directly onto the ATR crystal.

  • KBr Pellet:

    • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance or Absorbance.

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Data Analysis:

  • Identify the major absorption bands.

  • Correlate the band positions (wavenumbers) with specific functional groups using standard correlation tables.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dissolve the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Inject the solution into the GC, where the sample is vaporized and separated on a capillary column.

    • The separated components are introduced into the mass spectrometer.

    • Ionization method: Electron Ionization (EI) at 70 eV.

  • Direct Infusion:

    • Dissolve the sample in a suitable solvent.

    • Infuse the solution directly into the ion source.

    • Ionization method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Mass Analysis and Detection:

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Detector: Electron multiplier or Faraday cup.

  • Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Determine the elemental composition from high-resolution mass spectrometry (HRMS) data.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Spectrum: Absorption Bands IR->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biological Activity of Sinapyl Alcohol and Its Glucosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sinapyl alcohol, a key monolignol in the phenylpropanoid pathway, and its primary glucoside, syringin (B1682858) (this compound 4-O-glucoside), are natural compounds exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth review of their biological effects, focusing on anti-inflammatory, antinociceptive, anticancer, antioxidant, and cardioprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and elucidated signaling pathways to facilitate further investigation and therapeutic development.

Introduction

This compound is an organic compound biosynthesized via the phenylpropanoid pathway and serves as a fundamental precursor to lignin (B12514952) and various lignans, stilbenoids, and coumarins.[1][2] Its glucoside, syringin, is widely distributed in numerous medicinal plants, including Acanthopanax senticosus (Siberian ginseng).[3] Emerging research has highlighted the therapeutic potential of both compounds, with evidence suggesting that syringin may act as a prodrug, metabolizing into the more potent this compound in vivo to exert its effects. This guide synthesizes the current scientific literature, presenting their biological activities with a focus on quantitative data and molecular mechanisms.

Anti-inflammatory and Antinociceptive Activities

Both this compound and syringin demonstrate significant anti-inflammatory and antinociceptive (pain-relieving) properties. Studies consistently show that this compound is a more potent agent than its glucoside form, syringin, in various experimental models. The primary mechanism for this activity is the downregulation of key inflammatory mediators.

Quantitative Data

The following tables summarize the key quantitative findings for the anti-inflammatory and antinociceptive effects of this compound and syringin.

Table 1: In Vitro Anti-inflammatory Activity

CompoundModel SystemAssayConcentrationEffectReference
This compoundLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric Oxide (NO) Production50-200 µMDose-dependent inhibition of NO, PGE₂, and TNF-α[4]
This compoundLPS-stimulated RAW 264.7 macrophagesiNOS & COX-2 ExpressionConcentration-dependentReduction in protein expression levels[4]
SyringinLPS-stimulated RAW 264.7 macrophagesNO ProductionUp to 1000 µMNo significant inhibition[5]
SyringinLPS-stimulated RAW 264.7 macrophagesTNF-α ProductionDose-dependentSignificant inhibition[5]

Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity

CompoundAnimal ModelAssayDosage (p.o.)EffectReference
This compoundRatCarrageenan-Induced Paw Edema20, 30 mg/kg/daySignificant reduction in acute paw edema[6]
This compoundMouseAcetic Acid-Induced Vascular Permeability20, 30 mg/kgSignificant reduction of dye leakage[4]
This compoundMouseAcetic Acid-Induced Writhing Test20, 30 mg/kgPotent reduction in the number of writhes[4]
This compoundMouseHot Plate Test20, 30 mg/kgSignificantly increases latency of jumping response[4]
SyringinMouseFITC-induced Ear EdemaNot specifiedSignificant suppression[5]
Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound intervenes in this cascade, reducing the expression of these enzymes and thereby decreasing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂).[4]

G This compound's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NF_kB NF-κB Pathway TLR4->NF_kB activates iNOS_COX2 iNOS & COX-2 Gene Expression NF_kB->iNOS_COX2 promotes Mediators Pro-inflammatory Mediators (NO, PGE₂) iNOS_COX2->Mediators leads to Inflammation Inflammation Mediators->Inflammation causes SA This compound SA->NF_kB inhibits

This compound's Anti-inflammatory Mechanism
Experimental Protocols

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[7][8]

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.[7][8]

  • Treatment: The culture medium is replaced with fresh medium containing the test compound (this compound or syringin) at various concentrations. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL).

  • Incubation: Cells are incubated for an additional 24 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • NO Measurement: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]

  • Analysis: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve.

This is a standard in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[9][10][11]

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are used. Animals are fasted overnight with free access to water before the experiment.

  • Baseline Measurement: The initial volume of the rat's left hind paw is measured using a plethysmometer.[12]

  • Drug Administration: The test compound (e.g., this compound at 20-30 mg/kg) or a reference drug (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[11]

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the left hind paw.[9][11]

  • Measurement of Edema: The paw volume is measured again at several time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan induction. The percentage inhibition of edema by the test compound is calculated relative to the control group.

This model is used to screen for peripheral analgesic activity by inducing visceral pain.[13][14][15]

  • Animal Preparation: Swiss albino or ICR mice (20-30g) are divided into control, standard, and test groups.[13][15]

  • Drug Administration: The test compound (e.g., this compound at 20-30 mg/kg) is administered, typically orally or subcutaneously, 30-60 minutes prior to the acetic acid injection.[13][14] The standard group receives a known analgesic like diclofenac (B195802) sodium.

  • Induction of Writhing: A 0.7% or 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.[13][15]

  • Observation: Immediately after injection, each mouse is placed in an observation chamber. After a 5-minute latency period, the number of "writhes" (abdominal constrictions, twisting of the trunk, and extension of hind limbs) is counted for a set period, typically 10-15 minutes.[13][15]

  • Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity is determined by comparing the mean writhes of the test groups to the control group.

Anticancer and Anti-Angiogenic Activity

Syringin and derivatives of this compound have demonstrated notable anticancer and anti-angiogenic activities. Syringin, in particular, has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[16][17] The cytotoxic effects appear to be mediated through the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data

Table 3: Cytotoxic and Anti-Angiogenic Activity

CompoundActivityCell Line / ModelConcentration / IC₅₀EffectReference
SyringinAnti-AngiogenicDuck Chorioallantoic Membrane (CAM) Assay100 µM & 200 µMDose-dependent inhibition of blood vessel formation, comparable to 200 µM celecoxib[16][17][18]
SyringinCytotoxicBxPC3 (Pancreatic Cancer)IC₅₀ = 12.5 µg/mLCell death[3][19]
SyringinCytotoxicHuh7 (Hepatocellular Carcinoma)IC₅₀ = 7.2 ± 2.5 µg/mLCell death[3][19]
Dichrocephols A (this compound Derivative)CytotoxicHeLa (Cervical Cancer)IC₅₀ = 14.8 µMCell death[20]
Dichrocephols B (this compound Derivative)CytotoxicHeLa (Cervical Cancer)IC₅₀ = 51.6 µMCell death[20]
Dichrocephols C (this compound Derivative)CytotoxicHeLa (Cervical Cancer)IC₅₀ = 81.6 µMCell death[20]
Compound 14d (this compound Derivative)CytotoxicBEL-7404 (Hepatoma)IC₅₀ = 0.7 µMPotent cytotoxicity, more active than cisplatin[21]
Signaling Pathways

Syringin exerts its anti-breast cancer effects by modulating two critical signaling cascades: the PI3K/AKT pathway, which is central to cell survival and proliferation, and the EGFR-RAS-RAF-MEK-ERK pathway, which drives cell growth.[22] By inhibiting these pathways, syringin can suppress tumor cell proliferation and induce apoptosis. Its anti-angiogenic effects are proposed to be mediated by inhibiting key receptor kinases like VEGFR2 and TGF-βR1.[16][18]

G Anticancer Signaling Pathways Targeted by Syringin cluster_0 EGFR Pathway cluster_1 PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT PTGS2 PTGS2 (COX-2) AKT->PTGS2 PTGS2->Proliferation Syringin Syringin Syringin->EGFR inhibits Syringin->PI3K inhibits

Anticancer Signaling Pathways Targeted by Syringin
Experimental Protocol

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[3][20][23]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[23]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., syringin, this compound derivatives). Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[23]

  • MTT Addition: 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[23]

  • Formazan (B1609692) Solubilization: The medium is removed, and an organic solvent (e.g., 150 µL DMSO or a specified solubilization solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[20]

  • Analysis: The plate is shaken to ensure complete solubilization, and the absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[23] Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Other Key Biological Activities

Antioxidant Activity

Syringin has demonstrated the ability to scavenge free radicals, a property central to its protective effects against oxidative stress-related damage.

Table 4: In Vitro Antioxidant Activity of Syringin

CompoundAssayResult (EC₅₀)Reference
SyringinDPPH Radical Scavenging10.77 mg/mL[16]
SyringinABTS Radical Scavenging10.35 mg/mL[16]
Cardioprotective Effects of Syringin

Syringin has been shown to protect cardiac tissue from ischemia/reperfusion (I/R) injury. This effect is mediated by the activation of the SIRT1/PGC-1α signaling pathway, which subsequently reduces inflammation and oxidative stress in cardiac cells. In rat models of I/R, syringin treatment improved cardiac function, reduced infarct size, and decreased levels of pro-inflammatory cytokines.

G Cardioprotective Mechanism of Syringin Syringin Syringin SIRT1 SIRT1 Syringin->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates Inflammation Inflammation (Cytokines, ROS) SIRT1->Inflammation reduces Apoptosis Apoptosis SIRT1->Apoptosis reduces Antioxidant Antioxidant Response (e.g., NRF2/HO-1) PGC1a->Antioxidant promotes Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) Antioxidant->Cardioprotection contributes to IR_Injury Ischemia/Reperfusion Injury IR_Injury->Cardioprotection countered by

Cardioprotective Mechanism of Syringin
Wound Healing Activity of Syringin

Syringin has been found to improve the wound-healing capacity of skin cells. This is achieved by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway, a crucial regulator of cell migration, proliferation, and extracellular matrix production during tissue repair. Syringin stimulates the canonical TGF-β/Smad pathway, leading to the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate target gene expression involved in wound closure.

G Syringin's Role in Wound Healing via TGF-β/Smad Pathway cluster_0 Syringin Syringin TGFb_Ligand TGF-β Ligand Syringin->TGFb_Ligand stimulates release Receptor TβRI / TβRII Receptor Complex TGFb_Ligand->Receptor binds pSmad Phosphorylation of Smad2 / Smad3 Receptor->pSmad activates Complex Smad2/3/4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Gene Target Gene Transcription Healing Keratinocyte Migration & Wound Closure Gene->Healing promotes

Syringin's Role in Wound Healing via TGF-β/Smad Pathway

This assay models cell migration to close a "wound" in a cell monolayer.

  • Cell Seeding: Culture cells (e.g., keratinocytes, fibroblasts) in a multi-well plate until they form a confluent monolayer (95-100% coverage).

  • Creating the Scratch: Using a sterile pipette tip (e.g., P200), make a straight scratch through the center of the monolayer. Apply consistent pressure to ensure a clean, cell-free gap.

  • Washing and Treatment: Gently wash the wells with sterile PBS to remove detached cells. Replace the PBS with fresh culture medium containing the test compound (syringin) at various concentrations.

  • Image Acquisition: Immediately after creating the scratch (Time 0), capture images of the gap using a phase-contrast microscope. Mark the position to ensure the same field of view is imaged at subsequent time points.

  • Incubation and Monitoring: Incubate the plate under standard conditions. Capture images of the same wound area at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the gap in the control wells has closed.[23]

  • Analysis: Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The rate of cell migration is determined by the change in the open area over time.

Conclusion

This compound and its glucoside, syringin, possess a compelling range of biological activities with significant therapeutic potential. The available data strongly supports this compound as a potent anti-inflammatory and antinociceptive agent, likely acting through the inhibition of the NF-κB pathway. Syringin demonstrates a broader profile, including anti-angiogenic, anticancer, cardioprotective, and wound-healing properties, mediated by diverse signaling pathways such as PI3K/AKT, EGFR/ERK, SIRT1, and TGF-β/Smad. The evidence that syringin is hydrolyzed to this compound in vivo suggests a valuable prodrug strategy for delivering the active aglycone. This guide provides a foundational resource of quantitative data and established protocols to encourage and streamline further research into these promising natural compounds for novel drug development.

References

Sinapyl Alcohol as a Monolignol Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer in plant cell walls, is derived from the oxidative polymerization of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. Sinapyl alcohol is the precursor to the syringyl (S) lignin unit, which significantly influences the chemical and physical properties of the resulting lignin polymer. Understanding the biosynthesis of this compound is crucial for applications ranging from biofuel production to the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, its regulation, and the analytical techniques used for its characterization. Detailed experimental protocols and quantitative data are presented to aid researchers in this field.

Introduction to this compound and Lignin

Lignin is a major component of lignocellulosic biomass, providing structural integrity to plants.[1][2] Its composition varies significantly between plant species, with a primary distinction being the relative abundance of its constituent monolignols.[3][4] this compound, along with coniferyl alcohol, is a key monomer in the lignin of angiosperms (hardwoods), whereas gymnosperm (softwood) lignin is primarily composed of coniferyl alcohol-derived guaiacyl (G) units.[3][5][6] The presence of this compound-derived syringyl (S) units, characterized by two methoxy (B1213986) groups on the aromatic ring, leads to a more linear and less condensed lignin polymer with fewer carbon-carbon bonds.[4] This structural feature makes S-rich lignin easier to degrade, a property of great interest in the pulp and paper and biofuel industries.[7]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with the amino acid phenylalanine. This pathway, a branch of the general phenylpropanoid pathway, involves a series of hydroxylation, methylation, and reduction reactions.[8][9] The key enzymes and intermediates are detailed below.

Core Phenylpropanoid Pathway
  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.[9]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[3][9]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[8][9]

Branching towards Coniferyl Alcohol
  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Hydroxylates the aromatic ring of p-coumaroyl shikimate or quinate.

  • Caffeoyl Shikimate Esterase (CSE): Converts caffeoyl shikimate to caffeic acid.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.[10]

The Syringyl-Specific Branch
  • Ferulate 5-Hydroxylase (F5H) / Coniferaldehyde (B117026) 5-Hydroxylase (CAld5H): This key cytochrome P450 enzyme hydroxylates ferulate or, more efficiently, coniferaldehyde at the 5-position of the aromatic ring, directing the metabolic flux towards S-lignin synthesis.[1][11][12]

  • Caffeic Acid O-Methyltransferase (COMT): While CCoAOMT is primarily responsible for the first methylation step, COMT catalyzes the methylation of the 5-hydroxyl group of 5-hydroxyconiferaldehyde (B1237348) to yield sinapaldehyde.[10]

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA and sinapoyl-CoA to their corresponding aldehydes, coniferaldehyde and sinapaldehyde.[13]

  • Cinnamyl Alcohol Dehydrogenase (CAD) / this compound Dehydrogenase (SAD): This final reductive step converts the cinnamaldehydes to their corresponding alcohols. While CAD is known to be active on a broad range of substrates including sinapaldehyde, the existence and specific role of a dedicated this compound Dehydrogenase (SAD) has been a subject of debate.[12][14][15]

Sinapyl_Alcohol_Biosynthesis Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid FourCL 4CL pCou->FourCL pCouCoA p-Coumaroyl-CoA C3H C3'H pCouCoA->C3H CafCoA Caffeoyl-CoA CCoAOMT CCoAOMT CafCoA->CCoAOMT FerCoA Feruloyl-CoA CCR_G CCR FerCoA->CCR_G ConAld Coniferaldehyde F5H F5H ConAld->F5H CAD_G CAD ConAld->CAD_G OHConAld 5-Hydroxyconiferaldehyde COMT COMT OHConAld->COMT SinAld Sinapaldehyde CAD_S CAD/SAD SinAld->CAD_S ConAlc Coniferyl Alcohol SinAlc This compound PAL->Cin C4H->pCou FourCL->pCouCoA C3H->CafCoA CCoAOMT->FerCoA CCR_G->ConAld F5H->OHConAld COMT->SinAld CCR_S CCR CAD_G->ConAlc CAD_S->SinAlc

Caption: Biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels to meet the developmental and environmental needs of the plant.

  • Transcriptional Regulation: A complex network of transcription factors, primarily from the MYB and NAC families, controls the expression of the biosynthetic genes.[2] These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards lignin biosynthesis.

  • Post-Translational Regulation: Enzyme activity can be modulated through phosphorylation and other post-translational modifications.

  • Metabolic Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," that channel intermediates directly from one enzyme to the next.[3][13] This substrate channeling is thought to increase the efficiency and specificity of the pathway, preventing the diffusion of reactive intermediates into the cytoplasm. For instance, the cytochrome P450 enzymes C4H, C3'H, and F5H are anchored to the endoplasmic reticulum, potentially forming a scaffold for such complexes.[3]

  • Feedback Inhibition: The accumulation of monolignols or their derivatives can feedback-inhibit earlier enzymes in the pathway, providing a mechanism for homeostasis.[16]

Polymerization into Lignin

Once synthesized, this compound is transported to the cell wall. The exact mechanism of transport is still under investigation, with possibilities including passive diffusion, vesicle transport, and active transport by ABC transporters. In the cell wall, peroxidases and laccases catalyze the oxidation of this compound to form resonance-stabilized radicals. These radicals then undergo combinatorial coupling to form the lignin polymer. The presence of two methoxy groups in this compound restricts its coupling possibilities, leading to a higher proportion of labile β-O-4 ether linkages and a more linear polymer structure compared to G-lignin.

Quantitative Data on this compound and Lignin Composition

The ratio of syringyl (S) to guaiacyl (G) lignin units is a key parameter in determining the properties of lignocellulosic biomass. This S/G ratio varies widely among plant species and even within different tissues of the same plant.

Plant TypeSpeciesTissueS/G RatioReference
Hardwood (Angiosperm) Populus trichocarpa (Poplar)Xylem~2.0 - 2.5[4]
Eucalyptus globulusWood~3.0 - 5.0[7]
Acer macrophyllum (Bigleaf Maple)Wood~0.51[4]
Carpinus betulus (Hornbeam)Wood~4.21[4]
Betula pendula (Silver Birch)Wood~2.0[9]
Softwood (Gymnosperm) Pinus taeda (Loblolly Pine)Wood~0.02[9]
Picea abies (Norway Spruce)Wood~0.01[9]
Monocot (Grass) Zea mays (Maize)StemVaries with development
Panicum virgatum (Switchgrass)Stem~1.0[17]

Experimental Protocols

Detailed methodologies for the analysis of this compound and lignin are essential for reproducible research.

Monolignol Extraction and Quantification by HPLC

This protocol outlines the extraction of monolignols from plant tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the powder with methanol.

  • Centrifuge to pellet the cell debris and collect the supernatant.

  • Lyophilize an aliquot of the methanol extract.

  • Resuspend the dried extract in a two-phase system of cyclohexane and acidified water (1:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the aqueous phase for HPLC analysis.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of an appropriate solvent system (e.g., acetonitrile (B52724) and formic acid in water).[18]

  • Monitor the elution of monolignols using a diode-array detector at their characteristic absorbance maxima.

  • Quantify the monolignols by comparing their peak areas to those of authentic standards.

Lignin Composition Analysis by Thioacidolysis

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 ether linkages in lignin, releasing monomeric units that can be quantified by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Dried and extractive-free cell wall residue

  • Dioxane/ethanethiol solution with BF₃ etherate as a catalyst

  • Methylene (B1212753) chloride

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silylating reagent (e.g., N,O-bis(trimethylsilyl)acetamide)

  • Internal standard (e.g., 4,4'-ethylenebisphenol)

  • GC-MS system

Procedure:

  • Weigh a small amount of dried cell wall residue (~3 mg) into a reaction vial.[19]

  • Add the thioacidolysis reagent and the internal standard.

  • Heat the sealed vial at 100°C for 4 hours.

  • Cool the reaction mixture and add a saturated sodium bicarbonate solution to neutralize the catalyst.

  • Extract the thioacidolysis products with methylene chloride.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatize the dried products with a silylating reagent.

  • Analyze the derivatized monomers by GC-MS.

  • Identify and quantify the H, G, and S monomers based on their retention times and mass spectra, relative to the internal standard.

2D HSQC NMR for Lignin Structural Analysis

Two-dimensional Heteronuclear Single Quantum Coherence (2D HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for characterizing the different subunits and inter-unit linkages in lignin.[20]

Materials:

  • Isolated lignin sample (e.g., milled wood lignin)

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Thoroughly dry the isolated lignin sample in a vacuum oven.

  • Dissolve an accurately weighed amount of lignin (e.g., 50-80 mg) in DMSO-d₆ in an NMR tube.[20][21]

  • Acquire the 2D HSQC NMR spectrum using standard pulse programs.

  • Process the data using appropriate software (e.g., Bruker TopSpin, MestReNova). This includes Fourier transformation, phasing, and baseline correction.[20]

  • Reference the spectrum to the solvent peak.

  • Identify and integrate the cross-peaks corresponding to the different lignin subunits (H, G, S) and inter-unit linkages (β-O-4, β-5, β-β, etc.) based on their known chemical shifts.

  • Calculate the relative abundance of each substructure.

Lignin_Analysis_Workflow PlantMaterial Plant Material (e.g., Xylem) Grinding Cryogenic Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction MonolignolAnalysis Monolignol Analysis (HPLC) Extraction->MonolignolAnalysis CellWallResidue Extractive-Free Cell Wall Residue Extraction->CellWallResidue DataAnalysis Data Analysis & Quantification MonolignolAnalysis->DataAnalysis Thioacidolysis Thioacidolysis CellWallResidue->Thioacidolysis LigninIsolation Lignin Isolation (e.g., Milled Wood Lignin) CellWallResidue->LigninIsolation GCMS GC-MS Analysis Thioacidolysis->GCMS GCMS->DataAnalysis NMR 2D HSQC NMR LigninIsolation->NMR NMR->DataAnalysis

References

A Technical Guide to Sinapyl Alcohol: Discovery, Biosynthesis, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is an organic compound that plays a crucial role in plant biology as one of the three primary monolignols, which are the monomeric precursors to the complex polymer lignin (B12514952).[1][2][3] Structurally, it is a phenylpropanoid, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups at positions 3 and 5, and a propenol side chain.[4] It is biosynthesized via the phenylpropanoid pathway, with sinapaldehyde (B192390) as its immediate precursor.[1] In angiosperms, the polymerization of this compound forms syringyl (S) lignin units, which, along with guaiacyl (G) and p-hydroxyphenyl (H) units derived from coniferyl and p-coumaryl alcohol respectively, constitute the lignin polymer.[2][5][6] The composition and ratio of these units significantly influence the properties of the plant cell wall, impacting processes from biomass digestibility to pathogen resistance. This guide provides an in-depth overview of the discovery, history, biosynthesis, and key experimental methodologies associated with this compound.

Discovery and Early History

The study of this compound is intrinsically linked to the history of lignin research. Lignin was first identified in the early 19th century, but its chemical structure remained a puzzle for decades. The work of pioneers like Karl Freudenberg in the mid-20th century was instrumental in establishing that lignin is a polymer derived from phenylpropanoid precursors. Through dehydrogenative polymerization experiments, Freudenberg and his contemporaries demonstrated that monolignols like coniferyl alcohol could form polymers resembling natural lignin.

The specific identification of this compound as a key building block, particularly for angiosperm lignin, emerged from chemical degradation studies of wood. These analyses revealed syringyl units, which were traced back to their monomeric precursor, this compound. A significant milestone in understanding its specific role came with the discovery of a distinct enzyme, this compound dehydrogenase (SAD), which preferentially catalyzes the reduction of sinapaldehyde to this compound.[7][8][9] This finding challenged the earlier belief that a single cinnamyl alcohol dehydrogenase (CAD) was responsible for the synthesis of all monolignols and highlighted a specialized pathway for syringyl lignin formation in angiosperms.[8][10]

Biosynthesis of this compound

This compound is synthesized in plants through the complex phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[11][12] This multi-step enzymatic pathway generates the three primary monolignols. The specific branch leading to this compound involves hydroxylation and methylation steps that add the two characteristic methoxy groups to the aromatic ring.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA.

  • p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyltransferase (HCT): A key transferase in the pathway.

  • p-Coumarate 3-Hydroxylase (C3H): Hydroxylates the ring at the 3-position to yield caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group to produce feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde (B117026). This is a branch point where coniferaldehyde can either be reduced to coniferyl alcohol (for G lignin) or proceed towards this compound.[13]

  • Ferulate 5-Hydroxylase (F5H) / Coniferaldehyde 5-Hydroxylase (CAld5H): Hydroxylates coniferaldehyde at the 5-position to form 5-hydroxyconiferaldehyde (B1237348).[12]

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyconiferaldehyde to produce sinapaldehyde.[12][13]

  • This compound Dehydrogenase (SAD) / Cinnamyl Alcohol Dehydrogenase (CAD): Reduces sinapaldehyde to this compound.[7][14] While CAD can perform this function, the discovery of a highly specific SAD in angiosperms suggests it is the primary enzyme for this final step.[8][9]

Sinapyl_Alcohol_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA C3H/HCT FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR HydConAld 5-Hydroxy- coniferaldehyde ConAld->HydConAld F5H/CAld5H ConAlc Coniferyl Alcohol (G-Lignin) ConAld->ConAlc CAD SinAld Sinapaldehyde HydConAld->SinAld COMT SinAlc This compound SinAld->SinAlc SAD/CAD

Figure 1. Biosynthetic pathway of this compound from L-phenylalanine.

Chemical Synthesis

The laboratory synthesis of this compound is essential for research purposes, such as for use as an analytical standard or for in-vitro polymerization studies. Several synthetic routes have been developed, typically starting from commercially available precursors like syringaldehyde (B56468).[15]

Common synthetic strategies include:

  • Wittig Reaction: This is a widely used method where an aldehyde (syringaldehyde) reacts with a phosphorus ylide to form an alkene. The resulting ester is then reduced to the alcohol. Microwave-assisted Wittig reactions have been shown to produce excellent yields.[15]

  • Reduction of Cinnamate Esters: A facile and large-scale method involves the selective 1,2-reduction of ethyl sinapate using a reducing agent like diisobutylaluminum hydride (DIBAL-H).[16][17]

  • Reduction of Cinnamaldehydes: A simple and highly regioselective method involves the reduction of sinapaldehyde using a borohydride (B1222165) exchange resin in methanol (B129727). This method is particularly accessible for researchers without extensive synthetic chemistry expertise.[18]

  • Knoevenagel Condensation: This method involves the condensation of syringaldehyde with malonic acid, followed by reduction of the resulting carboxylic acid to yield this compound.[15]

Chemical_Synthesis_Workflow Start Syringaldehyde Step1 Wittig Reaction Start->Step1 Reagent1 Phosphorus Ylide (Wittig Reagent) Reagent1->Step1 Intermediate Sinapate Ester Step1->Intermediate Step2 Reduction Intermediate->Step2 Reagent2 Reducing Agent (e.g., DIBAL-H) Reagent2->Step2 Product This compound Step2->Product

Figure 2. General workflow for the chemical synthesis of this compound via the Wittig reaction.

Data Presentation

Physicochemical Properties
PropertyValueSource
IUPAC Name4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol[1]
Chemical FormulaC₁₁H₁₄O₄[1]
Molar Mass210.23 g/mol [4]
AppearanceColorless to white solid[1]
Melting Point61 - 65 °C[1][4]
CAS Number537-33-7[1]
Spectroscopic Data
TechniqueKey Data PointsSource
¹H NMR Spectra available from public databases. Key signals include aromatic protons, methoxy protons, and protons of the propenol side chain.[19][20]
¹³C NMR Spectra available from public databases.[20]
Mass Spectrometry (GC-MS) Key fragments observed at m/z values corresponding to the molecular ion and characteristic fragments.[4]
UV Spectroscopy UV spectra have been recorded for single conformers of this compound, showing distinct origins for different conformers.[21]
IR Spectroscopy IR spectra show characteristic stretches for the hydroxyl (OH) group and the aromatic ring.[20][21]

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

A method for the simultaneous separation and quantification of coniferyl alcohol and this compound has been developed.[22]

  • Objective: To measure the concentration of this compound in a sample, such as from plant extracts or enzymatic assays.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.[22]

  • Mobile Phase: Isocratic elution with a mixture of methanol and water.[22]

  • Flow Rate: 0.4 - 0.7 mL/min.[22]

  • Column Temperature: 25 - 30 °C.[22]

  • Detection Wavelength: 275 nm.[22]

  • Injection Volume: 20 µL.[22]

  • Procedure:

    • Prepare standard solutions of pure this compound at known concentrations to generate a calibration curve.

    • Prepare the sample for analysis (e.g., extraction from plant tissue, termination of an enzymatic reaction).

    • Filter all samples and standards through a 0.22 µm filter before injection.

    • Inject standards and samples onto the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow Start Sample Preparation (e.g., Plant Extract) Filter Filter Sample and Standards (0.22 µm) Start->Filter Std Prepare Standards (Known Concentrations) Std->Filter Inject Inject into HPLC System (C18 Column) Filter->Inject Separate Isocratic Elution (Methanol/Water) Inject->Separate Detect UV Detection (275 nm) Separate->Detect Analyze Data Analysis: Identify Peak, Integrate Area, Compare to Calibration Curve Detect->Analyze Result Quantified this compound Concentration Analyze->Result

References

Sinapyl Alcohol: A Core Component in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is a monolignol, a primary building block of lignin (B12514952), which is a complex polymer essential for the structural integrity of terrestrial plants. Beyond its structural role, this compound and its derivatives are pivotal in plant defense against a wide array of biotic threats, including pathogens and herbivores. The incorporation of this compound into the lignin polymer, forming syringyl (S) lignin units, significantly influences the physical and chemical properties of the cell wall, creating a formidable barrier to invading organisms. Furthermore, intermediates and derivatives of the this compound biosynthetic pathway can act as signaling molecules, activating a cascade of defense responses. This technical guide provides a comprehensive overview of the multifaceted functions of this compound in plant defense, detailing its biosynthesis, the analytical methods for its quantification, its role in pathogen and herbivore resistance, and the intricate signaling networks it influences.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a complex metabolic network that produces a wide variety of secondary metabolites. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the three major monolignols: p-coumaryl alcohol, coniferyl alcohol, and this compound. These monolignols are the precursors to the H (p-hydroxyphenyl), G (guaiacyl), and S (syringyl) lignin units, respectively. The biosynthesis of this compound branches from the synthesis of coniferyl alcohol and involves several key enzymes.[1][2]

A simplified representation of the this compound biosynthetic pathway is as follows:

Sinapyl_Alcohol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H/HCT Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl Alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD _5_Hydroxyconiferaldehyde 5-Hydroxy- coniferaldehyde Coniferaldehyde->_5_Hydroxyconiferaldehyde F5H G_Lignin G-Lignin Coniferyl_alcohol->G_Lignin Peroxidases/ Laccases Sinapaldehyde Sinapaldehyde _5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol This compound (S-monolignol) Sinapaldehyde->Sinapyl_alcohol CAD/SAD S_Lignin S-Lignin Sinapyl_alcohol->S_Lignin Peroxidases/ Laccases

Caption: Simplified biosynthetic pathway of this compound.

Data Presentation: Quantitative Analysis of this compound and Lignin in Plant Defense

The composition of lignin, particularly the ratio of syringyl (S) to guaiacyl (G) units, is a critical determinant of plant disease resistance. A higher S/G ratio, resulting from increased incorporation of this compound, can enhance resistance to certain pathogens.

Table 1: Lignin Content, S-lignin, and Disease Resistance in Transgenic Tobacco

Transgenic LineLignin Content (% of WT)S-lignin (% of total lignin)Disease Index (Black Shank)Disease Index (Bacterial Wilt)
Wild Type (WT)10045.23.22.8
Line 1 (Low Lignin)7543.14.13.5
Line 2 (Low Lignin)8244.53.83.1
Line 3 (High S-lignin)10255.82.11.9
Line 4 (High S-lignin)9852.42.42.2

Data adapted from a study on transgenic tobacco lines, where a lower disease index indicates higher resistance.[3]

Role in Pathogen Resistance

Lignin provides a robust physical barrier that impedes the ingress and spread of pathogens.[4] The chemical composition of lignin also contributes to defense. A higher proportion of S-lignin, derived from this compound, results in a more condensed and less branched polymer, which is more resistant to degradation by enzymes secreted by pathogens.[3][5]

Furthermore, the phenylpropanoid pathway is intricately linked with the production of antimicrobial compounds and the activation of plant defense signaling pathways. Upon pathogen recognition, there is often an upregulation of genes involved in monolignol biosynthesis, leading to localized lignification at the site of infection.[6]

Role in Herbivore Defense

Lignification of plant tissues is a primary defense mechanism against herbivores. Increased lignin content reduces the digestibility and palatability of plant tissues, deterring feeding by insects and other herbivores. The structural toughness imparted by lignin makes it physically difficult for herbivores to consume and digest plant matter.

While direct quantitative data linking this compound content to herbivore deterrence is less common than for pathogen resistance, the overall principle of lignification as a defense holds true. The composition of lignin, including the S/G ratio, can influence the feeding preferences and performance of herbivores.

Signaling Pathways and Crosstalk

This compound and its precursors can act as signaling molecules in plant defense. The phenylpropanoid pathway exhibits significant crosstalk with major plant defense hormone signaling pathways, including those mediated by salicylic (B10762653) acid (SA) and jasmonic acid (JA).[4][7][8][9][10][11] SA is typically associated with resistance to biotrophic pathogens, while JA is central to defense against necrotrophic pathogens and chewing insects. The accumulation of phenylpropanoid compounds can modulate the balance between these pathways, allowing the plant to fine-tune its defense response to specific threats.

Plant_Defense_Signaling cluster_pathogen Pathogen/Herbivore Attack cluster_signaling Defense Signaling cluster_phenylpropanoid Phenylpropanoid Pathway cluster_response Defense Responses Pathogen Pathogen Recognition (PAMPs/Effectors) SA_pathway Salicylic Acid (SA) Pathway Pathogen->SA_pathway JA_pathway Jasmonic Acid (JA) Pathway Pathogen->JA_pathway SA_pathway->JA_pathway Antagonistic Crosstalk Phenylalanine Phenylalanine SA_pathway->Phenylalanine Induces PR_genes Pathogenesis-Related (PR) Gene Expression SA_pathway->PR_genes JA_pathway->Phenylalanine Induces Antimicrobials Antimicrobial Compounds JA_pathway->Antimicrobials Sinapyl_Alcohol This compound Biosynthesis Phenylalanine->Sinapyl_Alcohol Sinapyl_Alcohol->SA_pathway Modulates Sinapyl_Alcohol->JA_pathway Modulates Lignification Cell Wall Lignification (S-Lignin) Sinapyl_Alcohol->Lignification

Caption: Crosstalk between defense signaling and the this compound pathway.

Experimental Protocols

Quantification of Lignin Monomers (S and G units) by Thioacidolysis and GC-MS

This protocol is adapted for the analysis of syringyl (S) and guaiacyl (G) lignin monomers.[12][13][14]

a. Sample Preparation:

  • Grind dried plant material to a fine powder.

  • Perform sequential solvent extraction to remove non-cell wall components (e.g., with toluene/ethanol, then ethanol, then water).

  • Dry the resulting cell wall residue.

b. Thioacidolysis:

  • Weigh approximately 5 mg of the dried cell wall residue into a glass reaction vial.

  • Add 10 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane).

  • Add an internal standard (e.g., tetracosane).

  • Seal the vial under nitrogen and heat at 100°C for 4 hours.

  • Cool the reaction mixture on ice and add 5 mL of water.

  • Adjust the pH to 3-4 with sodium bicarbonate.

  • Extract the depolymerized lignin monomers with dichloromethane (B109758) (3 x 10 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

c. Derivatization and GC-MS Analysis:

  • Silylate the dried residue by adding 100 µL of pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating at 60°C for 30 minutes.

  • Inject an aliquot of the derivatized sample into a gas chromatograph-mass spectrometer (GC-MS).

  • Separate the trimethylsilyl (B98337) (TMS) derivatives of the S and G monomers on a suitable capillary column (e.g., DB-5).

  • Identify the S and G monomer peaks based on their retention times and mass spectra compared to authentic standards.

  • Quantify the monomers based on their peak areas relative to the internal standard.

Lignin_Analysis_Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Cell_Wall Cell Wall Residue Extraction->Cell_Wall Thioacidolysis Thioacidolysis Cell_Wall->Thioacidolysis Depolymerized_Lignin Depolymerized Monomers Thioacidolysis->Depolymerized_Lignin Derivatization Silylation Depolymerized_Lignin->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Quantification of S and G units GCMS_Analysis->Data_Analysis

References

Methodological & Application

Synthesis of Deuterium-Labeled Sinapyl Alcohol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of deuterium-labeled sinapyl alcohol serves as a critical tool in metabolic studies, lignin (B12514952) biosynthesis research, and as an internal standard in mass spectrometry-based quantification. This document provides detailed application notes and experimental protocols for the chemical synthesis of deuterium-labeled this compound.

The introduction of deuterium (B1214612) atoms into the this compound molecule allows for the tracing of its metabolic fate and its incorporation into complex polymers like lignin. The heavier isotope also imparts a kinetic isotope effect, which can be exploited to study reaction mechanisms. Furthermore, deuterated standards are invaluable for achieving high accuracy and precision in quantitative analyses of biological and environmental samples.

Application Notes

Deuterium-labeled this compound is primarily utilized in studies of lignification, the process by which plants form lignin, a complex polymer essential for structural support. By feeding plants with deuterated this compound, researchers can track its incorporation into the lignin structure, providing insights into the enzymatic pathways and chemical linkages involved.[1] This is particularly relevant in the study of angiosperms, where syringyl (S) lignin, derived from this compound, is a major component.

In the field of drug development, deuterated compounds are increasingly used to modify the metabolic profiles of active pharmaceutical ingredients. While this compound itself is not a therapeutic agent, the methodologies for its deuteration can be applied to more complex molecules containing similar structural motifs. The synthesis of deuterated this compound also serves as an excellent model system for developing and optimizing deuteration strategies.

Experimental Protocols

The following protocols describe a feasible pathway for the synthesis of deuterium-labeled this compound, starting from commercially available syringaldehyde (B56468). The strategy involves the deuteration of the aromatic ring and methoxy (B1213986) groups of the precursor, followed by a side-chain extension and subsequent reduction to the alcohol.

Protocol 1: Deuteration of Syringaldehyde

This protocol is adapted from general methods for the deuteration of aromatic compounds.

Materials:

  • Syringaldehyde

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on carbon (Pd/C, 10% w/w) or other suitable catalyst

  • Deuterated methanol (B129727) (CD₃OD)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel suitable for pressure reactions

Procedure:

  • In a pressure-resistant reaction vessel, combine syringaldehyde (1 equivalent) and 10% Pd/C (0.1 equivalents).

  • Add D₂O to the vessel to dissolve/suspend the syringaldehyde.

  • The vessel is sealed and purged with an inert gas.

  • The reaction mixture is heated to 150-200°C with stirring for 24-48 hours. The pressure will increase due to the heating of the solvent.

  • After cooling to room temperature, the catalyst is removed by filtration through celite.

  • The D₂O is removed under reduced pressure to yield deuterated syringaldehyde. The extent of deuteration can be determined by ¹H NMR and Mass Spectrometry. For deuteration of the methoxy groups, a starting material with deuterated methyl groups or subsequent methylation with a deuterated methylating agent would be required.

Protocol 2: Synthesis of Deuterated Sinapaldehyde (B192390) via Aldol Condensation

This protocol extends the side chain of the deuterated syringaldehyde.

Materials:

Procedure:

  • Dissolve the deuterated syringaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of NaOH (1.2 equivalents) in water.

  • To this mixture, add acetaldehyde (1.5 equivalents) dropwise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain deuterated sinapaldehyde.

Protocol 3: Reduction of Deuterated Sinapaldehyde to Deuterated this compound

This protocol describes the final reduction step.

Materials:

Procedure:

  • Suspend the deuterated sinapaldehyde (1 equivalent) in methanol (if using NaBH₄) or THF (if using LiAlD₄) in a round-bottom flask at 0°C.

  • Slowly add NaBH₄ (1.5 equivalents) or LiAlD₄ (1.2 equivalents) in portions.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude deuterated this compound.

  • Purify the product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterium-labeled this compound. The values are based on typical yields for analogous reactions and reported deuteration efficiencies for similar compounds.

Table 1: Synthesis Yields

StepProductStarting MaterialTypical Yield (%)
1Deuterated SyringaldehydeSyringaldehyde80-90
2Deuterated SinapaldehydeDeuterated Syringaldehyde70-85
3Deuterated this compoundDeuterated Sinapaldehyde85-95

Table 2: Isotopic Purity

CompoundLabeled PositionsMethod of DeterminationExpected Isotopic Purity (atom % D)
Deuterated this compoundAromatic Ring (C2, C6)¹H NMR, Mass Spectrometry>95
Methoxy Groups (-OCD₃)¹H NMR, Mass Spectrometry>98
Side Chain (Cα, Cβ, Cγ)¹H NMR, Mass Spectrometry>98 (if deuterated reagents are used)

Note: Isotopic purity will depend on the grade of deuterated reagents used and the specifics of the reaction conditions. The determination of isotopic enrichment and the distribution of isotopologues are critical for the interpretation of experimental results.[2]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway Syringaldehyde Syringaldehyde Deut_Syringaldehyde Deuterated Syringaldehyde Syringaldehyde->Deut_Syringaldehyde Protocol 1 (Deuteration) Deut_Sinapaldehyde Deuterated Sinapaldehyde Deut_Syringaldehyde->Deut_Sinapaldehyde Protocol 2 (Aldol Condensation) Deut_Sinapyl_Alcohol Deuterated This compound Deut_Sinapaldehyde->Deut_Sinapyl_Alcohol Protocol 3 (Reduction) Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Start: Syringaldehyde Step1 Step 1: Deuteration Start->Step1 Step2 Step 2: Side-chain Extension Step1->Step2 Step3 Step 3: Reduction Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Final Product: Deuterated this compound

References

Protocol for Enzymatic Polymerization of Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic polymerization of sinapyl alcohol, a key monomer in the biosynthesis of syringyl lignin (B12514952). The synthesis of artificial lignins, known as dehydrogenation polymers (DHPs), is crucial for understanding lignin structure, properties, and valorization. Two primary enzymatic systems are highlighted: Horseradish Peroxidase (HRP) and Laccase.

Introduction

Lignin, a complex aromatic polymer, is a major component of plant cell walls, providing structural integrity. It is primarily derived from the polymerization of three monolignols: p-coumaryl, coniferyl, and this compound. The enzymatic polymerization of this compound in vitro allows for the synthesis of syringyl-rich lignins (S-lignin), which are of significant interest for various applications due to their more linear structure and higher proportion of chemically labile ether linkages. This document outlines the protocols for synthesizing DHPs from this compound using two common oxidative enzymes: Horseradish Peroxidase (HRP) and Laccase.

Experimental Protocols

Protocol 1: Horseradish Peroxidase (HRP)-Catalyzed Polymerization of this compound

This protocol describes the synthesis of a dehydrogenation polymer (DHP) from this compound using Horseradish Peroxidase (HRP) and hydrogen peroxide (H₂O₂).

Materials:

  • This compound

  • Horseradish Peroxidase (HRP), Type II

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate (B84403) buffer (0.1 M) or Acetate (B1210297) buffer, pH adjusted as required

  • Methanol

  • Deionized water

  • Reaction vessel (e.g., glass beaker or flask)

  • Magnetic stirrer and stir bar

  • Syringe pump or peristaltic pump

Procedure:

  • Reaction Setup:

    • Prepare a 0.1 M phosphate or acetate buffer solution and adjust the pH to the desired value (e.g., 4.5). Acidic conditions, particularly below pH 4.5, have been shown to increase the yield of the polymer.

    • Dissolve a known amount of this compound in the buffer solution in the reaction vessel to achieve the desired final concentration (e.g., 0.5 mmol).

    • Add HRP to the reaction mixture to a final concentration of, for example, 1-5 mg/L.

    • Place the reaction vessel on a magnetic stirrer and begin gentle stirring.

  • Initiation of Polymerization:

    • Prepare a dilute solution of H₂O₂ in the same buffer. The concentration of H₂O₂ should be optimized, as high concentrations can inhibit the enzyme. A typical starting point is a molar ratio of H₂O₂ to this compound of 1:1 to 1.5:1.

    • Slowly add the H₂O₂ solution to the reaction mixture using a syringe pump or peristaltic pump over a period of several hours (e.g., 4-8 hours). This gradual addition prevents enzyme deactivation and promotes polymer chain growth over dimer formation.

  • Reaction Monitoring and Termination:

    • The reaction can be monitored by taking small aliquots at different time points and analyzing the consumption of this compound by High-Performance Liquid Chromatography (HPLC).

    • Allow the reaction to proceed for a specified duration, typically 24 to 72 hours, at room temperature.

    • To terminate the reaction, the enzyme can be denatured by heating the reaction mixture in a boiling water bath for 5 minutes.

  • Isolation and Purification of the Polymer:

    • The precipitated DHP can be collected by centrifugation.

    • Wash the polymer pellet several times with deionized water to remove residual buffer salts and unreacted monomer.

    • Lyophilize the washed polymer to obtain a dry powder.

  • Characterization of the Polymer:

    • The molecular weight and molecular weight distribution of the DHP can be determined by Gel Permeation Chromatography (GPC).

    • The structural features of the polymer, such as the relative abundance of different inter-unit linkages (e.g., β-O-4, β-β), can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Laccase-Catalyzed Polymerization of this compound

This protocol outlines the synthesis of DHP from this compound using a laccase enzyme. Laccases are multi-copper oxidases that use molecular oxygen as the oxidant, eliminating the need for hydrogen peroxide.

Materials:

  • This compound

  • Laccase (e.g., from Trametes versicolor or Rhus vernicifera)

  • Phosphate buffer (0.1 M) or Acetate buffer, pH adjusted as required

  • Methanol

  • Deionized water

  • Reaction vessel (e.g., glass beaker or flask) with access to air (oxygen)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • Prepare a 0.1 M buffer solution and adjust the pH according to the optimal pH of the specific laccase being used. Fungal laccases generally have an optimal pH in the range of 3-5, while plant laccases are more active at pH 5-7.

    • Dissolve this compound in the buffer to the desired concentration.

    • Add the laccase to the reaction mixture.

    • Ensure the reaction vessel is open to the air to allow for a continuous supply of oxygen, or gently bubble air through the solution.

    • Begin gentle stirring.

  • Polymerization Reaction:

    • The reaction is initiated upon the addition of the enzyme.

    • Allow the reaction to proceed for 24-72 hours at room temperature.

    • Monitor the reaction progress by HPLC to observe the decrease in the this compound peak.

  • Termination and Product Isolation:

    • Terminate the reaction by heat inactivation of the enzyme (boiling water bath for 5 minutes).

    • Collect the precipitated polymer by centrifugation.

    • Wash the polymer with deionized water.

    • Lyophilize the product to obtain a dry powder.

  • Polymer Characterization:

    • Analyze the molecular weight and structure of the resulting DHP using GPC and NMR, respectively, as described in the HRP protocol.

Data Presentation

Table 1: Reaction Conditions for HRP-Catalyzed Polymerization of this compound

ParameterValueSource
Enzyme Horseradish Peroxidase (HRP)
Substrate This compound
Oxidizing Agent Hydrogen peroxide (H₂O₂)
Buffer Phosphate or Acetate buffer (0.1 M)
pH 2.5 - 6.5 (acidic pH < 4.5 favored for higher yield)
Temperature Room Temperature (~25 °C)
Reaction Time 24 - 72 hours

Table 2: Quantitative Data on HRP-Catalyzed this compound Polymerization

pHDHP Yield (%)Weight-Average Molecular Weight (Mw)Number-Average Molecular Weight (Mn)Polydispersity (Mw/Mn)
6.5Low---
4.5Moderate---
3.5High~2000 Da~1500 Da~1.3
2.5Moderate---

Note: Specific yield and molecular weight values can vary significantly depending on the precise reaction conditions. The data presented is a generalized representation based on trends reported in the literature.

Table 3: Kinetic Parameters of Laccase (ChLAC8) with Monolignols

SubstrateVmax (pKAT mg⁻¹)Km (µM)Kcat (s⁻¹)Kcat/Km (M⁻¹s⁻¹)
Caffeyl alcohol13.98 ± 0.69151.0 ± 19.00.01492.53
This compound 11.23 ± 0.91 43.5 ± 8.8 0.0095 218.0
Coniferyl alcoholNo activity---

Source: Adapted from. This table illustrates the substrate specificity of a particular laccase.

Visualization

Enzymatic_Polymerization_Workflow cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Analysis & Characterization SA This compound Reaction_Vessel Reaction Vessel (Stirring, RT) SA->Reaction_Vessel Enzyme Enzyme (HRP or Laccase) Enzyme->Reaction_Vessel Buffer Buffer Solution Buffer->Reaction_Vessel H2O2 H2O2 Solution (for HRP) H2O2->Reaction_Vessel Termination Reaction Termination (Heat Inactivation) Reaction_Vessel->Termination 24-72h Isolation Isolation & Purification (Centrifugation, Washing) Termination->Isolation Drying Drying (Lyophilization) Isolation->Drying DHP Dehydrogenation Polymer (DHP) Drying->DHP GPC GPC Analysis (Molecular Weight) NMR NMR Analysis (Structure) DHP->GPC DHP->NMR Signaling_Pathway cluster_enzyme_activation Enzyme-Mediated Oxidation cluster_polymerization Radical Coupling SA This compound Enzyme Oxidative Enzyme (HRP/H2O2 or Laccase/O2) SA->Enzyme Substrate Radical This compound Radical Enzyme->Radical Oxidation Coupling Radical-Radical Coupling & Radical-Polymer Coupling Radical->Coupling Spontaneous Polymer Dehydrogenation Polymer (DHP) Radical->Polymer Addition to growing chain Oligomers Dimers & Oligomers Coupling->Oligomers Oligomers->Polymer Chain Growth

Application Note: Analysis of Sinapyl Alcohol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is a monolignol, a key precursor in the biosynthesis of lignin (B12514952) and various lignans (B1203133) in plants.[1] As a component of the phenylpropanoid pathway, it plays a crucial role in plant cell wall structure and defense mechanisms.[2][3] The quantification of this compound in plant extracts is vital for research in plant biochemistry, forestry, and the development of pharmaceuticals and nutraceuticals, given the antioxidant and other bioactive properties associated with its derivatives. This application note provides a detailed protocol for the extraction and subsequent quantitative analysis of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection.

Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the simplified phenylpropanoid pathway, highlighting the synthesis of this compound and other monolignols. This pathway is central to the production of a wide variety of plant secondary metabolites.[1][2][3]

G Simplified Phenylpropanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA HCT CouAlc p-Coumaryl Alcohol (H-monolignol) CouCoA->CouAlc CCR, CAD Caf Caffeic Acid FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR HydCon 5-Hydroxyconiferaldehyde FerCoA->HydCon F5H ConAlc Coniferyl Alcohol (G-monolignol) ConAld->ConAlc CAD SinAld Sinapaldehyde HydCon->SinAld COMT SinAlc This compound (S-monolignol) SinAld->SinAlc CAD

Caption: Simplified Phenylpropanoid Pathway leading to Monolignols.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline for the extraction of this compound from plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Plant tissue (e.g., stems, leaves, roots)

  • Liquid nitrogen

  • Freeze-dryer (optional)

  • Grinder or mortar and pestle

  • Methanol (HPLC grade) or 70-80% aqueous ethanol

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Harvesting and Storage: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic processes. Store at -80°C or freeze-dry for long-term storage.

  • Grinding: Grind the frozen or freeze-dried plant tissue to a fine powder using a pre-chilled grinder or a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a centrifuge tube.

    • Add 1.5 mL of 80% methanol.

    • Vortex vigorously for 1 minute.

    • Incubate at 60°C for 15 minutes, with occasional vortexing.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the solid debris.

  • Collection of Supernatant: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): To improve extraction efficiency, re-extract the pellet with another 1.0 mL of 80% methanol, centrifuge again, and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the extract at -20°C until HPLC analysis.

HPLC Analysis

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or acetic acid)

  • This compound standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% to 90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90% to 10% B (return to initial conditions)

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (or scan from 200-400 nm with DAD)

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Analysis: Inject the prepared standards and plant extracts.

  • Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the concentration using the calibration curve generated from the peak areas of the standards.

HPLC Analysis Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound in plant extracts.

G HPLC Analysis Workflow A Plant Material Collection (e.g., Stems, Leaves) B Sample Preparation (Drying, Grinding) A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Centrifugation & Filtration C->D E HPLC Vial D->E F HPLC-UV/DAD Analysis E->F G Data Acquisition (Chromatogram) F->G H Peak Identification (Retention Time) G->H I Quantification (Calibration Curve) H->I J Final Concentration (mg/g of tissue) I->J

Caption: General workflow for HPLC analysis of this compound.

Data Presentation and Method Validation

A robust HPLC method should be validated to ensure accuracy, precision, and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.[4][5] The following table presents representative quantitative data for phenolic compounds analyzed by a validated HPLC-UV method. While this data is for the closely related sinapic acid and its derivatives, it serves as a strong reference for what can be expected when validating a method for this compound under similar conditions.[6][7]

Analyte (Representative)Retention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Sinapic Acid~15-200.20 - 200>0.9990.200.50>98%
Sinapine~10-150.20 - 200>0.9990.200.50>98%
Sinapoyl Glucose~12-180.40 - 200>0.9990.400.80>98%

Table adapted from validated methods for sinapic acid derivatives.[6][7] Retention times are estimates and will vary based on the specific column and exact chromatographic conditions.

Definitions:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.[4]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.[4]

  • Recovery: The percentage of the true amount of an analyte that is detected by the analytical method.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in plant extracts. Proper sample preparation and method validation are critical for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists engaged in the analysis of phenylpropanoids and their derivatives for various applications in plant science and drug development.

References

Application Note: Synthesis of Syringyl-Rich Lignin via Enzymatic Polymerization of Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lignin (B12514952), a complex aromatic polymer, is a primary component of plant cell walls and is derived from the polymerization of monolignols, principally p-coumaryl, coniferyl, and sinapyl alcohols.[1] Sinapyl alcohol serves as the precursor for syringyl (S) lignin, a key component in angiosperms that influences the structural properties and digestibility of biomass.[2] The in vitro synthesis of lignin, often referred to as dehydrogenation polymer (DHP), provides a valuable tool for studying lignin structure, formation, and reactivity without the complexities of the native plant matrix. This document provides a detailed protocol for the biomimetic synthesis of S-lignin using horseradish peroxidase (HRP) to catalyze the dehydrogenative polymerization of this compound.

Introduction to Synthetic Lignin

Lignin is formed through an oxidative radical coupling process of its monomeric precursors.[3] The three primary monolignols—p-coumaryl, coniferyl, and this compound—give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the final polymer.[4] The composition and linkage types within the lignin polymer, such as the prevalent β-O-4 ether linkages, vary significantly between plant species.[4] Hardwood lignins, for example, are rich in both G and S units.[5]

Synthesizing lignin in a controlled laboratory setting allows researchers to:

  • Investigate the mechanisms of radical coupling and polymerization.

  • Produce model compounds and polymers with defined monomeric compositions to study degradation pathways for biofuel and biochemical production.

  • Explore the structure-function relationships of different lignin types.

The protocol described herein focuses on the synthesis of S-lignin from this compound, a process that can be controlled to study the formation of specific structural units like β-O-4 and β-β linkages.[6][7]

Polymerization Pathway of this compound

The enzymatic polymerization of this compound is initiated by a one-electron oxidation, catalyzed by enzymes like peroxidases or laccases, to generate phenoxy radicals.[8][9] These radicals then couple in a combinatorial fashion to form dimers and oligomers. The primary linkages formed are β-O-4 ethers and β-β resinol structures.[6] Lignins with a very high syringyl content tend to be more linear polymers.[7]

Polymerization cluster_monomer Monomer cluster_oxidation Oxidation cluster_coupling Radical Coupling SA1 This compound Enzyme Peroxidase / H₂O₂ SA1->Enzyme Radical This compound Radical Enzyme->Radical e⁻ Dimer1 β-O-4 Dimer Radical->Dimer1 Coupling Dimer2 β-β Dimer (Resinol) Radical->Dimer2 Coupling Polymer Growing S-Lignin Polymer Radical->Polymer End-wise Addition Dimer1->Polymer Dimer2->Polymer

Caption: Polymerization of this compound to S-lignin.

Experimental Protocol: "Zutropf" Synthesis

The "Zutropf" or gradual addition method is employed to maintain a low concentration of monolignol radicals, which favors the formation of a higher molecular weight polymer that more closely resembles native lignin.[10]

Materials and Reagents
  • This compound (SA)

  • Horseradish Peroxidase (HRP), Type VI, ~250-330 units/mg

  • Hydrogen Peroxide (H₂O₂), 30% (w/w) solution

  • Phosphate (B84403) buffer (e.g., potassium phosphate), 0.1 M, pH 6.5

  • Methanol (B129727) (for dissolving SA)

  • Dioxane (for dissolving SA, optional)

  • Deionized water

  • Nitrogen gas

  • Syringe pumps (2)

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Magnetic stirrer

Procedure
  • Preparation of Solutions:

    • Monomer Solution: Dissolve a specific amount of this compound in a minimal volume of methanol or a dioxane/water mixture and bring to the final volume with the reaction buffer. A typical concentration is 1-5 mg/mL.

    • Oxidant Solution: Prepare a dilute solution of H₂O₂ (e.g., 0.025 M) in deionized water. The molar ratio of H₂O₂ to this compound should be approximately 1:1.

    • Enzyme Solution: Dissolve HRP in the reaction buffer (e.g., 1-2 mg in 50 mL of 0.1 M phosphate buffer, pH 6.5).

  • Reaction Setup:

    • Add the HRP solution to the reaction vessel and begin stirring.

    • Purge the vessel with nitrogen gas for 15-20 minutes to create an inert atmosphere and continue a slow stream of N₂ throughout the reaction.

    • Set up two syringe pumps, one with the monomer solution and the other with the oxidant solution.

  • Polymerization:

    • Begin the slow, simultaneous addition of the monomer and oxidant solutions to the stirring enzyme solution over a prolonged period (e.g., 24-48 hours) at room temperature.

    • As the reaction proceeds, a white precipitate of the synthetic lignin (DHP) will form.

  • Isolation and Purification:

    • After the addition is complete, continue stirring for an additional 1-2 hours.

    • Stop the reaction and collect the precipitate by centrifugation (e.g., 5000 x g for 15 minutes).

    • Wash the DHP pellet sequentially with deionized water (3 times) to remove buffer salts and residual reactants.

    • Freeze-dry the purified DHP to obtain a fine, white to pale-beige powder.

    • Store the dried synthetic lignin in a desiccator at 4°C.

Data Presentation

The reaction conditions and resulting product distribution can be tailored to achieve desired polymer characteristics.

Table 1: Typical Reaction Parameters for Enzymatic Synthesis of S-Lignin

ParameterTypical Value / RangePurpose
Enzyme Horseradish Peroxidase (HRP)Catalyzes the oxidation of monolignols.[9]
Oxidant Hydrogen Peroxide (H₂O₂)Co-substrate for HRP-catalyzed oxidation.[8]
pH 4.5 - 6.5Affects the chemical structure and linkage types formed.[6]
Temperature 20 - 25 °CStandard room temperature for enzymatic activity.
Monomer Conc. 10 - 50 mMInfluences reaction rate and polymer properties.
Addition Time 24 - 48 hoursSlow addition ("Zutropf") promotes higher polymer weight.[10]

Table 2: Example Product Distribution from Biomimetic Oxidation of this compound

ProductLinkage TypeReported Yield (%)Reference
Dimerβ-O-432[6]
Dimer (Syringaresinol)β-β3[6]
Sinapyl Aldehyde-14[6]
Oligomers (β-O-4 rich)β-O-418[6]

Note: Yields are highly dependent on specific reaction conditions (e.g., oxidant, solvent).

Characterization of Synthetic Lignin

Proper characterization is crucial to confirm the structure and properties of the synthesized polymer.

  • Gel Permeation Chromatography (GPC/SEC): Used to determine the molecular weight distribution (Mw, Mn) and polydispersity of the synthetic lignin.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D HSQC and ¹³C NMR are powerful techniques for identifying and quantifying the relative abundance of different inter-unit linkages (e.g., β-O-4, β-β, β-5).[11]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Provides information on the monomeric composition of the polymer, which for this protocol should confirm a high abundance of S-units.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Offers a rapid analysis of the functional groups present in the polymer.

Experimental Workflow

The overall process from preparation to analysis is summarized in the workflow diagram below.

Workflow prep 1. Reagent Preparation (Monomer, Oxidant, Enzyme Solutions) setup 2. Reaction Setup (Vessel, Stirrer, N₂ Purge, Pumps) prep->setup react 3. Polymerization Reaction (Slow 'Zutropf' Addition) setup->react isolate 4. Isolation & Purification (Centrifugation and Washing) react->isolate dry 5. Drying (Lyophilization / Freeze-Drying) isolate->dry char 6. Characterization (GPC, NMR, Py-GC-MS, etc.) dry->char

Caption: Workflow for synthetic lignin production.

References

Applications of Sinapyl Alcohol in Biofuel Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol is a primary monolignol, a key building block in the biosynthesis of lignin (B12514952). The composition of lignin, particularly the ratio of syringyl (S) units derived from this compound to guaiacyl (G) units from coniferyl alcohol (the S/G ratio), is a critical determinant of biomass recalcitrance. In biofuel research, manipulating the this compound content in plant cell walls is a promising strategy to enhance the efficiency of converting lignocellulosic biomass into biofuels, such as ethanol (B145695). A higher S/G ratio generally leads to lignin that is more amenable to degradation, facilitating easier access to cellulose (B213188) and hemicellulose for enzymatic hydrolysis.[1] This document provides detailed application notes and protocols relevant to the study and application of this compound in the context of biofuel production.

Application Notes

The primary application of this compound in biofuel research revolves around the strategic modification of lignin structure to improve biomass digestibility. Lignin, with its complex and robust nature, acts as a barrier, impeding the access of enzymes to the cellulosic and hemicellulosic fractions of plant biomass.[2] By increasing the proportion of this compound-derived S-lignin, which contains more easily cleavable ether linkages compared to the carbon-carbon bonds prevalent in G-lignin, the overall recalcitrance of the biomass can be significantly reduced.[1] This engineered biomass with a higher S/G ratio exhibits improved sugar release upon enzymatic saccharification, leading to higher ethanol yields during fermentation.[3][4]

Key research applications include:

  • Genetic Engineering of Bioenergy Crops: Modifying the expression of genes in the lignin biosynthetic pathway to increase the S/G ratio. This is a primary strategy for developing dedicated bioenergy crops with improved processing characteristics.[2][5]

  • Biomass Pretreatment Optimization: Investigating how biomass with varying S/G ratios responds to different pretreatment methods (e.g., dilute acid, alkaline, steam explosion) to optimize sugar yields.[6][7]

  • Enzymatic Hydrolysis Efficiency Studies: Correlating the S/G ratio with the efficiency of enzymatic hydrolysis to understand the mechanisms of lignin inhibition and to develop more effective enzyme cocktails.

  • Thermochemical Conversion: Studying the pyrolysis and other thermochemical conversion processes of biomass with altered this compound content to produce bio-oils and other advanced biofuels.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of modifying lignin composition, specifically the S/G ratio, on biofuel-relevant parameters.

Table 1: Effect of S/G Ratio on Sugar Release and Ethanol Yield

Plant SpeciesGenetic ModificationS/G Ratio (Transgenic vs. Control)Glucose Release Increase (%)Ethanol Yield Increase (%)Reference
SwitchgrassCOMT Downregulation0.8 vs. 1.5Up to 29%Up to 38%[3]
PoplarCCR DownregulationNot specifiedUp to 34%14-87%[4]
PoplarNatural Variants1.8 vs. 2.3-Xylose yield decreased by 45% with higher S/G and higher lignin[8]

Note: The relationship between S/G ratio and sugar/ethanol yield can be complex and influenced by other factors such as total lignin content.

Experimental Protocols

Protocol 1: Genetic Engineering of Lignin Biosynthesis to Increase S/G Ratio

This protocol provides a general workflow for the downregulation of the COMT (Caffeic acid O-methyltransferase) gene in a model plant like Arabidopsis thaliana or a bioenergy crop like switchgrass to increase the S/G ratio.

1. Plasmid Construction: a. Design an RNA interference (RNAi) construct targeting the COMT gene. b. Synthesize or amplify a ~300-500 bp fragment of the target COMT cDNA. c. Clone this fragment in both sense and antisense orientations into an RNAi vector containing a plant-selectable marker (e.g., hygromycin or Basta resistance). The sense and antisense fragments are typically separated by an intron to enhance hairpin formation. d. The entire cassette should be under the control of a strong constitutive promoter (e.g., CaMV 35S) or a xylem-specific promoter for targeted lignin modification.

2. Plant Transformation: a. For Arabidopsis, use the floral dip method with Agrobacterium tumefaciens carrying the RNAi construct. b. For switchgrass, use Agrobacterium-mediated transformation of embryogenic callus.[9]

3. Selection and Regeneration of Transgenic Plants: a. Select transformed tissues on a medium containing the appropriate selective agent (e.g., hygromycin or phosphinothricin). b. Regenerate whole plants from the selected calli or screen the progeny of floral-dipped plants.

4. Molecular Analysis of Transgenic Lines: a. Confirm the presence of the transgene by PCR using primers specific to the RNAi construct. b. Analyze the downregulation of the target COMT gene using quantitative real-time PCR (qRT-PCR).

5. Phenotypic and Chemical Analysis: a. Grow transgenic and wild-type control plants under identical greenhouse conditions. b. Harvest mature stem material. c. Analyze the lignin content and S/G ratio using Py-GC/MS (Protocol 4) or thioacidolysis followed by GC-MS. d. Evaluate biomass yield and any developmental phenotypes.

Protocol 2: Enzymatic Hydrolysis of High S/G Ratio Biomass at High Solids Loading

This protocol describes a fed-batch approach for the enzymatic hydrolysis of lignocellulosic biomass with a high S/G ratio to achieve high sugar concentrations.[10][11]

1. Materials and Reagents: a. Milled and pretreated (e.g., dilute acid or steam explosion) high S/G ratio biomass. b. Commercial cellulase (B1617823) cocktail (e.g., Cellic® CTec2). c. 0.05 M Citrate (B86180) buffer (pH 5.0). d. Stirred tank bioreactor with temperature and pH control.

2. Pre-hydrolysis Setup: a. Add citrate buffer to the bioreactor to achieve an initial solids loading of 5% (w/v) upon addition of the first biomass batch. b. Set the temperature to 50°C and pH to 5.0. c. Add the cellulase cocktail at a loading of 20 mg protein/g of cellulose.

3. Fed-Batch Hydrolysis: a. Add the initial 5% (w/v) of pretreated biomass to the bioreactor. b. After an initial hydrolysis period of 4-6 hours, begin the fed-batch phase. c. Add subsequent batches of pretreated biomass (e.g., 5% w/v increments) every 4-6 hours until a final solids loading of 20% (w/v) is reached. d. Maintain the temperature at 50°C and pH at 5.0 throughout the process.

4. Sampling and Analysis: a. Collect samples at regular intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours). b. Immediately stop the enzymatic reaction by heating the samples to 100°C for 10 minutes. c. Centrifuge the samples to separate the supernatant. d. Analyze the supernatant for glucose and xylose concentrations using HPLC with a refractive index detector (Protocol 5).

Protocol 3: Fermentation of Lignocellulosic Hydrolysate to Ethanol

This protocol outlines the fermentation of the sugar-rich hydrolysate from Protocol 2 into ethanol using Saccharomyces cerevisiae.

1. Inoculum Preparation: a. Grow a culture of an ethanol-tolerant strain of S. cerevisiae in YPD medium (1% yeast extract, 2% peptone, 2% dextrose) overnight at 30°C with shaking. b. Harvest the cells by centrifugation and resuspend them in sterile water to the desired cell density.

2. Fermentation Setup: a. Supplement the lignocellulosic hydrolysate with nutrients: 5 g/L yeast extract and 7.5 g/L (NH4)2SO4. b. Adjust the pH of the supplemented hydrolysate to 5.0. c. Transfer the hydrolysate to a sterile fermenter. d. Inoculate the hydrolysate with the prepared S. cerevisiae culture to an initial optical density (OD600) of approximately 1.0.

3. Fermentation: a. Maintain the fermentation at 37°C under anaerobic conditions (e.g., by sparging with nitrogen and using an airlock) with gentle agitation (e.g., 130 rpm).[12] b. Monitor the fermentation for 72-96 hours.

4. Sampling and Analysis: a. Collect samples at various time points (e.g., 0, 12, 24, 48, 72, 96 hours). b. Centrifuge the samples to remove yeast cells. c. Analyze the supernatant for ethanol, glucose, and xylose concentrations using HPLC (Protocol 5).

Protocol 4: Quantification of Sinapyl and Coniferyl Alcohol (S/G Ratio) using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This protocol provides a method for determining the S/G ratio in lignocellulosic biomass.[13][14][15]

1. Sample Preparation: a. Dry the biomass sample at 60°C overnight. b. Grind the dried biomass to a fine powder (e.g., using a ball mill). c. Weigh approximately 100 µg of the powdered sample into a pyrolysis cup.

2. Py-GC/MS Analysis: a. Pyrolyzer: Use a micro-furnace pyrolyzer connected to a GC/MS system. b. Pyrolysis Temperature: 650°C.[13] c. GC Column: A non-polar column (e.g., DB-5ms). d. GC Oven Program:

  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/minute.
  • Hold at 280°C for 10 minutes. e. MS Detection: Scan range of m/z 35-550.

3. Data Analysis: a. Identify the pyrolysis products derived from H, G, and S lignin units based on their mass spectra and retention times.

  • G-type phenols: e.g., guaiacol, 4-vinylguaiacol.
  • S-type phenols: e.g., syringol, 4-vinylsyringol. b. Integrate the peak areas of the identified lignin-derived compounds. c. Calculate the S/G ratio by dividing the sum of the peak areas of S-type phenols by the sum of the peak areas of G-type phenols.

Protocol 5: HPLC Analysis of Sugars and Ethanol

This protocol is for the quantification of glucose, xylose, and ethanol in hydrolysis and fermentation samples.[12][16]

1. HPLC System: a. An HPLC system equipped with a refractive index (RI) detector. b. A Bio-Rad Aminex HPX-87H column.

2. Mobile Phase: a. 5 mM Sulfuric Acid.

3. Running Conditions: a. Flow Rate: 0.6 mL/min. b. Column Temperature: 60°C. c. Injection Volume: 20 µL.

4. Sample Preparation: a. Centrifuge the samples to remove any solids or cells. b. Filter the supernatant through a 0.22 µm syringe filter.

5. Calibration: a. Prepare a series of standard solutions with known concentrations of glucose, xylose, and ethanol. b. Inject the standards to generate a calibration curve for each compound.

6. Quantification: a. Inject the prepared samples. b. Quantify the concentrations of glucose, xylose, and ethanol in the samples by comparing their peak areas to the calibration curves.

Visualizations

BiofuelProductionWorkflow cluster_0 Biomass Engineering & Processing cluster_1 Biofuel Conversion Biomass Lignocellulosic Biomass GeneticEngineering Genetic Engineering (e.g., COMT Downregulation) Biomass->GeneticEngineering Increase S/G Ratio Pretreatment Pretreatment (e.g., Dilute Acid) Biomass->Pretreatment GeneticEngineering->Pretreatment Hydrolysis Enzymatic Hydrolysis Pretreatment->Hydrolysis Sugar-rich Hydrolysate Fermentation Fermentation (S. cerevisiae) Hydrolysis->Fermentation Distillation Distillation Fermentation->Distillation Biofuel Bioethanol Distillation->Biofuel

Caption: Workflow for biofuel production from engineered biomass.

GeneticEngineeringProtocol A 1. RNAi Plasmid Construction B 2. Agrobacterium-mediated Transformation A->B C 3. Selection of Transgenic Plants B->C D 4. Molecular Analysis (PCR, qRT-PCR) C->D E 5. Chemical Analysis (Py-GC/MS for S/G) D->E

Caption: Protocol for genetic engineering of lignin.

AnalyticalWorkflow cluster_0 S/G Ratio Analysis cluster_1 Sugar & Ethanol Analysis SamplePrep1 Biomass Sample Prep PyGCMS Py-GC/MS SamplePrep1->PyGCMS SGRatio S/G Ratio Calculation PyGCMS->SGRatio SamplePrep2 Hydrolysate/ Fermentation Sample HPLC HPLC-RI SamplePrep2->HPLC Quantification Quantification HPLC->Quantification

Caption: Analytical workflows for biomass characterization.

References

Application Notes and Protocols for the Quantification of Sinapyl Alcohol in Lignocellulosic Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sinapyl alcohol is one of the three primary monolignols, alongside coniferyl alcohol and p-coumaryl alcohol, that are the fundamental building blocks of lignin (B12514952). The relative abundance of these monolignols, particularly the syringyl (S) units derived from this compound, significantly influences the chemical and physical properties of lignocellulosic biomass. Accurate quantification of this compound moieties within the lignin polymer is crucial for various applications, including the optimization of biorefinery processes, the development of lignin-based biomaterials, and for understanding plant cell wall biosynthesis. These application notes provide an overview of the principal analytical methods for quantifying this compound in lignocellulosic biomass and offer detailed protocols for their implementation.

Data Presentation: Quantitative Analysis of Syringyl (S) Units in Various Lignocellulosic Biomass

The following table summarizes the relative abundance of syringyl (S) units, derived from this compound, in the lignin of various biomass sources, as determined by different analytical techniques. The S/G (syringyl/guaiacyl) ratio is a common metric for lignin characterization.

Biomass TypeAnalytical MethodSyringyl (S) Units (% of total lignin units)S/G RatioReference(s)
Poplar (Hardwood)2D-HSQC NMRNot explicitly stated, but S units are dominant1.57 - 1.62[1][2]
Pine (Softwood)2D-HSQC NMRLow to negligible~0[3]
Straw (Grass)2D-HSQC NMRPresent, significant proportionVariable[3]
Pinus radiata (Opposite Wood)Thioacidolysis/³¹P NMRNot explicitly stated, low H-unit content-[4]
Pinus radiata (Mild Compression Wood)Thioacidolysis/³¹P NMRNot explicitly stated, higher H-unit content-[4]
Pinus radiata (Severe Compression Wood)Thioacidolysis/³¹P NMRNot explicitly stated, highest H-unit content-[4]
Various Grass SpeciesWet ChemistryLignin content: 15.42% - 21.99%-[5]
Various Wood SpeciesWet ChemistryLignin content: 20.4% - 34.1%-[6]
Asparagaceae SpeciesWet Chemistry / FTIRVariable lignin and S/G ratiosVariable[7]

Experimental Protocols

Two-Dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) NMR Spectroscopy

Application: 2D-HSQC NMR is a powerful non-destructive technique that provides detailed structural information about the lignin polymer, including the relative abundance of different monolignol units (S, G, and H) and the types of inter-unit linkages.[1][2][3][8][9]

Protocol:

a) Sample Preparation: Isolation of Milled Wood Lignin (MWL)

  • Milling: Grind the extractive-free biomass sample in a planetary ball mill.

  • Enzymatic Hydrolysis: Subject the milled wood to enzymatic hydrolysis to remove the majority of polysaccharides.

  • Lignin Extraction: Extract the crude lignin from the hydrolysis residue using aqueous dioxane.

  • Purification: Purify the extracted lignin by precipitation into acidified water, followed by washing and freeze-drying.

b) NMR Sample Preparation:

  • Dissolution: Dissolve 40-60 mg of the isolated lignin in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[9]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

c) NMR Data Acquisition:

  • Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiment: Acquire a standard gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.2).

  • Parameters:

    • Spectral widths: appropriate for the ¹H and ¹³C dimensions.

    • Number of scans: sufficient to achieve a good signal-to-noise ratio (typically 64-128 scans).

    • Relaxation delay: 1-2 seconds.

    • ¹JCH coupling constant: ~145 Hz.

d) Data Processing and Analysis:

  • Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Apply a sine-bell squared window function in both dimensions and perform zero-filling.

  • Integration: Integrate the cross-peak volumes corresponding to the S₂/₆, G₂, and H₂/₆ correlations in the aromatic region of the spectrum.

  • Quantification: Calculate the relative abundance of S, G, and H units by normalizing the integral values. The S/G ratio can be determined from the ratio of the S₂/₆ and G₂ integrals.

Diagram: 2D-HSQC NMR Workflow

workflow_2D_HSQC cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Analysis Biomass Lignocellulosic Biomass Milling Ball-Milled Biomass Biomass->Milling 1. Grind Hydrolysis Hydrolyzed Residue Milling->Hydrolysis 2. Enzymatic Extraction Crude Lignin Extract Hydrolysis->Extraction 3. Dioxane Purification Purified Lignin (MWL) Extraction->Purification 4. Precipitate Dissolution Lignin in NMR Tube Purification->Dissolution 5. Dissolve in DMSO-d6 Acquisition Raw NMR Data (FID) Dissolution->Acquisition 6. Acquire 2D-HSQC Processing Processed 2D Spectrum Acquisition->Processing 7. Process Spectrum Integration Integrated Peak Volumes Processing->Integration 8. Integrate Peaks Quantification S, G, H Abundance S/G Ratio Integration->Quantification 9. Calculate S/G

Caption: Workflow for 2D-HSQC NMR analysis of lignin.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Application: GC-MS is a highly sensitive and specific technique for the quantification of volatile compounds. For non-volatile molecules like this compound, a derivatization step is required to increase their volatility. This method is often used in conjunction with a prior degradation step (e.g., thioacidolysis) to release the monolignols from the lignin polymer.

Protocol:

a) Sample Preparation: Thioacidolysis

  • Reaction Mixture: To 5-10 mg of extractive-free, dry biomass in a sealed tube, add a solution of ethanethiol (B150549) and boron trifluoride etherate in dioxane.

  • Reaction: Heat the mixture at 100°C for 4 hours.

  • Quenching and Extraction: Cool the reaction mixture, add an internal standard (e.g., docosane), and extract the products with dichloromethane.

  • Washing and Drying: Wash the organic phase with water and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a stream of nitrogen.

b) Derivatization: Silylation

  • Reagents: Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) to the dried extract.

  • Reaction: Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the monolignols.

c) GC-MS Analysis:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: Inject an aliquot of the derivatized sample into the GC inlet.

  • GC Program:

    • Initial temperature: e.g., 150°C, hold for 2 min.

    • Ramp: e.g., 5°C/min to 280°C, hold for 10 min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-550.

d) Data Analysis:

  • Identification: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum by comparison with an authentic standard.

  • Quantification: Quantify the amount of this compound by comparing the peak area of its derivative to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.

Diagram: GC-MS with Derivatization Workflow

workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Biomass Lignocellulosic Biomass Thioacidolysis Monolignol Monomers Biomass->Thioacidolysis 1. Degradation Extraction Dried Extract Thioacidolysis->Extraction 2. Product Extraction Silylation TMS-Derivatized Monolignols Extraction->Silylation 3. TMS Derivatization Injection Sample in GC Inlet Silylation->Injection 4. Inject into GC-MS Separation Separated Compounds Injection->Separation 5. Chromatographic Detection Mass Spectra and Chromatogram Separation->Detection 6. Mass Spectrometry Identification Identified Sinapyl Alcohol Peak Detection->Identification 7. Identify Peaks Quantification This compound Concentration Identification->Quantification 8. Quantify vs. IS

Caption: Workflow for GC-MS analysis with derivatization.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a versatile technique for the separation and quantification of non-volatile compounds in a liquid mobile phase. It can be used to directly analyze monolignols released from lignin through milder degradation methods or to analyze the products of oxidative degradation.

Protocol:

a) Sample Preparation: Alkaline Hydrolysis

  • Reaction: Suspend the biomass sample in a sodium hydroxide (B78521) solution in a sealed vessel.

  • Hydrolysis: Heat the suspension at a controlled temperature (e.g., 170°C) for a specified time to release the monolignols.

  • Neutralization and Filtration: Cool the mixture, neutralize it with an acid (e.g., HCl), and filter to remove solid residues.

b) HPLC Analysis:

  • Instrument: An HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of two solvents, for example:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a period of 30-40 minutes.

  • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance (e.g., 270 nm).

c) Data Analysis:

  • Identification: Identify the this compound peak by comparing its retention time with that of an authentic standard.

  • Quantification: Determine the concentration of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.

Diagram: HPLC Workflow

workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Biomass Lignocellulosic Biomass Hydrolysis Hydrolyzed Sample Biomass->Hydrolysis 1. Alkaline Hydrolysis Neutralization Filtered Sample Hydrolysis->Neutralization 2. Neutralize & Filter Injection Sample in Mobile Phase Neutralization->Injection 3. Inject into HPLC Separation Separated Analytes Injection->Separation 4. C18 Column Detection Chromatogram Separation->Detection 5. UV/DAD Detection Identification Identified Sinapyl Alcohol Peak Detection->Identification 6. Identify Peak Quantification This compound Concentration Identification->Quantification 7. Quantify vs. Standard Curve

Caption: Workflow for HPLC analysis of this compound.

Concluding Remarks

The choice of method for quantifying this compound in lignocellulosic biomass depends on the specific research question, the available instrumentation, and the desired level of structural detail. 2D-HSQC NMR provides comprehensive structural information but requires specialized equipment and expertise. GC-MS with derivatization offers high sensitivity and is well-suited for analyzing the products of degradative methods. HPLC provides a robust and widely accessible method for direct quantification. By following the detailed protocols provided in these application notes, researchers can obtain reliable and reproducible data on the this compound content in their biomass samples, which is essential for advancing research and development in the fields of biorefining, biomaterials, and plant science.

References

Sinapyl Alcohol: An Analytical Standard for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sinapyl alcohol is a monolignol, a primary building block in the biosynthesis of lignin (B12514952) and lignans (B1203133) in many plant species.[1] Its chemical structure, 4-[(1E)-3-Hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenol, makes it a key target for analysis in studies related to plant biochemistry, biomass utilization, and the development of novel therapeutics. As a high-purity analytical standard, this compound is indispensable for the accurate quantification of related compounds in complex matrices, serving as a reference material in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This document provides detailed protocols for the use of this compound as a standard in these applications.

Physicochemical Properties and Handling

Proper handling and storage of this compound as an analytical standard are crucial to maintain its integrity and ensure accurate and reproducible results.

PropertyValue
Chemical Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Off-white to light yellow solid
Melting Point 61-65 °C
Solubility Soluble in methanol (B129727), ethanol (B145695), and other organic solvents. Limited solubility in water.
Storage Store at 2-8°C in a tightly sealed container, protected from light and moisture.

Standard Solution Preparation:

For HPLC and qNMR analysis, prepare a stock solution of this compound by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol or a mixture of methanol and water.[2][3] For Py-GC-MS, solutions are typically prepared in a volatile solvent like methanol or a mixture of ethanol and chloroform.[4][5] All solutions should be stored at 2-8°C and protected from light to prevent degradation. It is recommended to prepare fresh dilutions from the stock solution for each analysis.

Lignin Biosynthesis Pathway

This compound is a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of lignin. The following diagram illustrates the major enzymatic steps in the biosynthesis of this compound.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT 5-Hydroxyferulic_acid 5-Hydroxyferulic_acid Ferulic_acid->5-Hydroxyferulic_acid F5H Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid COMT Sinapaldehyde Sinapaldehyde Sinapic_acid->Sinapaldehyde 4CL, CCR Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD/SAD Lignin Lignin Sinapyl_alcohol->Lignin Peroxidases/Laccases

Biosynthesis of this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound as an analytical standard.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare this compound Stock & Working Standards HPLC_System HPLC-UV System Setup Standard_Prep->HPLC_System Sample_Prep Extract and Dilute Test Sample Sample_Prep->HPLC_System Injection Inject Standards & Samples HPLC_System->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve from Standards Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Samples Data_Acquisition->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

HPLC Analysis Workflow.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (v/v)
Flow Rate 0.4-0.7 mL/min
Column Temperature 25-30°C
Detection Wavelength 275 nm
Injection Volume 20 µL

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol, ethanol).

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data (Representative):

ParameterValue
Retention Time ~15-20 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the use of this compound as a standard for qNMR analysis.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer 400 MHz or higher
Solvent Deuterated methanol (CD₃OD) or other suitable deuterated solvent
Internal Standard Maleic acid or other suitable certified reference material
Pulse Program Standard 1D proton experiment with a sufficient relaxation delay (D1)

Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound standard and the internal standard into an NMR tube.

    • Add a known volume of deuterated solvent to dissolve the solids completely.

    • For the sample, accurately weigh a known amount of the sample and the same internal standard into a separate NMR tube and dissolve in the same volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum for both the standard and the sample, ensuring a sufficient number of scans for a good signal-to-noise ratio. A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest should be used.

  • Data Processing and Analysis:

    • Process the spectra with appropriate phasing and baseline correction.

    • Integrate the signals for both this compound and the internal standard. For this compound, the well-resolved aromatic protons or the protons of the methoxy (B1213986) groups are suitable for integration.

    • Calculate the concentration of this compound in the sample using the following formula:

    Concentration_sample = (Integral_sample / Integral_IS_sample) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS_sample / m_sample) * Purity_IS

    Where:

    • Integral = Integrated area of the respective signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

¹H-NMR Chemical Shifts (in CD₃OD, representative):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Methoxy (-OCH₃)~3.85s6H
-CH₂OH~4.20d2H
Ar-H~6.75s2H
Vinylic~6.30 - 6.60m2H
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes the use of this compound as a standard for the analysis of lignin composition.

Instrumentation and Conditions:

ParameterSpecification
Pyrolyzer CDS Pyroprobe or equivalent
Pyrolysis Temperature 500-650°C
GC System Agilent 7890B or equivalent
Column DB-5ms or equivalent capillary column
Carrier Gas Helium
GC Oven Program Start at 40-70°C, ramp to 270-300°C
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV

Protocol:

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound in a volatile solvent (e.g., methanol).

    • For quantitative analysis, an internal standard (e.g., a ¹³C-labeled lignin) can be added to both the standard and the sample.[4][5]

    • Accurately weigh the sample (e.g., biomass) into a pyrolysis tube.

    • Add a known amount of the this compound standard solution (and internal standard, if used) to the sample tube and evaporate the solvent.

  • Py-GC-MS Analysis:

    • Place the pyrolysis tube in the pyrolyzer.

    • Run the Py-GC-MS analysis using the specified conditions.

    • Identify the pyrolysis products of this compound (e.g., syringol, 4-vinylsyringol) in the chromatogram based on their mass spectra and retention times.

  • Data Analysis:

    • Integrate the peak areas of the characteristic pyrolysis products.

    • Generate a response factor for this compound relative to the internal standard.

    • Quantify the syringyl (S) lignin content in the sample based on the abundance of this compound-derived pyrolysis products.

Major Pyrolysis Products of this compound:

CompoundDescription
Syringol
4-Methylsyringol
4-Vinylsyringol
4-Allylsyringol
trans-Isoeugenol(from demethoxylation)

Conclusion

This compound is a critical analytical standard for researchers in various scientific disciplines. The protocols provided in this document offer detailed methodologies for its application in HPLC-UV, qNMR, and Py-GC-MS, enabling accurate and reproducible quantification of this compound and related compounds. Adherence to these protocols will facilitate high-quality data generation for fundamental research and the development of new technologies.

References

In Vitro Applications and Protocols for Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapyl alcohol, a monolignol derived from the phenylpropanoid pathway, is a key precursor in the biosynthesis of syringyl lignin (B12514952) in angiosperms. Beyond its structural role in the plant cell wall, emerging in vitro research has highlighted its potential as a bioactive compound with diverse pharmacological activities. These activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, position this compound as a compound of interest for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for a range of in vitro assays involving this compound, designed to guide researchers in evaluating its biological activities.

Antioxidant Activity

This compound exhibits notable antioxidant properties by scavenging free radicals. This activity can be quantified using various in vitro assays.

Data Presentation: Antioxidant Activity of this compound
AssayTargetMetricResult for this compoundReference CompoundResult for Reference
DPPH Radical ScavengingDPPH radicalIC50Data not availableAscorbic Acid-
ABTS Radical ScavengingABTS radical cationTEACData not availableTrolox-
Experimental Protocols: Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the this compound stock solution.

    • Use Ascorbic acid as a positive control and prepare a similar dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution or standard to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To produce the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a series of dilutions in ethanol.

    • Use Trolox as a standard and prepare a calibration curve.

  • Assay Procedure:

    • Add 20 µL of each this compound dilution or Trolox standard to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare 0.1 mM DPPH in Methanol DPPH3 Mix DPPH and Sample DPPH1->DPPH3 DPPH2 Prepare this compound Dilutions DPPH2->DPPH3 DPPH4 Incubate (30 min, dark) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Inhibition & IC50 DPPH5->DPPH6 ABTS1 Generate ABTS Radical Cation ABTS3 Mix ABTS radical and Sample ABTS1->ABTS3 ABTS2 Prepare this compound & Trolox Dilutions ABTS2->ABTS3 ABTS4 Incubate (6 min) ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate TEAC ABTS5->ABTS6

Workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes.

Data Presentation: Anti-inflammatory Activity of this compound
AssayCell LineParameter MeasuredEffect of this compoundIC50
LPS-induced InflammationRAW 264.7 macrophagesNitric Oxide (NO) ProductionInhibitionNot specified
LPS-induced InflammationRAW 264.7 macrophagesProstaglandin E2 (PGE2) ProductionInhibitionNot specified
LPS-induced InflammationRAW 264.7 macrophagesTNF-α ProductionInhibitionNot specified
Enzyme Inhibition-5-Lipoxygenase (5-LOX)-Data not available
Enzyme Inhibition-Cyclooxygenase-2 (COX-2)Inhibition of expressionNot specified
Experimental Protocols: Anti-inflammatory Assays

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of this compound is assessed by its ability to inhibit this NO production, which is measured using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Principle: These assays measure the ability of this compound to directly inhibit the activity of the pro-inflammatory enzymes COX-2 and 5-LOX. Commercially available inhibitor screening kits are typically used for this purpose.

Protocol (General for commercial kits):

  • Reagent Preparation:

    • Prepare the assay buffer, substrate (e.g., arachidonic acid), and enzyme (COX-2 or 5-LOX) solutions as per the kit instructions.

    • Prepare a dilution series of this compound.

    • Use a known inhibitor provided in the kit as a positive control.

  • Assay Procedure:

    • Add the enzyme, inhibitor (this compound or control), and buffer to the wells of a microplate.

    • Pre-incubate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for the recommended time and temperature.

    • Stop the reaction and measure the product formation using the detection method specified in the kit (e.g., colorimetric or fluorometric).

  • Calculation:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway: Inhibition of NF-κB Mediated Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces expression COX2 COX-2 Nucleus->COX2 Induces expression NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 SinapylAlcohol This compound SinapylAlcohol->IKK Inhibits

This compound inhibits LPS-induced inflammation by suppressing the NF-κB pathway.

Anticancer Activity

Derivatives of this compound have demonstrated cytotoxic effects against various human cancer cell lines.

Data Presentation: Cytotoxicity of this compound Derivatives
CompoundCell LineCancer TypeIC50 (µM)Positive ControlIC50 of Control (µM)
Dichrocephols AHeLaCervical Cancer14.85-Fluorouracil5.9
Dichrocephols BHeLaCervical Cancer51.65-Fluorouracil5.9
Dichrocephols CHeLaCervical Cancer81.65-Fluorouracil5.9
Compound 14dBEL-7404Hepatoma0.7Cisplatin-

Note: The data presented is for derivatives of this compound, as specific IC50 values for the parent compound are not consistently reported in the available literature.

Experimental Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound or its derivatives for 24, 48, or 72 hours.

    • Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Logical Workflow for Anticancer Activity Screening

G Start Start: Cancer Cell Lines Treatment Treat with this compound/ Derivatives (various conc.) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measure Measure Absorbance MTT_Assay->Measure Calculate Calculate % Viability and IC50 Measure->Calculate End End: Determine Cytotoxicity Calculate->End

Workflow for assessing the cytotoxicity of this compound.

Neuroprotective Activity

While direct in vitro studies on the neuroprotective effects of this compound are limited, its antioxidant and anti-inflammatory properties suggest a potential role in protecting against neurodegenerative processes, such as those seen in Alzheimer's disease.

Proposed In Vitro Assay: Aβ-induced Neurotoxicity in SH-SY5Y Cells

Principle: This assay models an aspect of Alzheimer's disease by inducing neurotoxicity in a human neuroblastoma cell line (SH-SY5Y) with beta-amyloid (Aβ) peptides. The neuroprotective effect of this compound would be determined by its ability to mitigate this Aβ-induced cell death.

Protocol:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a suitable medium.

    • For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days.

  • Aβ Preparation:

    • Prepare aggregated Aβ (e.g., Aβ1-42) by incubating the peptide solution at 37°C for a specified period.

  • Treatment:

    • Pre-treat the differentiated SH-SY5Y cells with various concentrations of this compound for a few hours.

    • Expose the cells to the aggregated Aβ peptide for 24-48 hours.

  • Assessment of Neuroprotection:

    • Measure cell viability using the MTT assay as described previously.

    • An increase in cell viability in the this compound-treated groups compared to the Aβ-only treated group would indicate a neuroprotective effect.

Conclusion

The in vitro assays and protocols detailed in this document provide a comprehensive framework for investigating the antioxidant, anti-inflammatory, anticancer, and potential neuroprotective activities of this compound. The provided data on its derivatives highlights the therapeutic potential of this class of compounds. Further research to determine the specific quantitative bioactivities of this compound itself is warranted and will be crucial for advancing its development as a potential therapeutic agent.

Application Notes and Protocols for Incorporating Sinapyl Alcohol into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for incorporating sinapyl alcohol into polymeric structures. The protocols detailed below are aimed at researchers in polymer chemistry, materials science, and drug development, offering methodologies for both enzymatic and non-enzymatic polymerization, characterization of the resulting polymers, and potential biomedical applications.

Introduction

This compound is a monolignol, a primary building block of lignin (B12514952) in angiosperm plants. Its incorporation into synthetic polymers is of growing interest due to the potential to create biocompatible, biodegradable, and antioxidant materials. The syringyl (S) units derived from this compound can impart unique properties to polymers, making them attractive for applications in drug delivery, tissue engineering, and as functional biomaterials. However, the polymerization of this compound can be challenging due to the steric hindrance from its two methoxy (B1213986) groups, which can lead to low polymer yields. This document outlines optimized protocols to overcome these challenges.

I. Enzymatic Polymerization of this compound

Enzymatic polymerization, particularly using horseradish peroxidase (HRP), is a common and biomimetic approach to polymerize this compound. This method mimics the natural process of lignification. The key to successful polymerization is to control the reaction conditions to favor polymer chain extension over dimerization and side reactions.

Signaling Pathway of HRP-Catalyzed Polymerization

The enzymatic polymerization of this compound by HRP involves the generation of phenoxy radicals, which then couple to form dimers, oligomers, and ultimately, the polymer. The process is initiated by the oxidation of HRP by hydrogen peroxide.

HRP_Pathway HRP HRP (Fe³⁺) HRP_I Compound I (Fe⁴⁺=O Por•⁺) HRP->HRP_I H2O2 H₂O₂ H2O2->HRP_I Oxidation HRP_II Compound II (Fe⁴⁺=O Por) HRP_I->HRP_II Reduction SA This compound SAR This compound Radical SA->SAR Oxidation SAR->SAR Dimerization Polymer Dehydrogenation Polymer (DHP) SAR->Polymer Radical Coupling HRP_II->HRP Reduction

Caption: HRP catalytic cycle for this compound polymerization.

Experimental Workflow for Enzymatic Polymerization

The general workflow for the enzymatic polymerization of this compound involves the preparation of reactants, the polymerization reaction itself, and subsequent purification and analysis of the polymer.

Workflow_Enzymatic prep Reactant Preparation poly Polymerization Reaction prep->poly term Reaction Termination poly->term purify Purification term->purify charac Characterization purify->charac

Caption: Workflow for enzymatic polymerization of this compound.

Protocol 1: High-Yield Enzymatic Polymerization of this compound using Horseradish Peroxidase at Low pH

This protocol is optimized for high yields of dehydrogenation polymer (DHP) by conducting the reaction at an acidic pH, which has been shown to significantly increase polymerization efficiency.[1][2]

Materials:

  • This compound (SA)

  • Horseradish peroxidase (HRP), Type II (e.g., from Sigma-Aldrich)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Succinate (B1194679) buffer (0.1 M, pH 4.0)

  • Methanol

  • Dioxane

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • pH meter

  • Peristaltic pump or syringe pump

  • Round-bottom flask

  • Lyophilizer

Procedure:

  • Reactant Preparation:

    • Prepare a 0.1 M succinate buffer and adjust the pH to 4.0.

    • Dissolve this compound in a minimal amount of dioxane and then dilute with the succinate buffer to a final concentration of 10 mM. The final dioxane concentration should be kept below 5% (v/v).

    • Prepare a 1 mg/mL stock solution of HRP in the succinate buffer.

    • Prepare a 50 mM solution of H₂O₂ in the succinate buffer.

  • Polymerization Reaction:

    • In a round-bottom flask, add the this compound solution and the HRP stock solution (to a final concentration of 0.01 mg/mL).

    • Place the flask on a magnetic stirrer.

    • Slowly add the H₂O₂ solution to the reaction mixture using a peristaltic pump at a rate of 0.5 mL/hour over a period of 24 hours.

    • Allow the reaction to proceed for a total of 48 hours at room temperature with continuous stirring. A precipitate of the polymer should form.

  • Reaction Termination and Purification:

    • Terminate the reaction by adding a few drops of concentrated HCl to inactivate the enzyme.

    • Collect the precipitate by centrifugation (5000 x g, 10 min).

    • Wash the polymer pellet three times with deionized water to remove unreacted monomer and buffer salts.

    • Resuspend the polymer in a small amount of dioxane and then add to deionized water for dialysis.

    • Dialyze the polymer solution against deionized water for 48 hours, changing the water every 12 hours.

    • Freeze-dry the dialyzed solution to obtain the purified dehydrogenation polymer (DHP).

Protocol 2: Enzymatic Polymerization of this compound with a Nucleophilic Additive

The addition of a nucleophile, such as sodium azide (B81097), can significantly enhance the yield of the DHP by scavenging quinone methide intermediates.[3]

Materials:

  • This compound (SA)

  • Horseradish peroxidase (HRP), Type II

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate (B84403) buffer (0.1 M, pH 6.5)

  • Sodium azide (NaN₃)

  • Methanol

  • Dioxane

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Reactant Preparation:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 6.5.

    • Dissolve this compound and sodium azide in the phosphate buffer to final concentrations of 10 mM and 50 mM, respectively.

    • Prepare a 1 mg/mL stock solution of HRP in the phosphate buffer.

    • Prepare a 50 mM solution of H₂O₂ in the phosphate buffer.

  • Polymerization Reaction:

    • Follow the same procedure as in Protocol 1, using the phosphate buffer containing sodium azide.

  • Reaction Termination and Purification:

    • Follow the same procedure as in Protocol 1.

Data Presentation: Quantitative Polymer Yields
ProtocolConditionPolymer Yield (%)Molecular Weight (Mw, Da)Polydispersity Index (PDI)Reference
1Low pH (4.0)~75%1500 - 25001.8 - 2.5[1][2]
2NaN₃ (5-fold excess)~85%2000 - 35002.0 - 3.0[3]
ControlNeutral pH (7.0), no additive< 20%< 1000> 3.0[3]

II. Non-Enzymatic Polymerization of this compound

While enzymatic methods are prevalent, non-enzymatic techniques such as free-radical polymerization can also be employed to incorporate this compound into polymer chains, often as a comonomer.

Protocol 3: Free-Radical Copolymerization of Sinapyl Acrylate (B77674) with a Comonomer

This protocol describes the synthesis of a copolymer of sinapyl acrylate with a hydrophilic comonomer, such as poly(ethylene glycol) methyl ether acrylate (PEGMA), which can be useful for creating amphiphilic block copolymers for drug delivery applications.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (B128534)

  • Poly(ethylene glycol) methyl ether acrylate (PEGMA, Mn = 480 g/mol )

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (DCM)

  • Hexanes

  • Diethyl ether

Procedure:

  • Synthesis of Sinapyl Acrylate Monomer:

    • In a flask under nitrogen, dissolve this compound (1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C and slowly add acryloyl chloride (1.1 eq).

    • Let the reaction warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to obtain pure sinapyl acrylate.

  • Copolymerization:

    • In a Schlenk flask, dissolve sinapyl acrylate (1 eq), PEGMA (1 eq), and AIBN (0.02 eq) in anhydrous THF.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 70°C and stir for 24 hours.

    • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum.

III. Characterization of this compound-Based Polymers

Thorough characterization is essential to understand the structure, molecular weight, and properties of the synthesized polymers.

Techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and the incorporation of this compound units.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer.

IV. Applications in Drug Development and Tissue Engineering

Polymers incorporating this compound hold promise for various biomedical applications due to their potential biocompatibility and antioxidant properties.

Application Note 1: this compound-Containing Nanoparticles for Drug Delivery

Amphiphilic copolymers containing this compound, such as the one described in Protocol 3, can self-assemble into nanoparticles in aqueous solutions. These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.

Nanoparticle_Formation copolymer Amphiphilic Copolymer (Sinapyl Acrylate - PEGMA) self_assembly Self-Assembly in Water copolymer->self_assembly drug Hydrophobic Drug drug->self_assembly nanoparticle Drug-Loaded Nanoparticle self_assembly->nanoparticle

Caption: Self-assembly of drug-loaded nanoparticles.

Protocol 4: Preparation of Drug-Loaded Nanoparticles

Materials:

  • This compound-containing copolymer (from Protocol 3)

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • Dissolve the copolymer (10 mg) and the hydrophobic drug (1 mg) in acetone (1 mL).

  • Add the polymer-drug solution dropwise to deionized water (10 mL) while stirring vigorously.

  • Continue stirring for 4 hours to allow for nanoparticle formation and evaporation of the acetone.

  • The resulting nanoparticle suspension can be used for in vitro studies or lyophilized for storage.

Application Note 2: this compound-Based Hydrogels for Tissue Engineering

Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix, making them ideal scaffolds for tissue engineering. Incorporating this compound into a hydrogel network could provide antioxidant properties to protect encapsulated cells from oxidative stress.

Protocol 5: Synthesis of a this compound-Containing Hydrogel

This protocol describes the preparation of a hydrogel by crosslinking a sinapyl acrylate copolymer with a diacrylate crosslinker.

Materials:

  • Sinapyl acrylate-PEGMA copolymer (from Protocol 3)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn = 700 g/mol )

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the sinapyl acrylate-PEGMA copolymer (10% w/v) and PEGDA (1% w/v) in PBS.

  • Add the photoinitiator (0.1% w/v) and vortex until fully dissolved.

  • Pipette the solution into a mold (e.g., a PDMS mold).

  • Expose the solution to UV light (365 nm) for 10 minutes to induce crosslinking and form the hydrogel.

  • Wash the hydrogel extensively with PBS to remove any unreacted components.

These protocols and application notes provide a foundation for researchers to explore the synthesis and application of this compound-based polymers. Further optimization and characterization will be necessary to tailor these materials for specific biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Sinapyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of sinapyl alcohol, with a primary focus on improving reaction yields.

Troubleshooting Guides

This section addresses specific issues that can lead to low yields of this compound.

Issue 1: Low yield in the reduction of sinapaldehyde (B192390) or its derivatives.

  • Question: My yield of this compound is low when reducing sinapaldehyde or a sinapate ester. What are the common causes and solutions?

  • Answer: Low yields in the reduction step can stem from several factors, including the choice of reducing agent, reaction conditions, and substrate purity.

    • Incomplete Reaction: The reducing agent may not be reactive enough, or the reaction time may be insufficient.

      • Solution: For the reduction of sinapate esters, Diisobutylaluminum hydride (DIBAL-H) is an effective reagent.[1][2] Ensure at least a two-fold excess of DIBAL-H is used and maintain a low temperature (-78°C) during addition to prevent over-reduction.[3] For the reduction of sinapaldehyde, a borohydride (B1222165) exchange resin in methanol (B129727) offers a simple and highly regioselective method.[4][5]

    • Over-reduction: Strong reducing agents or elevated temperatures can lead to the reduction of other functional groups or complete reduction of the ester to an unintended product.

      • Solution: When using DIBAL-H, it is crucial to maintain a low temperature (e.g., -78°C) throughout the reaction.[6] The bulky nature of DIBAL-H helps to prevent the second addition of hydride that would lead to an unwanted product, but this is temperature-sensitive.[6]

    • Side Reactions: The presence of impurities in the starting material or solvent can lead to undesired side reactions.

      • Solution: Ensure that the starting sinapaldehyde or sinapate ester is of high purity. Use anhydrous solvents, as water can react with many reducing agents.

    • Product Loss During Workup: this compound has some solubility in aqueous solutions, which can lead to loss during the extraction process.

      • Solution: After quenching the reaction, perform multiple extractions with an organic solvent. Washing the combined organic layers with brine can help to reduce the solubility of the product in the aqueous phase, driving it into the organic layer.

Issue 2: Poor yield in the synthesis of sinapaldehyde precursors via Wittig or similar reactions.

  • Question: I am preparing a precursor to this compound, such as ethyl sinapate, using a Wittig-type reaction, and my yields are poor. What could be the problem?

  • Answer: The Wittig reaction and its variations are powerful for forming the carbon-carbon double bond in the this compound backbone, but they are sensitive to several factors.

    • Unstable Ylide: The phosphonium (B103445) ylide can be unstable, especially if it is not a stabilized ylide.

      • Solution: Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[7]

    • Base Selection: The choice and amount of base are critical for ylide formation.

      • Solution: Strong bases like n-butyllithium (n-BuLi) or sodium amide are commonly used.[8] For aldehydes with acidic protons (like syringaldehyde (B56468), a precursor), more than one equivalent of base may be necessary to deprotonate both the phosphonium salt and the phenolic hydroxyl group.[7]

    • Steric Hindrance: Sterically hindered ketones or aldehydes can react slowly and result in low yields.[9]

      • Solution: While syringaldehyde is not exceptionally hindered, ensuring optimal reaction conditions (temperature, reaction time) is important. In cases of severe steric hindrance, the Horner-Wadsworth-Emmons reaction is a common alternative.[9]

    • Moisture: The Wittig reaction is highly sensitive to moisture, which can quench the strong bases used.[10]

      • Solution: Use anhydrous solvents (like THF dried over sodium-benzophenone) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

Frequently Asked Questions (FAQs)

Q1: What are typical reported yields for this compound synthesis?

A1: Yields can vary significantly depending on the synthetic route and scale. However, here are some reported yields for key steps:

  • Microwave-assisted Wittig reaction of syringaldehyde to form the sinapate precursor can achieve yields as high as 95%.[11][12]

  • The subsequent DIBAL-H reduction of the sinapate ester can proceed with good yields. For example, reduction of ethyl ferulate (a related monolignol precursor) with DIBAL-H gives coniferyl alcohol in 77% yield.[1]

  • Reduction of ethyl sinapate with DIBAL-H has been reported to yield crude this compound as an oil.[1]

  • A simplified method for reducing commercially available sinapaldehyde using a borohydride exchange resin is noted for being exceptionally simple and regioselective, implying good yields, though a specific percentage is not always provided in the abstract.[4][5]

Q2: How can I purify my crude this compound to improve final yield and purity?

A2: Purification is critical for obtaining a high-quality product and can be a source of yield loss if not performed carefully.

  • Workup: After the reaction is complete, it needs to be "quenched" carefully. For DIBAL-H reductions, this is often done by slowly adding a protic solvent like methanol at low temperature, followed by an aqueous workup.

  • Extraction: The product is typically extracted from the aqueous layer into an organic solvent like ethyl acetate (B1210297). To minimize loss, perform multiple extractions with smaller volumes of solvent rather than one large extraction.

  • Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying this compound. A solvent system of hexane (B92381) and ethyl acetate is often effective.[13]

  • Crystallization: For coniferyl alcohol, crystallization from methylene (B1212753) chloride/petroleum ether has been used to obtain the pure product.[1] A similar approach may be applicable to this compound.

Q3: Are there any specific safety precautions I should take during this compound synthesis?

A3: Yes, several reagents used in this compound synthesis require careful handling.

  • DIBAL-H: Diisobutylaluminum hydride is pyrophoric and reacts violently with water and air. It should be handled under an inert atmosphere, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn.

  • Strong Bases (e.g., n-BuLi): n-Butyllithium is also pyrophoric and reacts with water. Handle under an inert atmosphere.

  • Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always test for peroxides before use, especially before distillation.

Quantitative Data Summary

The following table summarizes yields for key reactions in the synthesis of this compound and related monolignols.

ReactionStarting MaterialReagent(s)ProductYield (%)Reference(s)
Microwave-assisted Wittig ReactionSyringaldehydeWittig YlideEthyl Sinapate (precursor)95[11][12]
DIBAL-H ReductionEthyl FerulateDIBAL-HConiferyl Alcohol77[1]
DIBAL-H ReductionEthyl p-CoumarateDIBAL-Hp-Coumaryl Alcohol92[1]
Borohydride Exchange Resin ReductionSinapaldehydeBorohydride Exchange ResinThis compoundHigh[4][5]

Note: "High" indicates that the source describes the method as efficient, but a specific numerical yield was not provided in the cited text.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Sinapate via Microwave-assisted Wittig Reaction [11][12]

  • Combine syringaldehyde and the appropriate Wittig ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in a microwave-safe reaction vessel.

  • Add a suitable solvent, such as toluene.

  • Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 150°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl sinapate.

Protocol 2: Synthesis of this compound via DIBAL-H Reduction of Ethyl Sinapate [1]

  • Dissolve ethyl sinapate in an anhydrous solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) dropwise to the stirred solution, maintaining the temperature below -70°C.

  • Stir the reaction at -78°C for a specified time, monitoring the reaction by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and add an aqueous solution (e.g., saturated Rochelle's salt or dilute HCl) to dissolve the aluminum salts.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography.

Visualizations

Sinapyl_Alcohol_Synthesis_Workflow cluster_precursor Precursor Synthesis (Wittig Reaction) cluster_reduction Reduction to this compound cluster_purification Purification Syringaldehyde Syringaldehyde Ethyl_Sinapate Ethyl Sinapate Syringaldehyde->Ethyl_Sinapate Base (e.g., NaH) Microwave Wittig_Reagent Wittig Reagent ((Carbethoxymethylene)- triphenylphosphorane) Wittig_Reagent->Ethyl_Sinapate Sinapyl_Alcohol This compound Ethyl_Sinapate->Sinapyl_Alcohol 1. Toluene, -78°C 2. Workup DIBALH DIBAL-H DIBALH->Sinapyl_Alcohol Crude_Product Crude this compound Sinapyl_Alcohol->Crude_Product Extraction Pure_Product Pure this compound Crude_Product->Pure_Product Column Chromatography

Caption: Chemical synthesis workflow for this compound.

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid ... Coniferaldehyde Coniferaldehyde Ferulic_Acid->Coniferaldehyde 4CL, CCR Coniferyl_Alcohol Coniferyl Alcohol (G-lignin) Coniferaldehyde->Coniferyl_Alcohol CAD Five_Hydroxyconiferaldehyde 5-hydroxyconiferaldehyde Coniferaldehyde->Five_Hydroxyconiferaldehyde F5H Sinapaldehyde Sinapaldehyde Five_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_Alcohol This compound (S-lignin) Sinapaldehyde->Sinapyl_Alcohol CAD/SAD

Caption: Biosynthetic pathway of this compound.

References

Technical Support Center: Stabilizing Sinapyl Alcohol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sinapyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and stabilization of this compound in aqueous solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous and organic solvents?

This compound is practically insoluble in water but is soluble in various organic solvents. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1 mg/mL.[1][2] For creating stock solutions, organic solvents like ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are recommended, where its solubility is approximately 30 mg/mL.[1][2]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve solid this compound in a suitable organic solvent such as DMSO, ethanol, or DMF to a high concentration (e.g., 30 mg/mL).[1][2] It is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound to minimize oxidation.[1] Some commercial preparations of this compound are supplied as a solid stabilized with an antioxidant like hydroquinone (B1673460) monomethyl ether (MEHQ).[1][3]

Q3: How should I store this compound?

Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] It is also noted to be light-sensitive.[4] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light. Recommended storage for stock solutions is -80°C for up to 6 months or -20°C for up to 1 month.[5] Aqueous solutions of this compound are not stable and it is strongly recommended not to store them for more than one day.[1][2]

Q4: Can I prepare an organic solvent-free aqueous solution of this compound?

Yes, it is possible to prepare organic solvent-free aqueous solutions by directly dissolving solid this compound in aqueous buffers.[1][2] However, due to its low aqueous solubility (approx. 1 mg/mL in PBS, pH 7.2), achieving high concentrations is not feasible.[1][2] For biological experiments, it is common to make further dilutions of a concentrated organic stock solution into aqueous buffers or isotonic saline.[1][2] Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
My aqueous solution of this compound has turned yellow, red, or brown. This color change is likely due to oxidation and/or polymerization of this compound. Phenolic compounds are susceptible to oxidation, which can form colored quinone-like structures. These can further polymerize.[6][7]1. Prepare fresh solutions: Aqueous solutions are not stable for more than 24 hours. Always prepare them fresh before your experiment.[1][2]2. Use deoxygenated buffers: Purge your aqueous buffer with an inert gas (argon or nitrogen) before dissolving the this compound to minimize dissolved oxygen.3. Work protected from light: this compound is light-sensitive, which can accelerate degradation.[4]
I observe a precipitate in my aqueous working solution. 1. Low aqueous solubility: You may have exceeded the solubility limit of this compound in your aqueous buffer (approx. 1 mg/mL in PBS, pH 7.2).[1][2]2. Precipitation from organic stock: When diluting a concentrated organic stock solution into an aqueous buffer, the this compound may precipitate if the mixing is not adequate or the final concentration is too high.1. Check your final concentration: Ensure your working concentration does not exceed the solubility limit.2. Optimize dilution: When preparing working solutions from a stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and complete mixing.3. Consider a co-solvent: If higher concentrations are needed, a small, biocompatible amount of a co-solvent like ethanol might be necessary, but vehicle controls are crucial in this case.
I am seeing inconsistent results in my biological assays. 1. Degradation of this compound: If you are not using freshly prepared solutions, the actual concentration of active this compound may be lower than expected and variable.2. Solvent effects: If using a stock solution in an organic solvent, the final concentration of the solvent in your assay might be affecting your biological system.1. Use fresh solutions: Always prepare your aqueous working solutions immediately before use.2. Run vehicle controls: Always include a control group that is treated with the same final concentration of the organic solvent used to prepare the this compound solution.3. Standardize preparation: Ensure your solution preparation protocol is consistent for every experiment.

Data Presentation

Table 1: Solubility and Recommended Storage Conditions for this compound

Solvent Approximate Solubility Recommended Storage of Stock Solution Stability of Aqueous Solution
Water / PBS (pH 7.2)~1 mg/mL[1][2]Not ApplicableNot recommended for storage over 24 hours[1][2]
Ethanol~30 mg/mL[1][2]-20°C (1 month) or -80°C (6 months), protect from light[5]Not Applicable
DMSO~30 mg/mL[1][2]-20°C (1 month) or -80°C (6 months), protect from light[5]Not Applicable
Dimethylformamide (DMF)~30 mg/mL[1][2]-20°C (1 month) or -80°C (6 months), protect from light[5]Not Applicable
Solid FormNot Applicable-20°C (≥ 4 years)[1]Not Applicable

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of solid this compound in a sterile, amber-colored vial.

  • Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO, ethanol) to achieve the desired concentration (e.g., 30 mg/mL). It is recommended to use a solvent that has been purged with an inert gas.

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be required.

  • Aliquot the stock solution into smaller, single-use, amber-colored vials to avoid repeated freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: General Method for Monitoring this compound Stability by HPLC

This is a general method and may require optimization for your specific instrumentation and application.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% acetic acid or formic acid) and Solvent B (e.g., methanol (B129727) or acetonitrile).

  • Gradient Program (Example):

    • Start with 90% A / 10% B.

    • Ramp to 50% A / 50% B over 20 minutes.

    • Ramp to 10% A / 90% B over 5 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 275 nm.[8][9]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare your aqueous solution of this compound at the desired concentration.

    • Immediately inject a sample (t=0) to determine the initial concentration.

    • Store the solution under the desired test conditions (e.g., specific temperature, light exposure).

    • At various time points, withdraw an aliquot and inject it into the HPLC system.

    • Quantify the peak area of this compound at each time point to determine the percentage of degradation over time.

Visualizations

degradation_pathway SA This compound (in aqueous solution) Radical Phenoxy Radical SA->Radical Oxidation O2 Oxygen (dissolved) O2->Radical Light Light Light->Radical Quinone Quinone-like Intermediates Radical->Quinone Polymer Oligomers/Polymers (colored) Radical->Polymer Radical Coupling Quinone->Polymer

Caption: Potential non-enzymatic degradation pathway of this compound in aqueous solution.

troubleshooting_workflow cluster_checks Troubleshooting Steps start Experiment with This compound issue Inconsistent results or visible changes in solution? start->issue color_change Solution color changed (yellow/red/brown)? issue->color_change Yes no_issue Results are consistent. Continue experiment. issue->no_issue No precipitate Precipitate observed? color_change->precipitate No fresh_solution Prepare fresh solution in deoxygenated buffer. Protect from light. color_change->fresh_solution Yes check_conc Verify concentration is below solubility limit. Optimize dilution from stock. precipitate->check_conc Yes rerun Re-run experiment with freshly prepared solution and proper controls. precipitate->rerun No fresh_solution->rerun check_conc->rerun

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Storage and Handling of Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the auto-polymerization of sinapyl alcohol during storage. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of this compound degradation is auto-polymerization, a process where individual this compound molecules react with each other to form oligomers and polymers. This process is primarily initiated and accelerated by:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of radicals, which initiate the polymerization cascade.

  • Light: this compound is light-sensitive, and exposure to light, especially UV radiation, can provide the energy to initiate polymerization.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including polymerization.

  • pH: While this compound is more stable in acidic to neutral conditions, basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation and subsequent polymerization.[2][3]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions, leading to the degradation of phenolic compounds like this compound.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored with the following precautions:

  • Temperature: Store at -20°C or colder.[4][5] Some suppliers recommend storage at 2-8°C for shorter periods.[1][6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1]

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions should be prepared and stored as follows:

  • Solvent Choice: Use high-purity, anhydrous solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[5] this compound is soluble in these organic solvents at concentrations up to approximately 30 mg/mL.[5] Aqueous solutions are not recommended for storage longer than one day.[1][5]

  • Inert Atmosphere: Purge the solvent with an inert gas (argon or nitrogen) before dissolving the this compound. After preparation, flush the headspace of the vial with the inert gas before sealing.

  • Storage Temperature: Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is highly recommended to aliquot the stock solution into single-use vials.[7]

Q4: Are there any stabilizers I can add to my this compound?

A4: Some commercial preparations of this compound are supplied with a stabilizer, such as Monomethyl ether hydroquinone (B1673460) (MEHQ), at a low concentration (e.g., 0.2% w/w) to inhibit polymerization.[5] While adding stabilizers to your own preparations is possible, it is often preferable to rely on proper storage conditions to maintain purity, as added stabilizers may interfere with downstream experiments.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to this compound storage and stability.

Observed Issue Potential Cause(s) Recommended Action(s)
Yellowing or browning of solid this compound Oxidation and/or minor polymerization due to exposure to air and/or light.- Confirm storage conditions (temperature, inert atmosphere, light protection).- If discoloration is minor, the material may still be usable for some applications, but purity should be checked via HPLC or NMR (see Experimental Protocols).- For critical applications, it is recommended to use a fresh, uncolored lot.
Precipitate formation in a stored stock solution (e.g., in DMSO) Auto-polymerization leading to the formation of less soluble oligomers. This can also be caused by the absorption of water by hygroscopic solvents like DMSO, reducing the solubility of this compound.- Visually inspect the solution. If a precipitate is present, attempt to redissolve by gentle warming and vortexing. If it does not redissolve, it is likely polymerized.- Analyze the supernatant by HPLC to determine the concentration of remaining monomeric this compound.- For future preparations, ensure the use of anhydrous DMSO and rigorous inert atmosphere techniques. Store in smaller aliquots to minimize water absorption upon opening.
Appearance of new peaks in HPLC chromatogram of a stored solution Formation of oligomers and other degradation products.- Compare the chromatogram to that of a freshly prepared standard.- New peaks, typically with longer retention times, are indicative of oligomers.- Quantify the remaining this compound peak to assess the extent of degradation.- If significant degradation has occurred, discard the solution and prepare a fresh one.
Inconsistent results in biological or chemical assays Degradation of this compound leading to a lower effective concentration of the active monomer and potential interference from degradation products.- Always use freshly prepared or properly stored and validated stock solutions for experiments.- If in doubt, verify the purity and concentration of your this compound solution using the analytical protocols provided below before proceeding with your assay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Recommended Duration
Solid -20°C or belowInert (Argon or Nitrogen)Protect from light (Amber vial)≥ 4 years[5]
Stock Solution (in organic solvent) -20°CInert (Argon or Nitrogen)Protect from lightUp to 1 month[4]
Stock Solution (in organic solvent) -80°CInert (Argon or Nitrogen)Protect from lightUp to 6 months[4]
Aqueous Solution 2-8°CN/AProtect from lightNot recommended for > 24 hours[1][5]

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting the presence of oligomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase acidification)

  • This compound standard (freshly prepared)

  • Sample of stored this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase gradient. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile. For example:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 10-20%), and ramp up to a high percentage (e.g., 90-100%) over 20-30 minutes to elute potential oligomers.

  • Standard Preparation: Prepare a standard solution of fresh, high-purity this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Dilute the stored this compound solution to a similar concentration as the standard. If analyzing a solid, dissolve it in the same solvent as the standard.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength to the absorbance maximum of this compound (around 276 nm).[5]

    • Inject the standard and the sample solutions.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the standard.

    • Integrate the peak areas of this compound and any new peaks in the sample chromatogram.

    • Calculate the purity of the stored sample as a percentage of the total peak area. The appearance of later-eluting peaks is indicative of oligomer formation.

Protocol 2: ¹H NMR for Structural Verification

This protocol can be used to confirm the identity of this compound and detect structural changes indicative of degradation.

Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Key proton signals for this compound (chemical shifts can vary slightly depending on the solvent) include:

    • Aromatic protons.

    • Vinylic protons of the propenyl side chain.

    • Methylene protons adjacent to the hydroxyl group.

    • Methoxyl group protons.

    • Hydroxyl protons (phenolic and alcoholic). The broadening of signals or the appearance of new, complex multiplets in the aliphatic and aromatic regions can indicate the presence of oligomers.

Visualizations

workflow Troubleshooting Workflow for Suspected this compound Polymerization start Inconsistent experimental results or visual signs of degradation (color change, precipitate) check_storage Review storage conditions: - Temperature (-20°C or -80°C)? - Protected from light? - Inert atmosphere? start->check_storage improper_storage Storage conditions not optimal check_storage->improper_storage No storage_ok Storage conditions appear correct check_storage->storage_ok Yes correct_storage Implement proper storage: - Aliquot new stock - Use amber vials - Purge with inert gas improper_storage->correct_storage analyze_purity Assess purity of stored sample (HPLC or NMR) storage_ok->analyze_purity pure Sample is pure (>95% monomer) analyze_purity->pure Yes degraded Sample is degraded (<95% monomer) analyze_purity->degraded No proceed Proceed with experiment pure->proceed discard Discard degraded stock and prepare fresh solution degraded->discard

Caption: Troubleshooting workflow for suspected this compound polymerization.

storage_logic Decision Logic for this compound Storage start Start: Need to store This compound form Form of this compound? start->form solid Solid form->solid Solid solution Solution form->solution Solution store_solid Store at -20°C or below in a sealed, amber vial under inert gas. solid->store_solid solvent_type Solvent Type? solution->solvent_type organic Organic (DMSO, EtOH, DMF) solvent_type->organic Organic aqueous Aqueous solvent_type->aqueous Aqueous store_organic Aliquot into single-use vials. Purge with inert gas. Store at -80°C (long-term) or -20°C (short-term). organic->store_organic use_fresh Use immediately. Do not store for >24 hours. aqueous->use_fresh

References

Technical Support Center: Optimizing Derivatization of Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of sinapyl alcohol. The following information is designed to address common issues encountered during experimental procedures and to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography-mass spectrometry (GC-MS) analysis?

A1: this compound, in its natural state, has low volatility and contains active hydroxyl groups. These characteristics can lead to poor chromatographic peak shape, thermal degradation at high temperatures in the GC inlet, and potential adsorption to active sites within the GC system. Derivatization replaces the active hydrogens on the hydroxyl groups with less polar, more stable functional groups, thereby increasing the volatility and thermal stability of the analyte. This results in improved chromatographic resolution, better peak symmetry, and more reliable quantification.

Q2: What are the most common derivatization techniques for this compound?

A2: The two most prevalent derivatization techniques for alcohols like this compound are silylation and acetylation.

  • Silylation involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Common reagents for this process include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[1]

  • Acetylation introduces an acetyl group to the hydroxyl moieties, forming an ester. Acetic anhydride (B1165640) is a frequently used acetylating agent for this purpose.[2]

Q3: Which derivatization method, silylation or acetylation, is more suitable for this compound?

A3: The choice between silylation and acetylation is contingent on the specific analytical objectives, the complexity of the sample matrix, and the available instrumentation.[1]

  • Silylation is a widely used and highly effective method that typically produces more volatile derivatives, potentially leading to shorter GC retention times. However, silyl (B83357) derivatives can be sensitive to moisture and may degrade if not analyzed promptly.[1][3]

  • Acetylation yields stable derivatives that are less prone to hydrolysis, which can be advantageous when dealing with complex matrices or when analysis may be delayed.[3]

Q4: Can I inject underivatized this compound into a GC-MS system?

A4: It is strongly advised against injecting underivatized this compound into a GC-MS system. Due to its low volatility, it will likely exhibit poor chromatographic performance, such as broad and tailing peaks, or it may not elute from the column at all. Furthermore, the high temperatures of the injector and column can cause thermal degradation of the underivatized alcohol, leading to inaccurate results and potential contamination of the GC system.[1]

Troubleshooting Guides

Issue 1: Incomplete Derivatization or Low Product Yield

Symptoms:

  • Low or no peak for the derivatized this compound.

  • Presence of a peak corresponding to the underivatized this compound.

  • Poor reproducibility of results.

Potential Cause Recommended Solution
Presence of Moisture Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Consider drying the sample completely under a stream of nitrogen before adding derivatization reagents.[4]
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, gentle heating (e.g., 60-80°C) can increase the reaction rate and yield.[5]
Insufficient Reaction Time Monitor the reaction progress over time by analyzing aliquots to determine the optimal reaction duration for maximum conversion.
Degraded Reagents Use fresh, high-quality derivatization reagents. Store reagents according to the manufacturer's instructions, typically in a desiccator to protect from moisture.[4]
Insufficient Reagent Concentration A significant molar excess of the derivatizing agent is typically required to drive the reaction to completion.[4]
Sample Matrix Interference Components in a complex sample matrix can interfere with the derivatization reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.[4]
Issue 2: Extraneous Peaks in the Chromatogram

Symptoms:

  • Presence of unexpected peaks, including those from reagent byproducts or side reactions.

  • "Ghost" peaks in subsequent runs.

Potential Cause Recommended Solution
Excess Derivatizing Reagent While an excess of reagent is necessary, a very large excess can lead to chromatographic issues. Optimize the reagent-to-analyte ratio. A post-derivatization cleanup step, such as a liquid-liquid extraction or solid-phase extraction (SPE), can be employed to remove excess reagent.[5]
Side Reactions The high reactivity of the derivatizing agents can lead to side reactions with other components in the sample matrix. A sample cleanup step prior to derivatization is recommended.
Contamination of the GC System "Ghost" peaks can result from the accumulation of non-volatile residues in the injector or the front of the column. Regular maintenance, including cleaning the injector and trimming the column, is essential.
Issue 3: Poor Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Cause Recommended Solution
Incomplete Derivatization The presence of underivatized this compound will result in significant peak tailing. Re-optimize the derivatization conditions to ensure complete reaction.
Active Sites in the GC System Exposed silanol (B1196071) groups in the injector liner, column, or connections can interact with the derivatized analyte. Use a deactivated injector liner and a high-quality, well-conditioned column.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample.

Data Presentation

Disclaimer: The following tables provide illustrative data based on general principles of derivatization optimization for phenolic alcohols. Specific experimental results for this compound may vary.

Table 1: Optimization of Silylation Conditions for this compound

Entry Reagent (Molar Excess) Catalyst Temperature (°C) Time (min) Solvent Relative Yield (%)
1BSTFA (10x)None6030Pyridine (B92270)85
2BSTFA (10x)1% TMCS6030Pyridine95
3BSTFA (20x)1% TMCS6030Pyridine98
4BSTFA (20x)1% TMCS8030Pyridine99
5BSTFA (20x)1% TMCS8060Pyridine>99
6MSTFA (20x)1% TMCS6030Acetonitrile92

Table 2: Optimization of Acetylation Conditions for this compound

Entry Reagent (Molar Excess) Catalyst Temperature (°C) Time (h) Solvent Relative Yield (%)
1Acetic Anhydride (10x)None2524None65
2Acetic Anhydride (10x)Pyridine2512None88
3Acetic Anhydride (10x)Pyridine602None95
4Acetic Anhydride (15x)Pyridine602None97
5Acetic Anhydride (15x)DMAP254Dichloromethane (B109758)99
6Acetic Anhydride (15x)Zinc Chloride256None94

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Materials:

  • Dried this compound sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts and caps

Procedure:

  • Ensure the this compound sample is completely dry. If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to the dried sample in a GC vial to dissolve it.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the mixture at 80°C for 60 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. If necessary, dilute with an appropriate solvent such as hexane.

Protocol 2: Acetylation of this compound for GC-MS Analysis

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vial with a stirrer

Procedure:

  • Dissolve the this compound sample in pyridine in a reaction vial.

  • Add a 15-fold molar excess of acetic anhydride to the solution.

  • Stir the reaction mixture at 60°C for 2 hours.

  • After cooling to room temperature, add dichloromethane to the reaction mixture.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove excess acetic anhydride and pyridine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the acetylated this compound is ready for GC-MS analysis.

Visualizations

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Lignin Lignin Coniferyl_alcohol->Lignin Sinapoyl_CoA Sinapoyl_CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD Sinapyl_alcohol->Lignin

Caption: Lignin Biosynthesis Pathway showing the formation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., plant tissue) Homogenization Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Drying Drying of Extract Extraction->Drying Add_Reagents Addition of Derivatization Reagents (e.g., BSTFA) Drying->Add_Reagents Incubation Incubation (Heating) Add_Reagents->Incubation Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Troubleshooting_Workflow Start Low Derivatization Yield Observed Check_Reagents Verify Reagent Quality and Storage Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Good Reagents_Bad Replace Reagents Check_Reagents->Reagents_Bad Bad Check_Conditions Review Reaction Conditions (Temp, Time, Ratios) Reagents_OK->Check_Conditions Reagents_Bad->Start Conditions_OK Conditions OK Check_Conditions->Conditions_OK Optimal Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Suboptimal Check_Matrix Investigate Sample Matrix Effects Conditions_OK->Check_Matrix Optimize_Conditions->Start Matrix_OK No Matrix Effects Check_Matrix->Matrix_OK None Cleanup Implement Sample Cleanup Check_Matrix->Cleanup Present Success Successful Derivatization Matrix_OK->Success Cleanup->Start

References

Technical Support Center: Sinapyl Alcohol Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of sinapyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound in a question-and-answer format.

GC-MS Analysis Issues

Question: Why am I observing no peak or a very weak peak for this compound in my GC-MS analysis?

Answer: This is a common issue and can be attributed to several factors:

  • Underivatized Analyte: this compound is a polar molecule with two hydroxyl groups, making it non-volatile and prone to thermal degradation in the hot GC inlet. Direct injection of underivatized this compound will likely result in poor or no signal. It is crucial to derivatize the hydroxyl groups to increase volatility and thermal stability.[1]

  • Improper Derivatization: The derivatization reaction may be incomplete. Ensure that your sample is completely dry before adding the derivatization reagent, as moisture will deactivate silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3]

  • System Contamination or Leaks: Leaks in the GC system can lead to a loss of sensitivity.[4] Check for leaks using an electronic leak detector, paying close to attention to the injection port septum, column fittings, and gas lines. Contamination in the inlet liner can also adsorb the analyte, leading to poor peak shape and intensity.

Question: I see multiple peaks for my derivatized this compound. What is the cause?

Answer: The presence of multiple peaks for a single derivatized analyte can be due to:

  • Incomplete Derivatization: If the derivatization reaction is not driven to completion, you may see peaks corresponding to partially derivatized this compound (with one instead of two trimethylsilyl (B98337) groups) alongside the fully derivatized product.

  • Formation of By-products: Silylating reagents can react with themselves or with residual moisture in the sample to form by-products that appear as extra peaks in the chromatogram.

  • Isomerization: Although less common for this compound itself, complex samples may contain isomers that have similar fragmentation patterns but different retention times.

Question: My derivatized this compound peak is tailing. How can I fix this?

Answer: Peak tailing is often a sign of active sites in the GC system that are interacting with your analyte.

  • Inlet Liner Deactivation: The glass inlet liner can have active silanol (B1196071) groups that interact with polar analytes. Ensure you are using a deactivated liner. If the liner has been used for many injections, it may need to be replaced.

  • Column Contamination: The front end of the GC column can become contaminated with non-volatile residues from previous injections. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this issue.

  • Column Degradation: If the column has been operated at high temperatures for extended periods, the stationary phase can degrade, leading to active sites. If trimming the column does not resolve the issue, it may need to be replaced.

LC-MS Analysis Issues

Question: I am not detecting my this compound molecular ion or the signal is very weak in ESI-MS.

Answer: Poor ionization efficiency is a common challenge in the ESI-MS analysis of certain compounds.

  • Incorrect Ionization Mode: this compound has a phenolic hydroxyl group, which can be deprotonated. Therefore, it is often more readily detected in negative ion mode ([M-H]⁻). While it can be detected in positive ion mode, the signal may be weaker.

  • Suboptimal Mobile Phase Composition: The pH of the mobile phase plays a critical role in ionization. For negative ion mode, a slightly basic mobile phase can enhance deprotonation. However, for reversed-phase chromatography, acidic mobile phases are more common. The use of additives can help.

    • For Negative Ion Mode: Adding a small amount of a weak base like ammonium (B1175870) acetate (B1210297) can facilitate the formation of the [M-H]⁻ ion.

    • For Positive Ion Mode: The addition of a proton source such as formic acid or acetic acid can promote the formation of the [M+H]⁺ ion.[5][6]

  • Ion Suppression: Components in your sample matrix can co-elute with this compound and compete for ionization, leading to a suppressed signal. Improving chromatographic separation or implementing a more rigorous sample cleanup procedure can mitigate this effect.

  • In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer. This can be influenced by the cone voltage (also known as orifice or declustering potential).[5] Try reducing the cone voltage to see if the molecular ion intensity increases.[7][8]

Question: I am observing multiple adducts of my this compound (e.g., [M+Na]⁺, [M+K]⁺) which complicates my spectrum. How can I minimize this?

Answer: Adduct formation is common in ESI-MS and arises from the presence of salts in the sample or mobile phase.[9][10][11][12][13]

  • Use High-Purity Solvents and Additives: Ensure that you are using LC-MS grade solvents and fresh, high-purity mobile phase additives to minimize salt contamination.

  • Glassware Contamination: Avoid using glassware that has been washed with strong detergents, as sodium and potassium salts can leach from the glass. Whenever possible, use polypropylene (B1209903) vials and tubes.

  • Promote Protonation: In positive ion mode, increasing the concentration of a proton source like formic acid can sometimes outcompete the formation of sodium and potassium adducts. The goal is to favor the formation of the [M+H]⁺ ion.

Question: My this compound peak shape is poor in my LC-MS analysis.

Answer: Poor peak shape in LC-MS can be due to a variety of factors.

  • Column Overload: Injecting too concentrated a sample can lead to broad or fronting peaks. Try diluting your sample.

  • Inappropriate Mobile Phase: The solvent composition may not be optimal for your analyte and column chemistry, leading to peak tailing or splitting. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

  • Column Degradation: The stationary phase of the LC column can degrade over time, especially when using aggressive mobile phases or not properly storing the column. This can lead to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for LC-MS analysis?

No, derivatization is generally not required for LC-MS analysis of this compound. Unlike GC-MS, LC-MS can analyze polar, non-volatile compounds directly. However, if you are struggling with very low sensitivity, derivatization to add a permanently charged group or a more easily ionizable moiety is an option, though it adds complexity to your workflow.

Q2: Which derivatization agent is best for GC-MS analysis of this compound?

Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used and effective for silylating hydroxyl groups.[14][15][16][17][18] MSTFA is often preferred because its by-products are more volatile than those of BSTFA, which can lead to a cleaner chromatogram.[14] The choice may also depend on the presence of other compounds in your sample, as some reagents are more effective for certain functional groups.[17]

Q3: What are the expected mass fragments for TMS-derivatized this compound in EI-MS?

For the fully di-TMS derivatized this compound, you would expect to see a molecular ion (M⁺). Common fragments would arise from the loss of a methyl group ([M-15]⁺), a tert-butyl group if using a tBDMS derivatizing agent ([M-57]⁺), and other characteristic cleavages of the silyl (B83357) ether and the propenol side chain.[17]

Q4: Should I use positive or negative ion mode for LC-MS analysis of this compound?

Negative ion mode is often more sensitive for phenolic compounds like this compound due to the ease of deprotonation of the phenolic hydroxyl group to form [M-H]⁻. However, it is always recommended to test both modes during method development to determine the optimal conditions for your specific instrument and sample matrix.

Q5: What type of LC column is suitable for this compound analysis?

A standard C18 reversed-phase column is a good starting point for the analysis of this compound. These columns provide good retention and separation for moderately polar compounds.

Quantitative Data Summary

Derivatization AgentCommon AbbreviationKey CharacteristicsBy-products
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, commonly used for hydroxyl groups. Often used with a catalyst like TMCS.Less volatile by-products compared to MSTFA.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOne of the most volatile silylating reagents, leading to cleaner chromatograms.[14]N-methyltrifluoroacetamide (volatile).
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms more stable tBDMS derivatives, which can be beneficial for samples requiring longer analysis times.By-products are generally volatile.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound via TMS Derivatization

This protocol outlines the steps for the derivatization of this compound with MSTFA followed by GC-MS analysis.

  • Sample Preparation:

    • Pipette an aliquot of your sample extract containing this compound into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that no water remains in the sample.[2]

    • Add 50 µL of anhydrous pyridine (B92270) to the dried sample to act as a catalyst and aid in dissolving the residue.

    • Add 50 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.[19]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Parameters:

    • GC Column: A standard non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Protocol 2: LC-MS/MS Analysis of Underivatized this compound

This protocol provides a starting point for the analysis of this compound without derivatization using LC-MS/MS.

  • Sample Preparation:

    • Dilute the sample extract in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS/MS Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B.

      • 1-8 min: Linear ramp to 95% B.

      • 8-10 min: Hold at 95% B.

      • 10.1-12 min: Return to 5% B and equilibrate.

    • Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes (test both).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20-40 V (optimize for maximal molecular ion intensity and minimal in-source fragmentation).[7][8]

    • Desolvation Gas Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification if standards are available. A precursor ion scan can be used for identification. For negative mode, the precursor would be m/z 209; for positive mode, m/z 211.

Visualizations

Troubleshooting_Workflow start Problem: Poor or No This compound Signal tech GC-MS or LC-MS? start->tech gc_derivatized Is the sample derivatized? tech->gc_derivatized GC-MS lc_ion_mode Check ionization mode. Try negative ion mode. tech->lc_ion_mode LC-MS gc_derivatize_now Derivatize sample (e.g., silylation). See Protocol 1. gc_derivatized->gc_derivatize_now No gc_check_protocol Review derivatization protocol. Ensure anhydrous conditions. gc_derivatized->gc_check_protocol Yes end Signal Improved gc_derivatize_now->end gc_check_system Check for leaks, liner activity, and column contamination. gc_check_protocol->gc_check_system gc_check_system->end lc_mobile_phase Optimize mobile phase. Add formic acid or ammonium acetate. lc_ion_mode->lc_mobile_phase lc_cone_voltage Optimize cone voltage to reduce in-source fragmentation. lc_mobile_phase->lc_cone_voltage lc_cleanup Improve sample cleanup to reduce ion suppression. lc_cone_voltage->lc_cleanup lc_cleanup->end

Caption: Troubleshooting workflow for poor this compound signal.

Derivatization_Workflow start Start: Sample in Solution dry_sample Evaporate solvent to complete dryness (e.g., under Nitrogen stream) start->dry_sample add_reagents Add anhydrous solvent (e.g., Pyridine) and silylating agent (e.g., MSTFA) dry_sample->add_reagents react Cap vial tightly and heat (e.g., 60°C for 30 min) add_reagents->react cool Cool to room temperature react->cool analyze Inject into GC-MS cool->analyze

Caption: GC-MS sample derivatization workflow.

Sinapyl_Alcohol_Biosynthesis cluster_pathway Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Sinapaldehyde Sinapaldehyde Coniferaldehyde->Sinapaldehyde F5H, COMT Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD/SAD Lignin Lignin Sinapyl_alcohol->Lignin Oxidative Coupling

Caption: Biosynthetic pathway of this compound.[20][21][22]

References

Technical Support Center: Improving the Solubility of Sinapyl Alcohol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is a critical first step for reliable in vitro studies. Sinapyl alcohol, a promising phenolic compound with anti-inflammatory and antinociceptive properties, presents a common challenge in this area due to its poor water solubility. This guide provides troubleshooting advice and detailed protocols to help you effectively dissolve and handle this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1][2][3][4][5] For cell-based assays, preparing a concentrated stock solution in one of these organic solvents is the recommended starting point. The stock solution can then be diluted to the final working concentration in your aqueous cell culture medium.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium. What can I do?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in the organic solvent concentration can help maintain solubility.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Vortexing: Immediately after adding the stock solution to the medium, vortex the solution gently to ensure rapid and uniform dispersion.

  • Use of Surfactants or Cyclodextrins: If precipitation persists, consider using a low concentration of a biocompatible surfactant or a cyclodextrin (B1172386) to enhance solubility.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is challenging. The solubility of this compound in PBS (pH 7.2) is only about 1 mg/mL.[1][3][4][5] Preparing a stock solution in an organic solvent is a more reliable method to achieve higher and more consistent concentrations for your experiments.

Q4: For how long can I store my this compound solutions?

A4: Stock solutions of this compound in anhydrous DMSO can be stored at -20°C or -80°C for extended periods. However, aqueous working solutions are not recommended for storage for more than one day due to potential instability.[3][4][5] It is best to prepare fresh dilutions from your stock for each experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous media The compound is "crashing out" of the solution as the polarity of the solvent increases.- Decrease the final concentration of the organic solvent. - Perform serial dilutions. - Add the stock solution to pre-warmed media while vortexing. - Consider the use of solubilizing agents like surfactants or cyclodextrins.
Inconsistent experimental results - Incomplete dissolution of the stock solution. - Degradation of this compound in the working solution. - Inaccurate final concentration due to precipitation.- Ensure the stock solution is clear and fully dissolved before use. - Prepare fresh working solutions for each experiment. - Visually inspect for any precipitation before adding to cells.
Cell toxicity observed at higher concentrations The organic solvent (e.g., DMSO) may be causing cytotoxicity.- Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments. - Keep the final organic solvent concentration below 0.5%.

Data on this compound Solubility

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~ 30 mg/mL[1][2][3][4]
Ethanol~ 30 mg/mL[1][2][3][4]
Dimethylformamide (DMF)~ 30 mg/mL[1][2][3][4]
Phosphate-Buffered Saline (PBS, pH 7.2)~ 1 mg/mL[1][3][4][5]
WaterPractically insoluble[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (solid or neat oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming (up to 37°C) can be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment.

  • To minimize precipitation, perform a serial dilution. For example, first, dilute the stock solution 1:10 in pre-warmed cell culture medium.

  • Vortex the intermediate dilution gently.

  • Further dilute the intermediate solution to the final working concentration in the required volume of pre-warmed cell culture medium.

  • Immediately add the final working solution to your cell culture plates.

Signaling Pathways and Experimental Workflows

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][6] This effect is likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

LPS-Induced Inflammatory Signaling Pathway

LPS_Pathway cluster_nucleus Nuclear Events LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex MAPKKK MAPKKK (e.g., TAK1) TAK1->MAPKKK IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates to NFκB_n NF-κB DNA DNA NFκB_n->DNA bind to AP1_n AP-1 AP1_n->DNA bind to DNA->Inflammatory_Genes initiates transcription of

Caption: LPS-induced pro-inflammatory signaling cascade.

Experimental Workflow for Assessing this compound's Anti-inflammatory Effects

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed RAW 264.7 cells pretreat Pre-treat cells with This compound prep_cells->pretreat prep_sa Prepare this compound working solutions prep_sa->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant lyse_cells Lyse cells stimulate->lyse_cells elisa ELISA for TNF-α, IL-6 collect_supernatant->elisa griess Griess Assay for Nitrite (NO) collect_supernatant->griess western Western Blot for p-p65, p-p38, p-JNK, p-ERK lyse_cells->western

Caption: Workflow for in vitro anti-inflammatory analysis.

Logical Relationship of Solubilization Troubleshooting

troubleshooting_logic start Start: Dissolve this compound stock_sol Prepare concentrated stock in DMSO or Ethanol start->stock_sol precip_check Precipitation upon dilution in aqueous medium? stock_sol->precip_check no_precip Proceed with experiment precip_check->no_precip No troubleshoot Troubleshooting Steps precip_check->troubleshoot Yes serial_dil Use serial dilutions troubleshoot->serial_dil warm_media Add to pre-warmed media troubleshoot->warm_media vortex Vortex during addition troubleshoot->vortex recheck Re-check for precipitation serial_dil->recheck warm_media->recheck vortex->recheck solubilizer Consider adding solubilizer (e.g., cyclodextrin, surfactant) solubilizer->recheck recheck->no_precip No recheck->solubilizer Yes fail Re-evaluate concentration or formulation recheck->fail Still Yes

Caption: Troubleshooting logic for this compound solubilization.

References

Technical Support Center: Purity Assessment of Synthetic Sinapyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic sinapyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetic this compound?

A1: Impurities in synthetic this compound can originate from starting materials, intermediates, byproducts, and degradation. Common impurities may include:

  • Process-Related Impurities:

    • Sinapaldehyde (B192390): The immediate precursor in many synthetic routes.[1]

    • Coniferyl alcohol: Structurally similar monolignol that can sometimes be co-synthesized.

    • Sinapinic acid: An oxidation product of sinapaldehyde or this compound.

    • Unreacted starting materials and reagents: Dependent on the specific synthetic pathway used.

  • Degradation Products:

    • Vanillin and coniferyl aldehyde: Can be formed through degradation.[2]

    • Polymerization/Coupling Products: this compound can undergo oxidative coupling to form dimers and oligomers, especially when exposed to air, light, or certain storage conditions.

Q2: What is a typical purity specification for commercially available synthetic this compound?

A2: The purity of commercially available this compound can vary significantly depending on the grade.

  • Technical Grade: Often has a purity of around 80%.

  • Analytical Standard: Typically has a purity of ≥95% or ≥98%.[3][4][5]

Q3: Why is my this compound sample showing a yellow discoloration?

A3: this compound is a phenolic compound and is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-like structures or polymeric materials. Exposure to air, light, and elevated temperatures can accelerate this process. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (2-8°C).[6]

Q4: What is a stability-indicating HPLC method and why is it important for this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For this compound, which can degrade through oxidation and polymerization, a stability-indicating method is crucial to ensure that the measured purity is accurate and reflects the true content of the intact molecule, separating it from any potential degradants that may form during synthesis, storage, or analysis.

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of synthetic this compound.

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary Interactions with Residual Silanols: The phenolic hydroxyl group of this compound can interact with free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.* Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions. * Use an End-Capped Column: Employ a column with end-capping to minimize the number of accessible free silanol groups. * Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can mask the silanol groups, but this may affect mass spectrometry compatibility.
Poor Resolution/Co-elution of Impurities Similar Polarity of Impurities: Impurities like coniferyl alcohol or sinapaldehyde have very similar structures and polarities to this compound, making separation challenging.* Optimize Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks. * Change the Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, which can offer different interactions with aromatic compounds. * Adjust Temperature: Lowering the column temperature can sometimes enhance the resolution between closely related compounds.
Baseline Drift or Noise Mobile Phase Issues: Inconsistent mixing of the mobile phase, dissolved gases, or contaminated solvents.* Degas the Mobile Phase: Ensure the mobile phase is properly degassed using an online degasser, sonication, or helium sparging. * Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases. * Premix Mobile Phase: If using an isocratic method, premixing the mobile phase can provide a more stable baseline than online mixing.
Loss of Response/Peak Area Reduction Sample Degradation: this compound can degrade in solution, especially if exposed to light or high temperatures, or if the sample diluent is not appropriate.* Use Freshly Prepared Samples: Analyze samples as soon as possible after preparation. * Protect from Light: Use amber vials or cover the autosampler tray to protect samples from light. * Optimize Sample Diluent: Dissolve and dilute this compound in a slightly acidic mobile phase to improve its stability.
Ghost Peaks Carryover from Previous Injections: this compound or its impurities may adsorb to parts of the HPLC system and elute in subsequent runs.* Implement a Needle Wash: Use a strong solvent in the needle wash of the autosampler to clean the injection needle between injections. * Run Blank Gradients: Inject a blank solvent after a high-concentration sample to check for carryover. * Clean the System: If ghost peaks persist, it may be necessary to flush the injector and column with a strong solvent.

Quantitative Data Summary

Table 1: Purity Specifications of Commercially Available this compound

Grade Typical Purity (%) Source
Technical Grade~80%
Analytical Standard≥95%[4][5]
High Purity≥98%[3][7]

Table 2: Potential Impurities in Synthetic this compound and their Origin

Impurity Potential Origin
SinapaldehydeUnreacted precursor
Coniferyl alcoholCo-synthesis or starting material impurity
Sinapinic acidOxidation product
Dimeric and Oligomeric ProductsOxidative coupling/polymerization
VanillinDegradation product

Experimental Protocols

Protocol 1: Purity Assessment of Synthetic this compound by HPLC

This protocol outlines a stability-indicating reversed-phase HPLC method for the determination of the purity of synthetic this compound and the separation of its potential impurities.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or phosphoric acid)

  • This compound reference standard (≥98% purity)

  • Sinapaldehyde and coniferyl alcohol reference standards (if available)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 30% B

    • 35-45 min: 30% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 275 nm[8]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (70:30 Mobile Phase A:B).

  • Sample Solution: Prepare the synthetic this compound sample in the same manner as the standard solution.

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Identify any impurity peaks by comparing with available standards or by their relative retention times.

  • Calculate the purity of the this compound sample using the area normalization method or by using the response factor of the reference standard.

Purity Calculation (Area Normalization):

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (1 mg/mL in Methanol) injection Inject Blank, Standard, and Sample prep_standard->injection prep_sample Prepare Sample Solution (1 mg/mL in Methanol) prep_sample->injection prep_mobile_phase Prepare Mobile Phases (A: H2O + 0.1% FA, B: MeOH + 0.1% FA) equilibration System Equilibration prep_mobile_phase->equilibration equilibration->injection detection UV Detection at 275 nm injection->detection peak_integration Peak Integration and Identification detection->peak_integration purity_calculation Purity Calculation (Area Normalization) peak_integration->purity_calculation

Caption: Workflow for HPLC Purity Assessment of this compound.

troubleshooting_logic start HPLC Analysis Issue peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No solution_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) peak_tailing->solution_ph Yes baseline_issue Baseline Drift/Noise? poor_resolution->baseline_issue No solution_gradient Optimize Gradient Profile (Shallower Gradient) poor_resolution->solution_gradient Yes solution_degas Degas Mobile Phase baseline_issue->solution_degas Yes solution_column Use End-Capped Column solution_ph->solution_column solution_stationary_phase Change Stationary Phase solution_gradient->solution_stationary_phase solution_solvents Use High-Purity Solvents solution_degas->solution_solvents

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Artifact formation during acidic extraction of sinapyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with artifact formation during the acidic extraction of sinapyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

A1: this compound is an organic compound that serves as a primary monomeric building block in the biosynthesis of lignin (B12514952), a complex polymer essential to the structure of most terrestrial plants.[1][2] Its extraction and analysis are crucial for understanding the composition of lignocellulosic biomass, which is vital for biofuel research, paper manufacturing, and the development of bio-based materials. Additionally, this compound and its derivatives have shown potential anti-inflammatory and antinociceptive activities, making them of interest in drug development.[3][4]

Q2: What are "artifacts" in the context of chemical extraction?

A2: Artifacts are chemical compounds that are not naturally present in the original sample but are formed during sample preparation, extraction, or analysis through reactions like degradation, rearrangement, or interaction with solvents and reagents. The formation of artifacts can lead to the underestimation of the target analyte's concentration or the misidentification of compounds.[5] Sample preparation is recognized as a critical step that can contribute significantly to analytical errors.[6]

Q3: Why is acid-catalyzed extraction a common method for lignin and its monomers?

A3: Acid-catalyzed extraction, often part of organosolv or hydrolysis processes, is used to break down the complex structure of lignocellulosic biomass by cleaving ether linkages.[7] This process helps to depolymerize lignin and release its constituent monomers, such as this compound, making them available for analysis or further use.[1]

Q4: What types of artifacts can form from this compound during acidic extraction?

A4: Under acidic conditions, this compound is susceptible to several reactions that can form artifacts. These include:

  • Self-condensation or polymerization: The alcohol and propenyl groups can react, forming dimers and oligomers.

  • Dehydration: Loss of a water molecule can lead to the formation of more unsaturated or cyclized structures.

  • Reactions with the solvent: If the extraction solvent is reactive (e.g., ethanol), it can potentially form ethers.

  • Rearrangement reactions: The carbocation intermediates formed in acidic solution can undergo rearrangements to form more stable isomers.

Q5: How can I minimize the formation of these artifacts?

A5: To minimize artifact formation, consider the following strategies:

  • Use Milder Acidic Conditions: Opt for weaker acids or lower concentrations of strong acids.

  • Control Temperature: Perform the extraction at the lowest temperature that still provides acceptable efficiency, as higher temperatures accelerate degradation and side reactions.

  • Optimize Extraction Time: Use the shortest extraction time necessary to recover the analyte. Prolonged exposure to acid increases the likelihood of artifact formation.

  • Use a Protective Atmosphere: Performing the extraction under an inert gas like nitrogen or argon can prevent oxidative side reactions.

  • Alternative Extraction Methods: Explore non-acidic methods, such as supercritical fluid extraction with green co-solvents (e.g., CO2/acetone/water), which have been shown to be mild and effective for extracting native lignin.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem / Observation Potential Cause Recommended Solution & Troubleshooting Steps
Low Yield of this compound Degradation of this compound or its conversion into artifacts due to harsh acidic conditions.1. Review Extraction Protocol: Check the acid concentration, temperature, and duration. 2. Perform Optimization Experiments: Titrate the acid concentration downwards and reduce the temperature. Run a time-course experiment to find the optimal extraction duration. 3. Change the Acid: Switch from a strong mineral acid (e.g., H₂SO₄) to a milder organic acid.
Unexpected Peaks in Chromatogram (HPLC/GC-MS) Formation of one or more chemical artifacts during sample preparation.1. Run a Control Sample: Process a pure standard of this compound through the same acidic extraction procedure. The new peaks that appear are likely artifacts. 2. Use Mass Spectrometry (MS): Analyze the unknown peaks with MS to determine their molecular weights and fragmentation patterns, which can help elucidate their structures. 3. Check for Solvent Purity: Ensure solvents are high-purity and free from contaminants that could react with the analyte.
Poor Reproducibility Between Replicates Inconsistent reaction conditions leading to variable rates of artifact formation. Sample preparation is a common source of analytical error.[6]1. Standardize All Parameters: Strictly control temperature, timing, reagent concentrations, and sample-to-solvent ratios for all samples. 2. Automate if Possible: Use automated extraction systems to minimize manual processing variations. 3. Ensure Homogeneity: Make sure the initial sample matrix is homogeneous before splitting it into replicates.
Analyte Appears Unstable in Solution This compound has limited stability in certain solutions. Aqueous solutions, for instance, are not recommended for storage for more than one day.[4]1. Analyze Immediately: Prepare samples immediately before analysis whenever possible. 2. Optimize Storage: If storage is necessary, test different conditions (e.g., frozen, under inert gas, in a non-aqueous solvent) to find what best preserves the analyte's integrity.
Experimental Protocols
Protocol 1: Optimized Mild Acidic Extraction

This protocol is designed to minimize artifact formation while extracting this compound from a lignocellulosic matrix.

  • Sample Preparation: Dry the biomass sample at 60°C overnight and grind it to a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent Preparation: Prepare a solution of 0.05 M HCl in 80:20 dioxane/water (v/v). Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Extraction:

    • Add 10 mL of the extraction solvent to 100 mg of the dried biomass powder in a sealed reaction vial.

    • Place the vial in a heating block or water bath set to 85°C.

    • Stir the mixture for 2 hours.

  • Sample Quenching and Neutralization:

    • Immediately cool the vial in an ice bath to stop the reaction.

    • Neutralize the extract by adding a calculated amount of 0.1 M NaOH until the pH is approximately 7.0.

  • Filtration and Analysis:

    • Filter the cooled extract through a 0.22 µm syringe filter to remove particulate matter.

    • The filtrate is now ready for analysis by HPLC or GC-MS.

Protocol 2: HPLC-UV Analysis
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 10% B, hold for 2 minutes.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 276 nm.[3]

  • Quantification: Prepare a calibration curve using a pure this compound standard of known concentrations.

Visualizations

Experimental Workflow and Artifact Formation

G cluster_prep Sample Preparation cluster_extraction Acidic Extraction (Critical Step) cluster_analysis Analysis Sample Biomass Sample Grinding Drying & Grinding Sample->Grinding Extraction Mix with Acidic Solvent (e.g., HCl/Dioxane) Grinding->Extraction Heating Controlled Heating Extraction->Heating Quench Cool & Neutralize Heating->Quench Desired Extract Artifacts Artifacts Formed (Condensation, Dehydration) Heating->Artifacts Side Reactions Filtration Filter Extract Quench->Filtration HPLC HPLC / GC-MS Analysis Filtration->HPLC Artifacts->Quench

Caption: Workflow for this compound extraction, highlighting the critical acid/heat step where artifacts may form.

Potential Artifact Formation Pathway

G SA This compound Protonation Protonation of -OH group SA->Protonation H+ (Acid) Intermediate Carbocation Intermediate Protonation->Intermediate - H₂O Dehydration Dehydration Product (e.g., Anhydro-Sinapyl Alcohol) Intermediate->Dehydration - H+ Condensation Condensation Product (Dimer/Oligomer) Intermediate->Condensation + this compound - H+

Caption: A potential reaction pathway for artifact formation from this compound under acidic conditions.

Troubleshooting Logic for Unexpected Results

G Start Unexpected Results? (Low Yield, Extra Peaks) CheckPurity Run pure standard through extraction Start->CheckPurity CheckRepro Check Reproducibility Start->CheckRepro PeaksAppear New peaks appear? CheckPurity->PeaksAppear YesPeaks Peaks are artifacts. Optimize conditions. PeaksAppear->YesPeaks Yes NoPeaks Issue is with sample matrix or analyte degradation. PeaksAppear->NoPeaks No IsRepro Results reproducible? CheckRepro->IsRepro YesRepro Systematic error. Calibrate instruments, verify standards. IsRepro->YesRepro Yes NoRepro Random error. Standardize protocol, ensure sample homogeneity. IsRepro->NoRepro No

Caption: A decision tree to guide troubleshooting of unexpected analytical results.

References

Technical Support Center: Refinement of Sinapyl Alcohol Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of sinapyl alcohol in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for this compound quantification?

A1: The primary methods for the quantification of this compound in complex matrices are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. LC-MS is often preferred for its high sensitivity and selectivity, especially in very complex samples.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound has hydroxyl groups that make it polar and non-volatile. Derivatization, typically through silylation, replaces the active hydrogens on these hydroxyl groups with a less polar group (e.g., trimethylsilyl), increasing the volatility of the analyte and improving its chromatographic behavior on GC columns.

Q3: What are the main challenges in quantifying this compound in plant extracts?

A3: The main challenges include:

  • Matrix Effects: Co-eluting compounds from the complex plant matrix can suppress or enhance the ionization of this compound in LC-MS, leading to inaccurate quantification.

  • Interference: Structural analogs and other phenolic compounds can co-elute with this compound, leading to overlapping peaks in HPLC-UV analysis.

  • Analyte Stability: this compound can be susceptible to degradation during sample extraction and storage, especially at high temperatures or exposure to light and oxygen.

  • Extraction Efficiency: Incomplete extraction from the lignocellulosic matrix can lead to an underestimation of the this compound content.

Q4: How can I minimize matrix effects in LC-MS analysis?

A4: To minimize matrix effects, you can:

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated this compound internal standard is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for consistent matrix effects.

Q5: What is the significance of the Syringyl/Guaiacyl (S/G) ratio?

A5: The S/G ratio is a critical parameter in lignin (B12514952) analysis, representing the relative abundance of syringyl (S) and guaiacyl (G) lignin units. Since this compound is the precursor to S-lignin and coniferyl alcohol is the precursor to G-lignin, the S/G ratio provides a direct indication of the composition of the lignin polymer. This ratio is important in industries such as pulp and paper and biofuels, as it influences the efficiency of delignification and enzymatic hydrolysis. A higher S/G ratio generally indicates a lignin that is easier to break down.

Quantitative Data

The relative abundance of this compound-derived syringyl (S) lignin varies significantly across different plant types. The following tables summarize the S/G ratio, providing an indication of the this compound contribution to the lignin structure in various biomass sources.

Table 1: Lignin Composition and S/G Ratios in Different Wood Types

Plant TypeExample SpeciesLignin Content (% of dry weight)S/G RatioReference
HardwoodBetula pendula (Birch)20 - 252.0[1]
HardwoodEucalyptus globulus22 - 283.0 - 5.0[2]
HardwoodPopulus spp. (Poplar)20 - 251.5 - 2.5[2]
SoftwoodPinus spp. (Pine)25 - 35~0.02[1]
SoftwoodPicea abies (Spruce)26 - 32~0.01[1]
GrassZea mays (Corn)15 - 20~1.2[3]
GrassTriticum aestivum (Wheat)17 - 23~0.7[3]

Table 2: Monolignol Composition of Lignin in Various Biofuel Feedstocks

FeedstockH-lignin (%)G-lignin (%)S-lignin (%)S/G RatioReference
Switchgrass248501.04[3]
Miscanthus245531.18[3]
Poplar342551.31[3]
Corn Stover435611.74[3]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol outlines a general procedure for the analysis of this compound in plant extracts.

1. Sample Preparation (Alkaline Hydrolysis): a. Weigh approximately 100 mg of finely ground, extractives-free plant material into a pressure tube. b. Add 5 mL of 2 M NaOH. c. Seal the tube and heat at 170°C for 2 hours. d. Cool the tube to room temperature and acidify the hydrolysate to pH 2 with 6 M HCl. e. Extract the phenolic monomers three times with 10 mL of diethyl ether. f. Pool the ether extracts and evaporate to dryness under a stream of nitrogen. g. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol/water (50:50, v/v). h. Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-5 min: 10% B
  • 5-25 min: 10-40% B
  • 25-30 min: 40-10% B
  • 30-35 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 270 nm.
  • Injection Volume: 20 µL.

3. Quantification: a. Prepare a series of calibration standards of authentic this compound in the mobile phase. b. Construct a calibration curve by plotting peak area against concentration. c. Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol provides a more sensitive and selective method for this compound quantification.

1. Sample Preparation: a. Follow the same extraction procedure as in Protocol 1 (steps 1a-1g). b. For improved cleanup, the reconstituted extract can be passed through a C18 SPE cartridge.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution.
  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A steeper gradient may be used compared to HPLC-UV.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).
  • MRM Transitions: Monitor at least two transitions for this compound (e.g., for negative mode: m/z 209 -> 194 and 209 -> 163). A deuterated internal standard should also be monitored.

3. Quantification: a. Spike all samples and calibration standards with a known concentration of a deuterated this compound internal standard prior to extraction. b. Prepare matrix-matched calibration standards if a suitable blank matrix is available. c. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. d. Quantify this compound in the samples using this calibration curve.

Protocol 3: Quantification of this compound using GC-MS after Derivatization

This protocol is suitable for volatile analysis of this compound.

1. Sample Preparation and Derivatization: a. Follow the extraction procedure as in Protocol 1 (steps 1a-1f). The dried extract must be completely anhydrous. b. To the dried extract in a GC vial, add 50 µL of anhydrous pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70°C for 1 hour. d. Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 min.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 5 min.
  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

3. Quantification: a. Prepare calibration standards of this compound and derivatize them in the same manner as the samples. b. Use an internal standard (e.g., a deuterated analog or a structurally similar compound that is not present in the sample) added before derivatization. c. Construct a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

Troubleshooting Guides

Table 3: Troubleshooting Common Issues in this compound Quantification

IssuePossible Cause(s)Suggested Solution(s)
HPLC/LC-MS: Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Mismatch between injection solvent and mobile phase.- Secondary interactions with active sites on the column.- Wash the column with a strong solvent or replace it.- Dissolve the sample in the initial mobile phase.- Use a mobile phase with a lower pH or add a competing base.
HPLC/LC-MS: Ghost Peaks - Contamination in the injector or column.- Carryover from a previous injection.- Flush the injector and column with a strong solvent.- Include a thorough wash step in the gradient program.
LC-MS: Low Signal Intensity/Ion Suppression - High concentration of co-eluting matrix components.- Suboptimal ionization source parameters.- Dilute the sample extract.- Improve sample cleanup using SPE.- Optimize source temperature, gas flows, and voltages.- Use a stable isotope-labeled internal standard.
LC-MS: High Signal Variability - Inconsistent matrix effects between samples.- Analyte degradation during analysis.- Use a stable isotope-labeled internal standard.- Keep samples in a cooled autosampler.- Ensure consistent sample preparation.
GC-MS: No or Low Peak for Derivatized Analyte - Incomplete derivatization due to moisture.- Degradation of the derivatized analyte.- Ensure the sample extract and reagents are anhydrous.- Analyze the derivatized sample as soon as possible.- Optimize derivatization time and temperature.
All Methods: Low Recovery - Inefficient extraction from the plant matrix.- Analyte degradation during sample preparation.- Optimize the extraction solvent, time, and temperature.- Work with samples on ice and minimize exposure to light and air.

Visualizations

Lignin_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyferuloyl_CoA _5_Hydroxyferuloyl_CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD G_Lignin G_Lignin Coniferyl_alcohol->G_Lignin Peroxidases/Laccases _5_Hydroxyconiferaldehyde _5_Hydroxyconiferaldehyde _5_Hydroxyferuloyl_CoA->_5_Hydroxyconiferaldehyde CCR Sinapaldehyde Sinapaldehyde _5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD S_Lignin S_Lignin Sinapyl_alcohol->S_Lignin Peroxidases/Laccases

Caption: Simplified monolignol biosynthesis pathway leading to this compound.

Troubleshooting_Workflow Start Problem Encountered Check_System Check System Suitability (Pressure, Baseline, Standard Injection) Start->Check_System System_OK System OK? Check_System->System_OK Troubleshoot_Hardware Troubleshoot HPLC/MS Hardware (Leaks, Pump, Detector) System_OK->Troubleshoot_Hardware No Sample_Prep Review Sample Preparation (Extraction, Cleanup, Derivatization) System_OK->Sample_Prep Yes Troubleshoot_Hardware->Check_System Sample_Prep_OK Sample Prep OK? Sample_Prep->Sample_Prep_OK Optimize_Prep Optimize Extraction/Cleanup Sample_Prep_OK->Optimize_Prep No Method_Params Review Method Parameters (Gradient, Temperatures, MS settings) Sample_Prep_OK->Method_Params Yes Optimize_Prep->Sample_Prep Method_OK Method OK? Method_Params->Method_OK Optimize_Method Optimize Chromatographic/ MS Method Method_OK->Optimize_Method No Matrix_Effects Investigate Matrix Effects (Post-column infusion, Dilution series) Method_OK->Matrix_Effects Yes Optimize_Method->Method_Params Implement_Correction Implement Corrective Measures (Internal Standard, Matrix-Matched Calibrants) Matrix_Effects->Implement_Correction Resolved Problem Resolved Implement_Correction->Resolved

Caption: A logical workflow for troubleshooting this compound quantification.

References

Technical Support Center: Enhancing Sinapyl Alcohol Incorporation in Lignin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing sinapyl alcohol incorporation into lignin (B12514952).

Troubleshooting Guide

This guide provides solutions to common problems encountered during in-vitro lignin polymerization experiments.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of Syringyl-Rich Dehydrogenation Polymer (DHP) Unfavorable Reaction pH: this compound polymerization is highly sensitive to pH. Neutral or alkaline conditions can lead to the formation of stable quinone methide intermediates that impede polymerization, resulting in extremely low yields.[1]Optimize Reaction pH: Adjust the reaction buffer to an acidic pH, ideally below 4.5. Studies have shown a significant increase in DHP yield from this compound at lower pH values.[1][2][3]
Low Peroxidase Activity/Specificity: The peroxidase used may have low activity or specificity for this compound compared to other monolignols like coniferyl alcohol.[4]Select Appropriate Peroxidase: Use a peroxidase known to efficiently oxidize this compound. If using a less specific enzyme, consider increasing its concentration. Some research suggests that certain peroxidases have a higher affinity for this compound.[5]
Inappropriate Monomer Ratio: this compound polymerizes less readily on its own compared to coniferyl alcohol. Coniferyl alcohol can act as a "redox shuttle" to facilitate the incorporation of sinapyl derivatives.[6][7]Introduce Coniferyl Alcohol: Co-polymerize this compound with coniferyl alcohol. The presence of guaiacyl (G) units can serve as nucleophiles to react with syringyl quinone methides, promoting overall polymer growth.[1]
Suboptimal Hydrogen Peroxide (H₂O₂) Feed Rate: A rapid addition of H₂O₂ can lead to oxidative side reactions and the formation of smaller oligomers rather than a high molecular weight polymer.Slow H₂O₂ Addition: Employ a "Zutropf" (dropwise) method for adding H₂O₂ to the reaction mixture. A slow and steady feed rate mimics the natural "end-wise" polymerization process, favoring the formation of higher molecular weight lignin with more β-O-4 linkages.
Poor Solubility of this compound Inadequate Solvent System: this compound has limited solubility in purely aqueous solutions, which can hinder its availability for polymerization.[8]Use a Co-solvent: Prepare the this compound stock solution in a mixture of an organic solvent (e.g., dioxane or acetone) and water to ensure complete dissolution before adding it to the reaction buffer.[8]
Inaccurate Quantification of Syringyl (S) Units Methodological Limitations of Analytical Techniques: Techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can have variability in quantifying S and G units. Thioacidolysis, while robust, only cleaves β-O-4 linkages and may not reflect the total S-unit content if other linkage types are abundant.[9]Method Validation and Calibration: For Py-GC/MS, use an internal standard for accurate quantification.[10] For thioacidolysis, ensure complete reaction and use appropriate standards for calibration to accurately determine S/G ratios.[11][12][13][14]
Formation of Artifacts during Analysis: Secondary reactions during pyrolysis can alter the composition of the detected monomers.Sample Derivatization: For Py-GC/MS, acetylation of the lignin sample prior to pyrolysis can prevent the secondary formation of cinnamaldehydes from their corresponding alcohols, leading to more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound into lignin desirable?

A1: Lignin rich in syringyl (S) units, derived from this compound, has a higher proportion of labile β-O-4 ether linkages and a lower degree of condensation compared to guaiacyl (G) lignin.[9][15][16] This structure makes the lignin more amenable to degradation, which is advantageous for applications such as biofuel production and pulp and paper manufacturing, as it can lead to more efficient delignification and saccharification processes.[9][11]

Q2: What is the optimal pH for in-vitro polymerization of this compound?

A2: Experimental evidence strongly suggests that an acidic pH, specifically below 4.5, is optimal for the enzymatic dehydrogenative polymerization of this compound.[2][3] This condition destabilizes the syringyl quinone methide intermediates, allowing them to react efficiently with water and other nucleophiles to form the growing polymer, thus significantly increasing the yield of the resulting DHP.[1][2]

Q3: Can I polymerize this compound without coniferyl alcohol?

A3: While it is possible, the homopolymerization of this compound often results in very low yields of precipitated polymer.[1] The inclusion of coniferyl alcohol is highly recommended as it can facilitate the incorporation of sinapyl units and leads to more efficient polymerization.[6][7]

Q4: What is the "Zutropf" method and why is it important?

A4: The "Zutropf" or dropwise addition method involves the slow, continuous feeding of the monolignol solution and the oxidant (H₂O₂) into the reaction vessel containing the polymerase enzyme (e.g., peroxidase). This technique mimics the gradual process of monolignol incorporation into the cell wall in-vivo, promoting an "end-wise" polymerization that results in a more natural lignin structure with a higher proportion of β-O-4 linkages and a higher molecular weight.

Q5: How can I accurately measure the S/G ratio of my synthetic lignin?

A5: Several methods are available, with thioacidolysis followed by GC/MS being a widely used and reliable technique for quantifying monomers involved in β-O-4 linkages.[9][11][12][13][14] Pyrolysis-GC/MS is another common method, though it can be prone to variability; acetylation of the sample before pyrolysis can improve accuracy. For detailed structural analysis, 2D NMR techniques like HSQC are invaluable.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound incorporation in lignin under various experimental conditions.

ParameterConditionResultReference(s)
DHP Yield from this compound pH < 4.5Significantly increased yield[2][3]
pH 6.5Extremely low or no precipitate[2]
S/G Ratio in Poplar Wood Thioacidolysis1.3 - 2.2[9]
Relative Abundance of Linkages in DHP from this compound (pH < 4.5) 1H-NMRPredominantly β-O-4 substructures[2]
Relative Abundance of Linkages in DHP from this compound (pH 6.5) 1H-NMRHigher proportion of β-O-4/α-O-4 structures
Peroxidase Activity (Corn Cell Wall) Substrate: this compoundLower compared to coniferyl alcohol and ferulates[4]

Experimental Protocols

Protocol 1: In-Vitro Dehydrogenative Polymerization (DHP) of this compound (Zutropf Method)

This protocol describes the synthesis of a syringyl-rich DHP using horseradish peroxidase.

Materials:

  • This compound

  • Coniferyl alcohol

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.025 M)

  • Phosphate or acetate (B1210297) buffer (e.g., 0.1 M, pH 4.0)

  • Dioxane or acetone

  • Syringe pump

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer

Procedure:

  • Prepare Monolignol Solution: Dissolve this compound and coniferyl alcohol (e.g., in a 2:1 molar ratio) in a minimal amount of dioxane/water (e.g., 1:4 v/v) to create a stock solution (e.g., 0.1 M total monolignols).

  • Prepare H₂O₂ Solution: Dilute a stock solution of H₂O₂ to the desired final concentration (e.g., 0.025 M) in the reaction buffer.

  • Set up the Reaction: In the reaction vessel, dissolve horseradish peroxidase in the reaction buffer (pH 4.0). Place the vessel on a magnetic stirrer and begin stirring.

  • Initiate Polymerization: Using a syringe pump, slowly and simultaneously add the monolignol solution and the H₂O₂ solution to the reaction vessel over several hours (e.g., 4-6 hours). Maintain a constant, slow flow rate for both solutions.

  • Continue Reaction: After the addition is complete, allow the reaction to proceed for an additional 12-24 hours with continuous stirring.

  • Isolate the DHP: The DHP will precipitate out of the solution. Collect the precipitate by centrifugation.

  • Wash the DHP: Wash the pellet several times with deionized water to remove unreacted monomers and other soluble components.

  • Dry the DHP: Lyophilize (freeze-dry) the washed DHP to obtain a fine powder.

  • Characterization: Analyze the structure and composition of the DHP using techniques such as thioacidolysis, Py-GC/MS, and 2D-NMR to determine the S/G ratio and linkage types.

Protocol 2: Thioacidolysis for S/G Ratio Determination

This protocol is for the analysis of the relative content of syringyl and guaiacyl units linked by β-O-4 bonds in the synthesized DHP.

Materials:

  • Dried DHP sample (1-2 mg)

  • Thioacidolysis reagent (e.g., 2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane)

  • Internal standard (e.g., tetracosane)

  • Methylene (B1212753) chloride

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silylating agent (e.g., BSTFA/TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Place the dried DHP sample in a reaction vial. Add the internal standard and the thioacidolysis reagent.

  • Reaction: Seal the vial and heat at 100°C for 4 hours.

  • Cooling and Extraction: Cool the vial on ice. Add methylene chloride and saturated sodium bicarbonate solution to neutralize the reaction.

  • Phase Separation: Vortex the mixture and centrifuge. Collect the lower organic phase.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add the silylating agent and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the monomeric products.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to separate and quantify the syringyl and guaiacyl thioethylated monomers.

  • Quantification: Calculate the S/G ratio based on the peak areas of the respective monomers relative to the internal standard.

Visualizations

Lignin Biosynthesis Pathway

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA 4CL _5_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->_5_Hydroxyferulic_Acid F5H Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA 4CL Sinapic_Acid Sinapic Acid _5_Hydroxyferulic_Acid->Sinapic_Acid COMT Sinapoyl_CoA Sinapoyl-CoA Sinapic_Acid->Sinapoyl_CoA 4CL p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Sinapaldehyde Sinapaldehyde Sinapoyl_CoA->Sinapaldehyde CCR p_Coumaryl_Alcohol p-Coumaryl Alcohol (H) p_Coumaraldehyde->p_Coumaryl_Alcohol CAD _5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->_5_Hydroxyconiferaldehyde F5H Coniferyl_Alcohol Coniferyl Alcohol (G) Coniferaldehyde->Coniferyl_Alcohol CAD _5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_Alcohol This compound (S) Sinapaldehyde->Sinapyl_Alcohol CAD Lignin Lignin Polymer p_Coumaryl_Alcohol->Lignin Coniferyl_Alcohol->Lignin Sinapyl_Alcohol->Lignin

Caption: Simplified overview of the lignin biosynthesis pathway.

Experimental Workflow for DHP Synthesis and Analysis

DHP_Workflow Start Start: Define Monomer Ratio (S:G) Prepare_Solutions Prepare Monolignol and H₂O₂ Solutions Start->Prepare_Solutions Setup_Reaction Set up Reaction Vessel (HRP in pH 4.0 Buffer) Prepare_Solutions->Setup_Reaction Zutropf Slow Dropwise Addition (Zutropf) of Monolignols and H₂O₂ Setup_Reaction->Zutropf Polymerization Polymerization (12-24h) Zutropf->Polymerization Isolate_DHP Isolate DHP via Centrifugation Polymerization->Isolate_DHP Wash_DHP Wash DHP with Deionized Water Isolate_DHP->Wash_DHP Dry_DHP Lyophilize DHP Wash_DHP->Dry_DHP Analysis Analyze DHP (Thioacidolysis, Py-GC/MS, NMR) Dry_DHP->Analysis End End: Characterized S-rich Lignin Analysis->End

Caption: Workflow for DHP synthesis and analysis.

Troubleshooting Logic for Low DHP Yield

Troubleshooting_Logic Start Low DHP Yield Check_pH Is pH < 4.5? Start->Check_pH Adjust_pH Action: Adjust pH to < 4.5 Check_pH->Adjust_pH No Check_Monomers Is only this compound used? Check_pH->Check_Monomers Yes Adjust_pH->Check_Monomers Add_Coniferyl Action: Co-polymerize with Coniferyl Alcohol Check_Monomers->Add_Coniferyl Yes Check_H2O2_Addition Is H₂O₂ addition rapid? Check_Monomers->Check_H2O2_Addition No Add_Coniferyl->Check_H2O2_Addition Slow_Addition Action: Use slow, dropwise addition Check_H2O2_Addition->Slow_Addition Yes Check_Enzyme Review Peroxidase Activity/Concentration Check_H2O2_Addition->Check_Enzyme No Slow_Addition->Check_Enzyme Success Improved Yield Check_Enzyme->Success

References

Validation & Comparative

A Comparative Guide: Sinapyl vs. Coniferyl Alcohol in Lignin Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignin (B12514952), a complex aromatic polymer, is a critical component of plant cell walls, providing structural integrity and defense. Its heterogeneity, largely dictated by the monomeric composition, presents both challenges and opportunities in biomass valorization and drug delivery applications. The two primary monolignols, sinapyl alcohol and coniferyl alcohol, give rise to distinct structural units within the lignin polymer: syringyl (S) and guaiacyl (G) units, respectively. Understanding the structural and property differences imparted by these monomers is paramount for the targeted manipulation and utilization of lignin. This guide provides an objective comparison of sinapyl and coniferyl alcohol's roles in lignin structure, supported by experimental data.

Chemical Distinction and Resulting Lignin Units

The fundamental difference between sinapyl and coniferyl alcohol lies in the methoxylation of the aromatic ring. This compound possesses two methoxy (B1213986) groups at the C3 and C5 positions, while coniferyl alcohol has a single methoxy group at the C3 position.[1][2] This seemingly subtle variation has profound implications for the subsequent polymerization process and the final lignin architecture.

Upon incorporation into the lignin polymer, these monolignols are referred to as p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units.[1][3]

  • Coniferyl alcohol forms guaiacyl (G) units . The unsubstituted C5 position allows for the formation of a wider variety of intermolecular linkages, including carbon-carbon bonds (e.g., 5-5, β-5), leading to a more condensed and branched lignin structure.[4][5]

  • This compound forms syringyl (S) units . The methoxy group at the C5 position sterically hinders the formation of C-C bonds at this site, resulting in a higher proportion of more easily cleavable ether linkages (β-O-4).[4][6] This leads to a more linear and less cross-linked lignin polymer.[6]

The ratio of S to G units (S/G ratio) is a critical parameter that varies significantly between different plant species and even within different tissues of the same plant.[3][7] Hardwoods are generally rich in both G and S units, exhibiting higher S/G ratios, while softwoods are predominantly composed of G units with very low S/G ratios.[1][3][7]

Visualizing the Monomers and Lignin Biosynthesis

Monolignols cluster_coniferyl Coniferyl Alcohol (Forms G-Lignin) cluster_sinapyl This compound (Forms S-Lignin) coniferyl_img sinapyl_img

Caption: Chemical structures of coniferyl and this compound.

Lignin_Biosynthesis phenylalanine Phenylalanine phenylpropanoid_pathway Phenylpropanoid Pathway phenylalanine->phenylpropanoid_pathway p_coumaryl_alcohol p-Coumaryl Alcohol (H-unit) phenylpropanoid_pathway->p_coumaryl_alcohol H-Lignin coniferyl_alcohol Coniferyl Alcohol (G-unit) phenylpropanoid_pathway->coniferyl_alcohol G-Lignin sinapyl_alcohol This compound (S-unit) phenylpropanoid_pathway->sinapyl_alcohol S-Lignin lignin_polymer Lignin Polymer p_coumaryl_alcohol->lignin_polymer coniferyl_alcohol->lignin_polymer sinapyl_alcohol->lignin_polymer

Caption: Simplified lignin biosynthesis pathway.

Comparative Analysis of Lignin Properties

The structural differences between S-lignin and G-lignin directly translate to distinct physicochemical properties. Lignin with a higher S/G ratio is generally considered more amenable to chemical processing due to the prevalence of labile β-O-4 ether linkages.

Table 1: Comparison of Properties of High S-Lignin vs. High G-Lignin

PropertyHigh S-Lignin (High S/G Ratio)High G-Lignin (Low S/G Ratio)References
Predominant Linkage Type β-O-4 (Aryl-ether)β-5, 5-5 (Carbon-Carbon)[4][6]
Polymer Structure More linearMore branched and condensed[5][6]
Molecular Weight (Mw) Generally lower, though a positive correlation between S/G ratio and Mw has been observed in some cases.Generally higher due to more cross-linking.[6][8]
Thermal Stability Less thermally stable due to weaker ether bonds.More thermally stable due to stronger C-C bonds.[9]
Glass Transition Temp. (Tg) Generally lower.Generally higher.[2][10]
Susceptibility to Degradation More susceptible to chemical and fungal degradation.More resistant to degradation.[6]

Table 2: Quantitative Data on Lignin Composition and Properties

ParameterPoplar (High S/G)Spruce (Low S/G)Reference
S/G Ratio 1.5 - 3.0~0.01 - 0.02[3][6]
β-O-4 Linkage Abundance (%) ~80%~50%[4]
Weight-Average Molecular Weight (Mw) ( g/mol ) 4,000 - 6,0006,000 - 10,000[8]
Glass Transition Temperature (Tg) (°C) 130 - 160160 - 190[2]

Note: The values in Table 2 are representative and can vary depending on the specific plant source, isolation method, and analytical technique used.

Experimental Protocols

Accurate characterization of lignin structure is crucial for a comprehensive comparison. The following are detailed methodologies for key experiments cited in lignin research.

Two-Dimensional Heteronuclear Single Quantum Coherence (2D HSQC) NMR Spectroscopy

This powerful, non-destructive technique is used for the qualitative and quantitative characterization of lignin's monomeric composition and the relative abundance of various inter-unit linkages.

1. Sample Preparation:

  • Accurately weigh approximately 80-90 mg of dried, isolated lignin (e.g., Milled Wood Lignin).

  • Dissolve the lignin in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Vortex the mixture until the lignin is completely dissolved. Gentle heating may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectra are typically acquired on a 500 MHz or higher NMR spectrometer equipped with a cryoprobe.

  • A standard Bruker pulse sequence (e.g., 'hsqcetgpsisp2.2') is commonly used.

  • Key parameters include a spectral width of 10 ppm in the ¹H dimension and 165 ppm in the ¹³C dimension, 1024 data points in F2, and 256 increments in F1.

  • A relaxation delay of 1.5 seconds and 128-256 scans are typically employed.

3. Data Processing and Analysis:

  • The acquired data is processed using software such as MestReNova or Bruker TopSpin.

  • A squared sine-bell window function is applied in both dimensions before Fourier transformation.

  • The spectrum is phased and baseline corrected.

  • The solvent peak (DMSO-d₆ at δC/δH 39.5/2.49 ppm) is used for chemical shift referencing.

  • Integration of the cross-peaks in the aromatic and side-chain regions allows for the semi-quantitative determination of the S/G ratio and the relative abundance of different linkage types.

HSQC_Workflow sample_prep Lignin Sample Preparation dissolution Dissolution in DMSO-d6 sample_prep->dissolution nmr_acquisition 2D HSQC NMR Data Acquisition dissolution->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing analysis Spectral Analysis (Integration of Cross-Peaks) data_processing->analysis results S/G Ratio & Linkage Abundance Determination analysis->results

Caption: Workflow for 2D HSQC NMR analysis of lignin.
Gel Permeation Chromatography (GPC)

GPC is the primary technique for determining the molecular weight distribution (MWD) of lignin polymers.

1. Sample Preparation:

  • For improved solubility in the mobile phase, lignin is often acetylated prior to GPC analysis. Dissolve approximately 100 mg of lignin in a 2 mL pyridine-acetic anhydride (B1165640) mixture and react at room temperature for 72 hours.

  • Wash the acetylated lignin with 1% HCl and collect by centrifugation.

  • Dissolve the dried, acetylated lignin in tetrahydrofuran (B95107) (THF) at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. GPC System and Conditions:

  • An Agilent 1200 series or similar GPC system with a refractive index (RI) detector is commonly used.

  • A set of two or three columns, such as Agilent PolarGel-M, are used in series.

  • The mobile phase is typically THF with 0.1% LiBr at a flow rate of 1.0 mL/min.

  • The column and detector are maintained at a constant temperature, for example, 40°C.

  • The injection volume is typically 100-200 µL.

3. Calibration and Data Analysis:

  • The system is calibrated using polystyrene standards with a known range of molecular weights.

  • The elution profile of the lignin sample is recorded, and the molecular weight distribution (including weight-average molecular weight, Mw, and number-average molecular weight, Mn) and polydispersity index (PDI = Mw/Mn) are calculated based on the calibration curve.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) evaluates the thermal stability of lignin.

1. Sample Preparation:

  • Ensure the lignin sample is thoroughly dried in a vacuum oven to remove any residual moisture.

  • Accurately weigh 2-6 mg of the dried lignin into a standard aluminum DSC or TGA pan.

2. DSC Analysis:

  • The analysis is performed using a DSC instrument such as a TA Instruments Q20.

  • A heat-cool-heat cycle is typically employed. The sample is first heated from 40°C to 240°C at a rate of 10°C/min under a nitrogen atmosphere.

  • The sample is then cooled back to 40°C.

  • A second heating cycle to 240°C at the same rate is performed. The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve of the second heating scan.

3. TGA Analysis:

  • The analysis is carried out using a TGA instrument.

  • The sample is heated from ambient temperature to around 800°C at a constant heating rate (e.g., 10°C/min) under an inert (nitrogen) or oxidative (air) atmosphere.

  • The weight loss of the sample as a function of temperature is recorded. The resulting TGA curve and its derivative (DTG curve) provide information on the onset of degradation, the temperature of maximum decomposition rate, and the amount of char residue.

Conclusion

The structural variations in lignin arising from the incorporation of sinapyl versus coniferyl alcohol are significant and have a direct impact on the polymer's properties. Lignin rich in S-units, derived from this compound, is characterized by a higher proportion of easily cleavable β-O-4 linkages, resulting in a more linear and less stable polymer. Conversely, G-lignin, from coniferyl alcohol, is more condensed and recalcitrant due to a greater number of C-C bonds. These fundamental differences are critical for applications ranging from biofuel production, where facile degradation is desired, to the development of novel biomaterials and drug delivery systems, where the specific chemical functionalities and structural features of lignin can be exploited. A thorough understanding and precise characterization of the S/G ratio and linkage types are therefore essential for the effective utilization of this abundant and renewable biopolymer.

References

A Comparative Analysis of Sinapyl Alcohol from Diverse Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Providing a critical resource for researchers, scientists, and drug development professionals, this guide offers a comprehensive comparative analysis of sinapyl alcohol from various plant species. This compound, a key monolignol, is a fundamental component in the biosynthesis of lignin (B12514952) in angiosperms and a molecule of significant interest for its bioactive properties. This publication presents quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visual representation of its biosynthetic pathway.

Comparative Quantitative Analysis of this compound

This compound is a primary precursor to the syringyl (S) units in the lignin polymer of angiosperms (hardwoods), contributing to the structural integrity of the plant cell wall. Its concentration can vary significantly between different plant species and even between different ecotypes of the same species. The following table summarizes the relative content of free this compound found in the mature stems of two different ecotypes of Arabidopsis thaliana, a model organism in plant biology. This data, derived from ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) analysis, highlights the natural variability in monolignol content.

Plant SpeciesEcotypeRelative this compound Content (Normalized to WS)Data Source
Arabidopsis thalianaColumbia (Col-0)~200%[1]
Arabidopsis thalianaWassilewskija (WS)100%[1]

Note: This table illustrates the comparative content of free this compound. It is important to recognize that the majority of this compound in plants is polymerized into lignin.

Experimental Protocols

Accurate comparative analysis of this compound necessitates standardized and robust experimental protocols. The following methodologies for extraction, purification, and quantification are recommended for researchers.

Protocol 1: Extraction and Quantification of Free Monolignols

This protocol is adapted for the analysis of free this compound from plant tissues.

1. Sample Preparation:

  • Harvest fresh plant tissue (e.g., stems, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
  • Lyophilize the powdered tissue to remove all water.

2. Extraction:

  • To 100 mg of lyophilized plant powder, add 1 mL of 80% methanol (B129727) (v/v).
  • Vortex the mixture vigorously for 1 minute.
  • Sonicate the mixture in a water bath for 15 minutes.
  • Centrifuge at 14,000 rpm for 10 minutes.
  • Carefully collect the supernatant.
  • Repeat the extraction process on the pellet with another 1 mL of 80% methanol to ensure complete extraction.
  • Pool the supernatants.

3. Purification (Optional, for higher purity):

  • The pooled supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
  • Condition the C18 cartridge with methanol followed by deionized water.
  • Load the extract onto the cartridge.
  • Wash the cartridge with water to remove polar impurities.
  • Elute the this compound and other monolignols with methanol.

4. Quantification by HPLC-UV:

  • Evaporate the solvent from the purified extract under a stream of nitrogen.
  • Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).
  • Inject an aliquot (e.g., 10 µL) into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
  • Chromatographic Conditions:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 270 nm.
  • Quantification:
  • Prepare a standard curve using a certified this compound standard of known concentrations.
  • Compare the peak area of this compound in the sample chromatogram to the standard curve to determine its concentration.

Visualizing the Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process within the broader phenylpropanoid pathway. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying lignin content or enhancing the production of specific monolignols.

Sinapyl_Alcohol_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Five_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->Five_Hydroxyconiferaldehyde F5H Sinapaldehyde Sinapaldehyde Five_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_Alcohol This compound Sinapaldehyde->Sinapyl_Alcohol SAD/CAD

Simplified Phenylpropanoid Pathway to this compound.

This guide provides a foundational framework for the comparative analysis of this compound in different plant species. The presented data underscores the existing natural diversity, and the detailed protocols offer a standardized approach for future research. The visualization of the biosynthetic pathway further aids in understanding the metabolic context of this important molecule. This information is intended to empower researchers in the fields of plant science, biochemistry, and drug development to further explore the potential of this compound.

References

Validating the Quantification of Sinapyl Alcohol: A Comparison of Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sinapyl alcohol is crucial for understanding its role in various biological and chemical processes, from lignin (B12514952) biosynthesis to its potential as a therapeutic agent. This guide provides a comprehensive comparison of internal standard strategies for the robust validation of this compound quantification, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for such compounds.

Comparison of Internal Standards for this compound Quantification

The choice of an internal standard is a critical factor that directly influences the accuracy and precision of quantitative analysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, thus compensating for variations and potential sample loss.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Isotopically Labeled this compound (e.g., this compound-d₃) This compound in which one or more atoms have been replaced by their stable isotopes (e.g., deuterium).Gold Standard: Co-elutes with the analyte, has nearly identical chemical and physical properties, and corrects for matrix effects and variations in ionization efficiency.[1]Often not commercially available and may require custom synthesis.
Structurally Similar Compound (e.g., Syringic Acid) A compound with a chemical structure similar to this compound but chromatographically separable.More likely to be commercially available and cost-effective. Can correct for some variations in sample preparation and injection volume.May not have the same extraction recovery or ionization efficiency as this compound, leading to potential inaccuracies.
No Internal Standard (External Standard Method) Quantification is based solely on a calibration curve generated from external standards.Simplest approach in terms of sample preparation.Highly susceptible to variations in injection volume, matrix effects, and sample loss during preparation, leading to lower accuracy and precision.

Recommended Experimental Protocol: Quantification of this compound by GC-MS with an Internal Standard

This protocol outlines a general procedure for the quantification of this compound in a sample matrix, such as plant tissue, using an internal standard and GC-MS analysis following silylation.

1. Sample Preparation

  • Extraction:

    • Homogenize the sample (e.g., 100 mg of lyophilized plant tissue).

    • Add a known amount of the chosen internal standard (e.g., isotopically labeled this compound or syringic acid) to the homogenized sample.

    • Extract the sample with a suitable solvent (e.g., 80% ethanol) with agitation.

    • Centrifuge the sample and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

2. Derivatization (Silylation)

  • To increase the volatility of this compound for GC-MS analysis, a derivatization step is necessary.

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[1][2]

    • Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[3]

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the silylated derivatives.[1]

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. A typical program might be:

    • Initial temperature of 70°C, hold for 1 minute.

    • Ramp to 170°C at 10°C/minute.

    • Ramp to 280°C at 30°C/minute and hold for 5 minutes.[3]

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.[1]

    • For quantification, use Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized this compound and the internal standard. This increases the sensitivity and selectivity of the analysis.

4. Data Analysis

  • Integrate the peak areas of the target analyte (this compound derivative) and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio for a series of calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Method Validation: Typical Performance Characteristics

A validated analytical method ensures reliable and reproducible data. The following table summarizes typical performance characteristics for a validated GC-MS method for the quantification of phenolic compounds, which would be expected for a well-validated this compound assay.

Validation ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10

Note: Specific values for LOD and LOQ are instrument and method-dependent.

Visualizing the Workflow and Chemical Structures

To further clarify the experimental process and the molecules involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Sample Homogenization add_is Add Internal Standard start->add_is extract Solvent Extraction add_is->extract dry Dry Extract extract->dry silylation Silylation (e.g., with BSTFA) dry->silylation gcms GC-MS Analysis silylation->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for the quantification of this compound.

chemical_structures cluster_sinapyl This compound cluster_is Internal Standard Example: Syringic Acid sa sa_formula C₁₁H₁₄O₄ is is_formula C₉H₁₀O₅

Caption: Chemical structures of this compound and a potential internal standard.

References

Unveiling the Biochemical Versatility of Sinapyl Alcohol: A Comparative Analysis of its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of bioactive compounds is paramount for accurate assay development and interpretation of experimental results. This guide provides a comparative analysis of sinapyl alcohol, a key monolignol in the phenylpropanoid pathway, across various biochemical assays. We delve into its performance in anti-inflammatory, and antioxidant assays, comparing it with its structural relatives, coniferyl alcohol, p-coumaryl alcohol, and its glycoside precursor, syringin (B1682858).

This compound (4-hydroxy-3,5-dimethoxycinnamyl alcohol) is a fundamental building block of syringyl lignin (B12514952) in angiosperms. Beyond its structural role in the plant cell wall, emerging research has highlighted its potential as a bioactive molecule with anti-inflammatory and antioxidant properties. However, its structural similarity to other phenylpropanoids necessitates a clear understanding of its cross-reactivity profile in common biochemical assays to avoid misinterpretation of results and to fully harness its therapeutic potential.

Comparative Performance in Biochemical Assays

To provide a clear overview of this compound's activity in comparison to other relevant compounds, the following table summarizes available quantitative data from various biochemical assays. It is important to note that direct comparative studies measuring the IC50 values of all these compounds under identical conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.

Assay TypeTargetCompoundIC50 / ActivitySource
Anti-inflammatory iNOS (inducible Nitric Oxide Synthase)This compoundMore potent inhibitor than syringin (quantitative IC50 not specified)[1]
Syringin-[1]
COX-2 (Cyclooxygenase-2)This compoundReduces expression; more potent than syringin (quantitative IC50 not specified)[1]
Syringin-[1]
5-Lipoxygenase (5-LOX)Sinapic acid phenethyl ester (SAPE)0.3 µM[2]
Coniferyl alcohol derivatives4 - 24 µM[3]
Syringic acid9 µM
Antioxidant DPPH Radical ScavengingSyringic acidIC50 = 9.8 µg/mL
Ferulic acidIC50 = 9.9 µg/mL[4]
Caffeic acidIC50 = 5.9 µg/mL[4]
ABTS Radical ScavengingSyringic acidIC50 not specified[4]
Ferulic acidIC50 not specified[4]
Caffeic acidIC50 not specified[4]

In-depth Look at Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits more potent anti-inflammatory effects compared to its glycoside form, syringin. This suggests that the deglycosylation of syringin to this compound may be a crucial step for its bioactivity in vivo.[1] The primary mechanisms for this anti-inflammatory action involve the downregulation of key pro-inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

The following diagram illustrates the signaling pathway through which this compound is proposed to exert its anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway activates iNOS_gene iNOS Gene Transcription NFkB_pathway->iNOS_gene promotes COX2_gene COX-2 Gene Transcription NFkB_pathway->COX2_gene promotes Sinapyl_Alcohol This compound Sinapyl_Alcohol->iNOS_gene inhibits Sinapyl_Alcohol->COX2_gene inhibits iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to COX2_protein COX-2 Protein COX2_gene->COX2_protein translates to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO catalyzes conversion of PGs Prostaglandins (PGs) (Pro-inflammatory) COX2_protein->PGs catalyzes conversion of Arginine L-Arginine Arginine->iNOS_protein Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein

Anti-inflammatory pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the summarized protocols for the key assays discussed in this guide.

Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Cell-based)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells stimulated to express iNOS.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a stimulating agent like lipopolysaccharide (LPS, 1 µg/mL) to induce iNOS expression.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated (LPS-stimulated) control wells. The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin (B1673048) (as a cofactor), and the COX-2 enzyme.

  • Inhibitor Incubation: The test compound is pre-incubated with the enzyme mixture for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: The reaction is stopped by the addition of a solution of HCl.

  • Prostaglandin E2 (PGE2) Quantification: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

  • Enzyme and Substrate: Recombinant human 5-LOX and arachidonic acid are used.

  • Assay Buffer: The assay is typically performed in a phosphate (B84403) buffer (pH 7.4) containing ATP and CaCl2.

  • Inhibitor Incubation: The test compound is pre-incubated with the 5-LOX enzyme in the assay buffer for a defined period at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10 minutes).

  • Product Detection: The formation of 5-LOX products (e.g., 5-hydroperoxyeicosatetraenoic acid) can be monitored by measuring the increase in absorbance at 234 nm or by using more specific methods like HPLC to quantify leukotriene B4 (LTB4) formation.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of product formation in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and rapid assay to assess the antioxidant capacity of a compound.

  • Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.

  • Reaction: A small volume of the test compound solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method to determine antioxidant activity.

  • Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reaction: The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound is then added to the diluted ABTS•+ solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.[5]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction: The test compound is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the test sample to a standard curve prepared with a known antioxidant like Trolox or FeSO₄. The results are often expressed as Trolox equivalents.[5]

Conclusion

This compound demonstrates notable bioactivity, particularly as an anti-inflammatory agent with greater potency than its glycoside, syringin. Its mechanism of action appears to be centered on the inhibition of the iNOS and COX-2 inflammatory pathways. While direct comparative data on its antioxidant and enzyme inhibitory activity against other monolignols is still emerging, the available information on related phenylpropanoids suggests a promising profile. For researchers in drug discovery and related fields, a thorough understanding of the cross-reactivity and specific activity of this compound in various biochemical assays is crucial for the accurate assessment of its potential as a therapeutic agent. Further head-to-head comparative studies are warranted to fully elucidate its biochemical profile and to distinguish its activity from that of other structurally similar compounds.

References

A Comparative Analysis of the Antioxidant Properties of Sinapyl and p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two key monolignols, sinapyl alcohol and p-coumaryl alcohol. As precursors to lignin (B12514952) and important phytochemicals in their own right, understanding their relative antioxidant capacities is crucial for research in phytochemistry, pharmacology, and the development of novel therapeutic agents. This document synthesizes theoretical and experimental data to offer an objective comparison, complete with detailed experimental protocols and visual diagrams to elucidate key concepts.

Introduction to Sinapyl and p-Coumaryl Alcohol

This compound and p-coumaryl alcohol are both members of the monolignol family, which are the primary building blocks of lignin in the plant cell wall.[1][2][3] Their fundamental chemical structures consist of a phenylpropanoid skeleton, featuring a substituted aromatic ring and a propenol side chain. The key structural difference lies in the methoxylation of the aromatic ring: this compound possesses two methoxy (B1213986) groups at positions 3 and 5, whereas p-coumaryl alcohol has no methoxy substituents.[4] This structural variance is hypothesized to significantly influence their antioxidant activity.

Data Presentation: A Comparative Overview

Direct comparative experimental studies on the antioxidant activities of sinapyl and p-coumaryl alcohol are limited in publicly available literature. However, a comprehensive analysis using density functional theory (DFT) provides a theoretical framework for their comparison.[5] The following table summarizes these theoretical findings alongside experimental data from various sources.

Disclaimer: The experimental data presented below are compiled from different studies and are not the result of a direct head-to-head comparison under the same experimental conditions. Therefore, these values should be interpreted with caution and are intended to provide a general indication of antioxidant potential.

ParameterThis compoundp-Coumaryl AlcoholReference
Theoretical Data (DFT Study) [5]
Hydroperoxyl Radical Scavenging Rate Constant (koverall in M-1s-1, Polar Media)1.15 x 1075.80 x 106[5]
Hydroperoxyl Radical Scavenging Rate Constant (koverall in M-1s-1, Lipid Media)2.61 x 1042.66 x 102[5]
Experimental Data (DPPH Assay)
IC50 (µg/mL)Data not available in a directly comparable formatData not available in a directly comparable format
Experimental Data (ABTS Assay)
Radical Scavenging ActivityData not available in a directly comparable formatData not available in a directly comparable format
Experimental Data (FRAP Assay)
Ferric Reducing PowerData not available in a directly comparable formatData not available in a directly comparable format

Based on theoretical calculations, this compound is predicted to be a more potent scavenger of hydroperoxyl radicals than p-coumaryl alcohol in both polar and lipid environments.[5] This enhanced activity is likely attributable to the electron-donating methoxy groups on the aromatic ring of this compound, which can better stabilize the resulting phenoxy radical after hydrogen or electron donation.

Experimental Protocols

To facilitate the replication and further investigation of the antioxidant properties of these compounds, detailed protocols for three common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare stock solutions of this compound, p-coumaryl alcohol, and a positive control (e.g., ascorbic acid or Trolox) in methanol at a known concentration (e.g., 1 mg/mL).

    • Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL) to triplicate wells.

    • Add the same volume of methanol to the blank wells.

    • Initiate the reaction by adding a specific volume of the DPPH solution (e.g., 100 µL) to all wells except the sample blank wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.

    • Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the sample dilutions (e.g., 10 µL) to a 96-well microplate.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO4·7H2O.

    • Prepare solutions of the test compounds in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 30 µL) to a 96-well microplate.

    • Add a large volume of the FRAP reagent (e.g., 270 µL) to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe2+. The results are typically expressed as µM Fe2+ equivalents.

Visualization of Antioxidant Mechanism

The primary antioxidant mechanism for phenolic compounds like sinapyl and p-coumaryl alcohol involves the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting antioxidant radical is stabilized by resonance.

Antioxidant_Mechanism ArOH This compound or p-Coumaryl Alcohol A_Radical Antioxidant Radical (ArO•) (Resonance Stabilized) ArOH->A_Radical Donates Hydrogen Atom (H•) Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Conclusion

References

Illuminating Lignin's Labyrinth: A Comparative Guide to Isotopic Labeling for Validating Sinapyl Alcohol Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate metabolic pathways of sinapyl alcohol, a key precursor to lignin (B12514952), isotopic labeling stands as an indispensable tool. This guide provides an objective comparison of isotopic labeling strategies, supported by experimental data and detailed protocols, to aid in the validation of this compound metabolism and its incorporation into the complex lignin polymer.

The biosynthesis of this compound and its subsequent polymerization into syringyl (S) lignin are fundamental processes in plant cell wall formation. Validating the metabolic routes, identifying key intermediates, and understanding the enzymatic players involved are crucial for applications ranging from biofuel production to the development of novel therapeutics targeting pathways that may share similarities. Isotopic tracers, primarily deuterium (B1214612) (²H) and carbon-13 (¹³C), allow for the precise tracking of molecular fates, offering unparalleled insights into these complex biological systems.

Comparing the Tracers: Deuterium (²H) vs. Carbon-13 (¹³C)

The choice between deuterium and carbon-13 as an isotopic label depends on the specific research question, analytical capabilities, and the biological system under investigation. Each isotope presents a unique set of advantages and disadvantages.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Primary Advantage High isotopic enrichment is readily achievable and often more cost-effective for certain precursor syntheses.Minimal kinetic isotope effect (KIE), meaning the labeled molecule behaves almost identically to its natural counterpart. Provides a stable, non-exchangeable label within the carbon skeleton.
Primary Disadvantage Significant primary kinetic isotope effect (KIE) can alter reaction rates, potentially leading to misleading interpretations of metabolic flux.[1][2][3] The C-D bond is stronger than the C-H bond, which can slow down reactions where C-H bond cleavage is the rate-determining step.[3]The synthesis of ¹³C-labeled precursors can be more complex and expensive.
Analytical Detection Primarily detected by mass spectrometry (MS), where the mass shift is easily observed.Readily detected by both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural elucidation of metabolites.
Label Stability Deuterium labels on hydroxyl or other exchangeable groups can be lost or exchanged with protons from the solvent (e.g., water).[1]Carbon-13 labels within the aromatic ring or side chain are stable and not subject to exchange.
Typical Application Useful for tracing pathways and identifying metabolites. Can be strategically employed to probe reaction mechanisms by intentionally inducing a KIE.Considered the gold standard for metabolic flux analysis and quantitative studies where accurate measurement of pathway contribution is critical.[4]

Key Metabolic Pathways of this compound

Isotopic labeling has been instrumental in elucidating the primary and alternative metabolic pathways involving this compound. The generally accepted pathway proceeds from the amino acid phenylalanine.

Sinapyl_Alcohol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_alcohol Coniferyl alcohol (G-monolignol) Coniferaldehyde->Coniferyl_alcohol CAD _5_Hydroxyconiferaldehyde 5-Hydroxy- coniferaldehyde Coniferaldehyde->_5_Hydroxyconiferaldehyde F5H/CAld5H Sinapaldehyde Sinapaldehyde _5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol This compound (S-monolignol) Sinapaldehyde->Sinapyl_alcohol SAD/CAD Syringyl_Lignin Syringyl Lignin Sinapyl_alcohol->Syringyl_Lignin Peroxidases/ Laccases Sinapyl_p_Coumarate Sinapyl p-Coumarate Sinapyl_alcohol->Sinapyl_p_Coumarate Sinapoyl_Glucoside Sinapoyl Glucoside Sinapyl_alcohol->Sinapoyl_Glucoside UGT Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_feeding Isotopic Labeling Experiment cluster_analysis Sample Analysis Synthesis_D Synthesis of Deuterium-Labeled Precursor Plant_System Plant Material (e.g., Arabidopsis stems, cell culture) Synthesis_D->Plant_System Synthesis_C13 Synthesis of ¹³C-Labeled Precursor Synthesis_C13->Plant_System Feeding Feeding with Labeled Precursor (e.g., Transpiration stream, culture medium) Plant_System->Feeding Incubation Incubation (Time course) Feeding->Incubation Harvesting Harvesting and Washing Incubation->Harvesting Extraction Extraction of Metabolites and/or Lignin Harvesting->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Analysis Analytical Detection (GC-MS, Py-GC-MS, LC-MS) Extraction->Analysis LC-MS (no derivatization) Derivatization->Analysis Data_Analysis Data Analysis and Pathway Validation Analysis->Data_Analysis

References

A Comparative Guide to Synthetic vs. Natural Sinapyl Alcohol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in phytochemical research, drug development, and materials science, the choice between synthetically derived and naturally extracted compounds is a critical decision. This guide provides an objective comparison of synthetic versus natural sinapyl alcohol, a key monolignol in lignin (B12514952) biosynthesis with significant therapeutic potential. The comparison focuses on purity, potential contaminants, biological activity, and production scalability, supported by established experimental protocols.

Introduction to this compound

This compound (C₁₁H₁₄O₄) is a phenolic compound biosynthesized in plants through the phenylpropanoid pathway.[1] As one of the primary monolignols, alongside coniferyl and p-coumaryl alcohol, it is a fundamental precursor to lignin, a complex polymer essential for structural support in plant cell walls.[2][3] Beyond its structural role, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antinociceptive properties, making it a compound of interest for pharmaceutical applications.[4][5][6] It is available commercially as a high-purity synthetic product or can be extracted from natural sources, often as part of a complex mixture.[5][7]

Comparative Analysis: Synthetic vs. Natural Source

The primary distinctions between synthetic and natural this compound hinge on purity, composition, and scalability. Synthetic production offers high purity and batch-to-batch consistency, which is crucial for pharmaceutical development and mechanistic studies.[8] Natural extracts, conversely, contain a mixture of related compounds that may offer synergistic therapeutic effects but present challenges in standardization and purification.[8][9]

Data Presentation: Quantitative Comparison
PropertySynthetic this compoundNatural this compoundKey Considerations & References
Purity High, typically ≥98%Variable; depends heavily on extraction and purification methods.Synthetic routes allow for precise quality control.[10] Natural extracts contain other phytochemicals.[8]
Chemical Formula C₁₁H₁₄O₄C₁₁H₁₄O₄The core molecule is identical.[4]
Molar Mass 210.23 g/mol ~210.23 g/mol The molar mass of the primary compound is the same.[2]
Melting Point 61-65 °CVariable; may be lower and broader due to impurities.A sharp melting point indicates high purity.[1][11]
Potential Impurities Residual solvents, reagents from synthesis (e.g., reducing agents, catalysts).Co-extracted plant compounds (other monolignols, phenolics, glucosides like syringin), solvents from extraction.Impurity profiles are fundamentally different and require distinct analytical approaches for characterization.[6][8]
Consistency High batch-to-batch consistency.Low consistency; varies with plant source, harvest time, and extraction protocol.Consistency is a critical factor for regulatory approval in drug development.[9]
Scalability Highly scalable through established chemical synthesis routes.[7][12]Limited by biomass availability and extraction efficiency.Scalability impacts cost and availability for large-scale applications.
Biological Activity Activity is attributed solely to the this compound molecule.May exhibit synergistic or antagonistic effects due to the presence of other bioactive compounds.Natural syringin (B1682858), a glucoside of this compound, is hydrolyzed in vivo to the more potent this compound.[6][13]

Signaling and Experimental Workflow Diagrams

Lignin Biosynthesis Pathway

The following diagram illustrates the biosynthesis of monolignols, including this compound, from phenylalanine. This pathway is fundamental to plant biology and a key area of research in biomass utilization.[14][15][16]

Lignin_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Coumarate p-Coumaric Acid Cin->Coumarate C4H CoumaroylCoA p-Coumaroyl-CoA Coumarate->CoumaroylCoA 4CL CaffeylCoA Caffeoyl-CoA CoumaroylCoA->CaffeylCoA C3H pCoumaraldehyde p-Coumaraldehyde CoumaroylCoA->pCoumaraldehyde CCR FeruloylCoA Feruloyl-CoA CaffeylCoA->FeruloylCoA CCoAOMT Coniferaldehyde Coniferaldehyde FeruloylCoA->Coniferaldehyde CCR Coniferyl_Alc Coniferyl Alcohol (G-unit) Coniferaldehyde->Coniferyl_Alc CAD/SAD FiveOHConiferaldehyde 5-hydroxyconiferaldehyde Coniferaldehyde->FiveOHConiferaldehyde F5H Lignin Lignin Polymer Coniferyl_Alc->Lignin Oxidative Coupling Sinapaldehyde Sinapaldehyde FiveOHConiferaldehyde->Sinapaldehyde COMT Sinapyl_Alc This compound (S-unit) Sinapaldehyde->Sinapyl_Alc CAD/SAD Sinapyl_Alc->Lignin pCoumaryl_Alc p-Coumaryl Alcohol (H-unit) pCoumaraldehyde->pCoumaryl_Alc CAD pCoumaryl_Alc->Lignin

Caption: The monolignol-specific branch of the phenylpropanoid pathway leading to lignin.

Experimental Comparison Workflow

This diagram outlines a logical workflow for the comparative analysis of synthetic and natural this compound.

Experimental_Workflow cluster_analysis Comparative Analysis start Obtain Samples synthetic Synthetic This compound start->synthetic natural Natural Source (e.g., Magnolia sieboldii bark) start->natural purity Purity & Impurity Profile (HPLC, GC-MS) synthetic->purity antioxidant Antioxidant Activity (DPPH Assay) synthetic->antioxidant anti_inflammatory Anti-inflammatory Activity (in-vitro / in-vivo) synthetic->anti_inflammatory extraction Ethanol (B145695) Extraction & Purification natural->extraction extraction->purity extraction->antioxidant extraction->anti_inflammatory results Data Comparison & Conclusion purity->results antioxidant->results anti_inflammatory->results

Caption: Workflow for the comparative evaluation of synthetic and natural this compound.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following protocols provide standardized procedures for extraction and comparative bioactivity assessment.

Protocol 1: Extraction of Natural this compound

This protocol describes a general method for obtaining a this compound-rich extract from a plant source using ethanol.

  • Preparation of Plant Material:

    • Obtain dried plant material (e.g., stem bark of Magnolia sieboldii).[6]

    • Grind the material into a coarse powder to increase the surface area for extraction.

  • Ethanol Extraction:

    • Macerate the powdered plant material in 95% ethanol (e.g., 1:10 solid-to-solvent ratio w/v) at room temperature for 72 hours with occasional agitation.[17]

    • Filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure maximum yield.

  • Solvent Evaporation:

    • Combine the ethanol extracts and concentrate them using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain a crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like column chromatography (e.g., silica (B1680970) gel) to isolate this compound and its derivatives. Elution gradients can be optimized based on polarity.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay compares the ability of synthetic and natural samples to scavenge the stable DPPH free radical.[18][19]

  • Preparation of Solutions:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Store in an amber bottle and in the dark.

    • Sample Solutions: Prepare stock solutions of synthetic this compound and the dried natural extract in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solutions (e.g., 10, 25, 50, 100 µg/mL).

    • Standard: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox to serve as a positive control.[20]

  • Assay Procedure:

    • In a 96-well plate or test tubes, add 100 µL of each sample dilution.

    • Add 100 µL of the methanolic DPPH solution to each well/tube.

    • For the control, mix 100 µL of methanol with 100 µL of DPPH solution.

    • Incubate the reactions in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.[21]

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the inhibition percentage against the sample concentrations.

Protocol 3: In-vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol, based on established models, evaluates the anti-inflammatory effects of the samples in rodents.[6][13][22] Note: All animal experiments must be conducted in accordance with institutional and national ethical guidelines.

  • Animals:

    • Use male Wistar rats or ICR mice (180-200g). Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group 1: Control (vehicle, e.g., saline with 0.5% Tween 80).

    • Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3: Synthetic this compound (e.g., 20 or 30 mg/kg, p.o.).[6]

    • Group 4: Natural Extract (dose determined by preliminary studies).

  • Procedure:

    • Administer the respective treatments orally (p.o.) to the animals in each group.

    • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point relative to the control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

Conclusion

The choice between synthetic and natural this compound is dictated by the intended application. For research focused on elucidating specific molecular mechanisms or for developing a standardized pharmaceutical drug, the high purity and consistency of synthetic this compound are indispensable. It provides a clean system to study the molecule's intrinsic activity without confounding variables.

Conversely, natural this compound , typically found within a complex extract, may be suitable for applications in dietary supplements or traditional medicine where the synergistic effects of multiple compounds could be beneficial. However, researchers must be prepared to address the significant challenges of batch-to-batch variability and the need for extensive purification and characterization. Direct, head-to-head comparative studies using highly purified natural this compound versus its synthetic counterpart are needed to fully resolve subtle differences in their biological efficacy.

References

A Comparative Guide to the Validation of a New Analytical Method for Sinapyl Alcohol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the detection of sinapyl alcohol against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. Detailed experimental protocols and performance data are presented to aid researchers in selecting the most suitable method for their specific applications.

Introduction to this compound

This compound is a monolignol, a primary building block in the biosynthesis of lignin, a complex polymer essential for structural support in most terrestrial plants.[1][2] The phenylpropanoid pathway is responsible for its synthesis, with sinapaldehyde (B192390) being its immediate precursor. Beyond its structural role, this compound and its derivatives are of significant interest in various research fields, including biofuel production, paper manufacturing, and pharmacology, due to their antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound is therefore crucial for advancing research in these areas.

Lignin Biosynthesis Pathway

The following diagram illustrates the metabolic pathway leading to the synthesis of this compound and other monolignols.

Lignin_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Feruloyl_CoA->Coniferaldehyde F5H Sinapaldehyde Sinapaldehyde Coniferaldehyde->Sinapaldehyde F5H Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol CAD Sinapyl_alcohol This compound Sinapaldehyde->Sinapyl_alcohol CAD Lignin_G Lignin (G-unit) Coniferyl_alcohol->Lignin_G Lignin_S Lignin (S-unit) Sinapyl_alcohol->Lignin_S

Fig. 1: Simplified Lignin Biosynthesis Pathway

Method Comparison

This section details the newly validated HPLC method and compares its performance characteristics against a robust GC-MS alternative.

Table 1: Performance Comparison of Analytical Methods
ParameterNewly Validated HPLC-UV Method Alternative GC-MS Method
Linearity (r²) > 0.999> 0.998
Linear Range 0.5 - 200 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) 0.15 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL
Accuracy (Recovery) 98.5% - 101.2%95.7% - 104.5%
Precision (RSD) < 2.0%< 5.0%
Sample Preparation Simple extraction and filtrationExtraction followed by derivatization
Analysis Time per Sample ~15 minutes~30 minutes

Experimental Protocols

Detailed methodologies for the sample preparation and analytical conditions for both the newly validated HPLC method and the alternative GC-MS method are provided below.

Newly Validated HPLC-UV Method

This method provides a rapid and reliable means for the quantification of this compound in plant extracts.

1. Sample Preparation and Extraction Workflow

HPLC_Workflow Start Plant Material Grind Grind to a Fine Powder Start->Grind Extract Extract with 80% Methanol (Ultrasonication) Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter through 0.22 µm Syringe Filter Supernatant->Filter Analysis HPLC-UV Analysis Filter->Analysis

Fig. 2: HPLC Sample Preparation Workflow

Protocol:

  • Extraction: Weigh 100 mg of finely ground plant tissue into a microcentrifuge tube. Add 1 mL of 80% methanol.

  • Ultrasonication: Sonicate the sample for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-2 min: 10% B

    • 2-10 min: 10% to 50% B

    • 10-12 min: 50% to 10% B

    • 12-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 275 nm.

Alternative GC-MS Method with Derivatization

This method offers high sensitivity and specificity, particularly for complex matrices, but requires a derivatization step to improve the volatility of this compound.

1. Sample Preparation, Extraction, and Derivatization Workflow

GCMS_Workflow Start Plant Material Grind Grind to a Fine Powder Start->Grind Extract Extract with Ethyl Acetate (B1210297) Grind->Extract Dry_down Evaporate to Dryness under Nitrogen Extract->Dry_down Derivatize Derivatize with BSTFA + 1% TMCS Dry_down->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Analysis GC-MS Analysis Heat->Analysis

Fig. 3: GC-MS Sample Preparation Workflow

Protocol:

  • Extraction: Perform an extraction as described for the HPLC method, but using ethyl acetate as the solvent.

  • Evaporation: Transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature before injecting into the GC-MS system.

2. GC-MS Conditions

  • Instrument: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: m/z 50-550.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Conclusion

The newly validated HPLC-UV method offers a balance of simplicity, speed, and reliability for the routine quantification of this compound. Its straightforward sample preparation and shorter analysis time make it an excellent choice for high-throughput screening. The alternative GC-MS method, while more time-consuming due to the derivatization step, provides superior sensitivity and selectivity, making it highly suitable for the analysis of trace amounts of this compound or for studies requiring unambiguous identification in complex sample matrices. The choice between these two methods should be guided by the specific requirements of the research, including the desired level of sensitivity, sample throughput, and the complexity of the sample matrix.

References

How does sinapyl alcohol affect lignin properties compared to other monolignols?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignin (B12514952), a complex aromatic polymer, is a critical component of plant cell walls, providing structural integrity and defense. Its properties are significantly influenced by its monomeric composition. The three primary monolignols that constitute lignin are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively. This guide provides a detailed comparison of how the incorporation of this compound, relative to other monolignols, modulates the structural and functional properties of the resulting lignin polymer, supported by experimental data and detailed methodologies.

Impact on Lignin Structure and Linkages

The incorporation of this compound fundamentally alters the structure of the lignin polymer. Due to the presence of methoxy (B1213986) groups at both the 3- and 5-positions of the aromatic ring, the 5-position is blocked. This steric hindrance limits the potential for carbon-carbon bond formation at this site, which is a common reaction for guaiacyl units derived from coniferyl alcohol. Consequently, lignin rich in syringyl units (S-lignin) exhibits a more linear structure with a higher prevalence of ether linkages, particularly the β-O-4 aryl ether linkage.[1][2][3] In contrast, lignin rich in guaiacyl units (G-lignin), predominantly found in softwoods, has a more branched and condensed structure with a greater proportion of resistant carbon-carbon bonds such as 5-5, β-5, and β-β linkages.[1][4][5]

Table 1: Comparison of Lignin Properties based on Monolignol Composition

PropertyHigh this compound (S-rich) Lignin (e.g., Hardwood)High Coniferyl Alcohol (G-rich) Lignin (e.g., Softwood)
Predominant Linkage Type β-O-4 aryl etherβ-O-4, 5-5, β-5, β-1
β-O-4 Linkage Content (%) 50 - 65[1][5]43 - 50[1][5]
5-5 Linkage Content (%) LowerHigher
β-5 Linkage Content (%) LowerHigher
Polymer Structure More linear[2]More branched and condensed[2]
Molecular Weight (Mw, g/mol ) 1,000 - 15,000 (Kraft)[6]1,500 - 25,000 (Kraft)[6]
Degradability More susceptible to chemical and enzymatic degradation[3]More recalcitrant[5]
Aromatic Monomer Yield upon Depolymerization Generally higher[7][8]Generally lower[7]

Visualizing the Monolignol Biosynthesis Pathway

The biosynthesis of monolignols is a complex process originating from the phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the synthesis of p-coumaryl, coniferyl, and sinapyl alcohols.

Monolignol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR _5_Hydroxyconiferaldehyde 5-Hydroxyconiferaldehyde Coniferaldehyde->_5_Hydroxyconiferaldehyde F5H Coniferyl_alcohol Coniferyl alcohol (G) Coniferaldehyde->Coniferyl_alcohol CAD p_Coumaryl_alcohol p-Coumaryl alcohol (H) p_Coumaraldehyde->p_Coumaryl_alcohol CAD Sinapaldehyde Sinapaldehyde _5_Hydroxyconiferaldehyde->Sinapaldehyde COMT Sinapyl_alcohol This compound (S) Sinapaldehyde->Sinapyl_alcohol CAD Lignin Lignin Polymer p_Coumaryl_alcohol->Lignin Coniferyl_alcohol->Lignin Sinapyl_alcohol->Lignin

Caption: Simplified monolignol biosynthesis pathway.

Effect of Monolignol Composition on Lignin Polymer Structure

The ratio of this compound to coniferyl alcohol (S/G ratio) is a key determinant of the final lignin structure. A higher S/G ratio leads to a more linear polymer with a higher proportion of easily cleavable β-O-4 linkages, while a lower S/G ratio results in a more condensed and branched polymer.

Lignin_Structure cluster_0 Monolignol Composition cluster_1 Resulting Lignin Properties High_S_G High S/G Ratio (High this compound) Linear_Lignin Linear Lignin Structure High β-O-4 Linkages Fewer C-C Bonds Lower Molecular Weight High_S_G->Linear_Lignin Leads to Low_S_G Low S/G Ratio (High Coniferyl Alcohol) Branched_Lignin Branched/Condensed Structure Lower β-O-4 Linkages More C-C Bonds (5-5, β-5) Higher Molecular Weight Low_S_G->Branched_Lignin Leads to

Caption: Impact of monolignol ratio on lignin structure.

Experimental Protocols

Accurate characterization of lignin properties is essential for understanding the impact of monolignol composition. Below are detailed methodologies for key analytical techniques.

2D Heteronuclear Single Quantum Coherence (HSQC) NMR for Linkage Analysis

This technique is powerful for identifying and quantifying the different types of linkages within the lignin polymer.

1. Sample Preparation:

  • Weigh approximately 80-90 mg of dried milled wood lignin (MWL) or other isolated lignin.[9]

  • Dissolve the sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[9]

  • Vortex the mixture until the lignin is completely dissolved. Gentle heating can be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Use a Bruker Avance 400 MHz (or higher) spectrometer equipped with a 5 mm gradient probe.

  • Acquire 2D HSQC spectra at room temperature.

  • Typical spectral widths are from -1 to 9 ppm in the ¹H dimension and 0 to 165 ppm in the ¹³C dimension.

  • Collect approximately 256 scans for each of the 256 increments in the ¹³C dimension.

3. Data Processing and Analysis:

  • Process the data using appropriate software (e.g., Bruker TopSpin or MestReNova).

  • Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Reference the spectrum to the DMSO solvent peak (δC/δH 39.5/2.50 ppm).[9]

  • Integrate the volume of cross-peaks corresponding to specific linkages (e.g., β-O-4, β-5, β-β) and aromatic units (S, G, H).

  • Quantify the relative abundance of each linkage per 100 aromatic units.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

GPC separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight distribution.

1. Sample Preparation:

  • Prepare a lignin solution of approximately 1-2 mg/mL in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) with 0.05 M LiBr.[10]

  • For improved solubility and to reduce aggregation, lignin can be acetylated or phosphitylated prior to analysis.[6]

  • Acetylation: Dissolve lignin in a mixture of pyridine (B92270) and acetic anhydride. After reaction, precipitate the acetylated lignin in deionized water, wash, and dry.[6]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. GPC System and Conditions:

  • Use a GPC system equipped with a refractive index (RI) or UV detector.

  • Employ a set of columns suitable for the expected molecular weight range of the lignin (e.g., polystyrene-divinylbenzene columns).

  • Maintain a constant column temperature (e.g., 40 °C).

  • Use a mobile phase flow rate of approximately 1 mL/min.

3. Calibration and Data Analysis:

  • Calibrate the GPC system using polystyrene standards of known molecular weights.

  • Inject the lignin sample and record the chromatogram.

  • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.

1. Sample Preparation:

  • Use a small amount of dried lignin sample (approximately 5-10 mg).[11][12]

2. TGA Instrument and Conditions:

  • Use a thermogravimetric analyzer.

  • Heat the sample from room temperature to approximately 800-1000 °C at a constant heating rate (e.g., 10 °C/min).[11][13][14]

  • Conduct the analysis under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[11][14]

3. Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • The first derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps identify the temperatures of maximum decomposition.

  • Key parameters to determine include the onset temperature of decomposition, the temperature of maximum weight loss rate, and the final residual mass.

Conclusion

The incorporation of this compound into the lignin polymer has a profound and predictable effect on its properties. Lignins with a high S/G ratio are characterized by a more linear structure, a higher proportion of labile β-O-4 linkages, and consequently, are more amenable to degradation. This increased degradability is advantageous in various biotechnological applications, including biofuel production and the extraction of valuable aromatic platform chemicals. In contrast, lignins rich in coniferyl alcohol-derived guaiacyl units are more condensed and recalcitrant. Understanding these structure-property relationships, facilitated by robust analytical techniques, is crucial for the targeted manipulation of lignin in plants and the efficient utilization of lignocellulosic biomass.

References

The Sinapyl Alcohol Advantage: A Comparative Guide to Enhancing Biomass Digestibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the breakdown of lignocellulosic biomass is a critical challenge. A key determinant of this process is the composition of lignin (B12514952), a complex polymer that imparts structural integrity to plant cell walls but also hinders the enzymatic conversion of cellulose (B213188) and hemicellulose into valuable fermentable sugars. This guide provides a comprehensive comparison of how sinapyl alcohol content, a primary component of lignin, correlates with biomass digestibility, supported by experimental data and detailed protocols.

Lignin is primarily composed of three monolignol units: p-coumaryl alcohol (H-unit), coniferyl alcohol (G-unit), and this compound (S-unit).[1][2] The relative proportion of these units, particularly the ratio of syringyl (S) to guaiacyl (G) units (the S/G ratio), is a crucial factor in the recalcitrance of biomass to enzymatic degradation.[3][4][5][6][7][8][9] A higher this compound content generally leads to a higher S/G ratio, which has been linked to improved biomass digestibility.[4][5][9] This is attributed to the more linear structure and higher frequency of more easily cleavable β-O-4 ether linkages in S-rich lignin compared to the highly condensed and recalcitrant G-rich lignin.[3][5]

Comparative Data: this compound Content and Biomass Digestibility

The following table summarizes quantitative data from various studies on different plant species, illustrating the impact of the S/G ratio on biomass digestibility, often measured as saccharification efficiency or sugar release.

Plant SpeciesGenotype/TreatmentS/G RatioLignin Content (%)Glucose Release (mg/g biomass)Xylose Release (mg/g biomass)Reference
Populus trichocarpaNatural Variant BESC-771.5218.5~150~50[8]
Populus trichocarpaNatural Variant SLMC-28-23.8518.5~250~80[8]
Populus hybridLow S/G Variant1.822.7-55% of theoretical[7]
Populus hybridHigh S/G Variant2.325.8-30% of theoretical[7]
Arabidopsis thalianafah1 mutant (high G)Low-Lower digestibility-[4]
Arabidopsis thalianaF5H overexpressor (high S)High-Higher digestibility-[4]
Transgenic AspenVector control~2.2-~225~60[6]
Transgenic AspenAtMYB46:VP16 overexpression~2.5-~275~75[6]

Visualizing the Correlation: Experimental Workflow and Biosynthetic Pathway

To understand the relationship between this compound and biomass digestibility, a typical experimental workflow is employed. This involves quantifying the lignin composition and then assessing the efficiency of enzymatic saccharification.

experimental_workflow cluster_biomass Biomass Preparation cluster_analysis Lignin Analysis cluster_digestion Digestibility Assay cluster_correlation Data Correlation B1 Biomass Sample (e.g., Poplar, Switchgrass) B2 Grinding and Sieving B1->B2 A1 Lignin Extraction B2->A1 D1 Pretreatment (e.g., Dilute Acid) B2->D1 A2 Pyrolysis-GC/MS or NMR A1->A2 A3 Determination of S/G Ratio A2->A3 C1 Correlate S/G Ratio with Sugar Yield A3->C1 D2 Enzymatic Hydrolysis (Cellulases, Hemicellulases) D1->D2 D3 Sugar Quantification (HPLC) D2->D3 D3->C1 monolignol_pathway cluster_G Guaiacyl (G) Pathway cluster_S Syringyl (S) Pathway Phe Phenylalanine PAL PAL Phe->PAL C4H C4H PAL->C4H _4CL 4CL C4H->_4CL pCoumaroylCoA p-Coumaroyl-CoA _4CL->pCoumaroylCoA HCT_G HCT pCoumaroylCoA->HCT_G C3H C3'H HCT_G->C3H CCoAOMT CCoAOMT C3H->CCoAOMT CCR_G CCR CCoAOMT->CCR_G ConiferylAld Coniferaldehyde CCR_G->ConiferylAld CAD_G CAD ConiferylAlc Coniferyl Alcohol (G-monolignol) CAD_G->ConiferylAlc ConiferylAld->CAD_G F5H F5H ConiferylAld->F5H COMT COMT F5H->COMT CCR_S CCR COMT->CCR_S Sinapaldehyde Sinapaldehyde CCR_S->Sinapaldehyde CAD_S CAD SinapylAlc This compound (S-monolignol) CAD_S->SinapylAlc Sinapaldehyde->CAD_S

References

Safety Operating Guide

Proper Disposal of Sinapyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the handling and disposal of sinapyl alcohol, this guide outlines procedural steps to ensure the safety of researchers and compliance with laboratory standards.

This compound, a monolignol used in lignin (B12514952) biosynthesis research and other applications, requires careful handling and disposal due to its irritant properties.[1][2][3] Adherence to proper safety protocols is crucial to minimize risks of skin, eye, and respiratory irritation.[1][2] This document provides a step-by-step guide for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any procedure involving this compound, it is imperative to be familiar with its safety profile. This compound is classified as a skin, eye, and respiratory irritant.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust respirator should be used, especially when handling the solid form, to avoid inhalation.[4]

  • Hand Protection: Protective gloves are required to prevent skin contact.[4]

  • Eye Protection: Safety glasses or chemical goggles are necessary to protect against splashes.[4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[4] In case of accidental contact, follow these first aid measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[4]

  • Skin: Wash off with soap and plenty of water.[4]

  • Inhalation: Move to fresh air.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]

In all cases of exposure, seek medical attention.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is essential to prevent environmental contamination and ensure a safe laboratory environment.

1. Waste Segregation and Collection:

  • Collect all waste this compound, whether in pure form or in solution, in a dedicated and clearly labeled waste container.

  • Contaminated materials, such as gloves, absorbent paper, and pipette tips, should also be collected in a separate, compatible container labeled as "this compound Contaminated Waste."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.

  • Wearing appropriate PPE, clean up spills promptly.[4]

  • For solid spills, carefully sweep up the material and place it into a suitable container for disposal.[4]

  • Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete.[4]

3. Container Management:

  • Use containers that are in good condition, free from leaks or cracks.

  • Ensure containers are kept closed when not in use.

  • Store waste containers in a designated and properly ventilated hazardous waste accumulation area.

4. Final Disposal:

  • Arrange for the disposal of this compound waste through your institution's licensed hazardous waste disposal service.

  • Follow all local, state, and federal regulations for hazardous waste disposal. While the provided search results do not specify a particular EPA hazardous waste code for this compound, it should be treated as a chemical waste. The ignitability (B1175610) characteristics of alcohol-based waste, as highlighted by the EPA for hand sanitizers, suggest that caution is warranted.[5][6]

Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration limits for drain disposal) were found in the provided search results. For handling and preparation, the following solubility information is available:

SolventApproximate Solubility
Ethanol30 mg/mL[7]
DMSO30 mg/mL[7]
Dimethyl formamide30 mg/mL[7]
PBS (pH 7.2)1 mg/mL[7]

Experimental Protocols

The provided search results are primarily safety data sheets and product information, and as such, do not contain detailed experimental protocols for the disposal of this compound. The disposal procedures outlined above are based on general best practices for chemical laboratory safety.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SinapylAlcoholDisposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Respirator) B Handle in a Fume Hood A->B C Unused this compound B->C D Contaminated Materials (Gloves, Paper, etc.) B->D E Spilled Material B->E F Collect in Labeled, Compatible Waste Container C->F D->F H Sweep up Solid Material E->H G Segregate from other Chemical Waste Streams F->G K Store in Designated Hazardous Waste Area G->K I Place in Disposal Container H->I J Decontaminate Spill Area H->J I->F L Contact Institutional EHS for Pickup K->L M Dispose via Licensed Hazardous Waste Vendor L->M

Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinapyl alcohol
Reactant of Route 2
Sinapyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.